molecular formula C12H18N2O2S B1683129 Thiamylal CAS No. 77-27-0

Thiamylal

Cat. No.: B1683129
CAS No.: 77-27-0
M. Wt: 254.35 g/mol
InChI Key: XLOMZPUITCYLMJ-UHFFFAOYSA-N

Description

Thiamylal is a ultra-short-acting thiobarbiturate anesthetic agent used in scientific research . Its primary research applications include the induction of general anesthesia for surgical procedures and the study of sedative-hypnotic mechanisms . The compound's high lipid solubility allows for rapid absorption and fast onset of action, making it a valuable tool for investigations requiring short-duration anesthesia . The mechanism of action of this compound involves binding to a distinct site on the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system . This binding potentiates the effect of GABA by increasing the duration of chloride ion channel opening at the receptor complex. The resulting increase in chloride ion flux leads to neuronal hyperpolarization and a prolonged postsynaptic inhibitory effect, which manifests as central nervous system depression . Chemically, this compound is known as 5-(Pentan-2-yl)-5-(prop-2-en-1-yl)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione and has a molecular formula of C12H18N2O2S and a molecular weight of 254.35 g/mol . It is a thiobarbiturate, characterized by the substitution of the oxygen at the C2 position of the barbiturate core with a sulfur atom. This modification enhances the compound's lipophilicity, contributing to its rapid onset and short duration of effect compared to oxybarbiturates . This compound is primarily metabolized in the liver . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOMZPUITCYLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048441
Record name Thiamylal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiamylal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.06e-02 g/L
Record name Thiamylal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thiamylal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77-27-0
Record name Thiamylal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamylal [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiamylal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name thiamylal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiamylal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIAMYLAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01T23W89FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thiamylal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132-133 °C, 132 - 133 °C
Record name Thiamylal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thiamylal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Thiamylal in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamylal, a short-acting barbiturate (B1230296), exerts its primary effects on the central nervous system (CNS) by modulating inhibitory and excitatory neurotransmission. As a member of the barbiturate class, its principal mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain. At higher concentrations, this compound can also directly activate the GABA-A receptor and has been shown to inhibit ionotropic glutamate (B1630785) receptors, specifically the AMPA and kainate subtypes. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data from structurally similar barbiturates, comprehensive experimental protocols, and visual representations of the key signaling pathways.

Primary Mechanism of Action: Modulation of the GABA-A Receptor

This compound, like other barbiturates, produces its sedative, hypnotic, and anesthetic effects primarily by enhancing the action of GABA at the GABA-A receptor.[1] This receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus causing CNS depression.

This compound binds to a distinct allosteric site on the GABA-A receptor, separate from the GABA and benzodiazepine (B76468) binding sites. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, rather than the frequency of opening, which is the mechanism of benzodiazepines.[2] At higher, anesthetic concentrations, barbiturates can also directly gate the GABA-A receptor channel, even in the absence of GABA.

Signaling Pathway of this compound at the GABA-A Receptor

The following diagram illustrates the molecular interactions of this compound with the GABA-A receptor, leading to enhanced neuronal inhibition.

Thiamylal_GABA_A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Pentameric Structure) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Increases duration of channel opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition (CNS Depression) Hyperpolarization->Neuronal_Inhibition Thiamylal_Dual_Mechanism This compound This compound GABA_A_Modulation Positive Allosteric Modulation of GABA-A Receptors This compound->GABA_A_Modulation Glutamate_Inhibition Inhibition of AMPA & Kainate Receptors This compound->Glutamate_Inhibition Increased_Inhibition Increased Neuronal Inhibition GABA_A_Modulation->Increased_Inhibition Decreased_Excitation Decreased Neuronal Excitation Glutamate_Inhibition->Decreased_Excitation CNS_Depression Central Nervous System Depression Increased_Inhibition->CNS_Depression Decreased_Excitation->CNS_Depression Whole_Cell_Workflow A Neuronal Culture or Acute Brain Slice Preparation B Patch Pipette Fabrication (Borosilicate Glass) A->B C Pipette Filling with Intracellular Solution B->C D Establishment of Gigaohm Seal on Neuron C->D E Rupture of Cell Membrane to Achieve Whole-Cell Configuration D->E F Voltage Clamp at a Holding Potential (e.g., -60 mV) E->F G Application of GABA (Control Response) F->G H Co-application of GABA and this compound (Modulated Response) G->H I Data Acquisition and Analysis (Current Amplitude, Decay Kinetics) H->I

References

An In-depth Technical Guide to the Chemical Synthesis and Purity of Thiamylal Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purity assessment of Thiamylal Sodium, a short-acting thiobarbiturate used in medicine. The following sections detail the synthetic pathway, experimental protocols, and analytical methods for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Chemical Synthesis of this compound Sodium

The synthesis of this compound Sodium is a multi-step process that begins with the formation of a substituted malonic ester, followed by condensation with thiourea (B124793) to form the thiobarbiturate ring, and finally, conversion to the sodium salt.

The overall synthesis can be summarized in two main stages:

  • Synthesis of 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid: This stage involves the condensation of diethyl 2-allyl-2-(pentan-2-yl)malonate with thiourea.

  • Formation of this compound Sodium: The acidic thiobarbituric acid derivative is then converted to its sodium salt.

Experimental Protocol for the Synthesis of 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid

This protocol is adapted from established synthetic procedures for thiobarbiturates.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles
Diethyl 2-allyl-2-(pentan-2-yl)malonate256.35157 g0.61
Thiourea76.1268 g0.89
Sodium Metal22.9947 g2.04
Methanol32.04450 cc-
Acetic Acid (80%)60.05As needed-
Activated Carbon-As needed-
Ice Water-1.5 L-
Distilled Water-As needed-

Procedure:

  • Preparation of Sodium Methoxide (B1231860): In a suitable reaction vessel, carefully add 47 grams of sodium metal to 450 cc of methanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium methoxide in methanol.

  • Addition of Thiourea: Cool the sodium methoxide solution to 60°C. Add 68 grams of thoroughly dried thiourea with stirring until a uniform solution is achieved.

  • Condensation Reaction: To the solution of the sodio derivative of thiourea, add 157 grams of diethyl allyl-(1-methylbutyl)malonate. Maintain the reaction temperature at 55°C for 24 hours.

  • Work-up and Precipitation: After the condensation is complete, pour the viscous reaction mixture into 1.5 liters of ice water and agitate to form a uniform solution.

  • Decolorization and Filtration: Treat the solution with activated carbon to remove colored impurities and then filter the solution.

  • Acidification and Isolation: Add 80% acetic acid to the filtered solution until it is acidic to litmus (B1172312) paper. This will cause the 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid to precipitate out of solution.

  • Washing and Drying: Filter the precipitate and wash it thoroughly with distilled water. Air-dry the product at a temperature of 95° to 100°C for 48 hours.

Yield and Purity:

This process is reported to yield approximately 133 grams of 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid with a melting point of 132° to 133°C and a purity of 99.5%.[1]

Experimental Protocol for the Formation of this compound Sodium

The conversion of the free acid to the sodium salt is a standard acid-base reaction.

Materials and Reagents:

Reagent
5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid
Sodium Hydroxide (B78521) or Sodium Ethoxide
Anhydrous Ethanol or other suitable solvent

Procedure:

  • Dissolve the synthesized 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid in a suitable anhydrous solvent, such as ethanol.

  • In a separate container, prepare a stoichiometric equivalent of a sodium base, such as sodium hydroxide or sodium ethoxide, dissolved in the same solvent.

  • Slowly add the basic solution to the thiobarbituric acid solution with constant stirring.

  • The sodium salt will precipitate out of the solution.

  • The precipitate is then filtered, washed with a small amount of the cold solvent to remove any unreacted starting materials, and dried under vacuum to yield this compound Sodium.

Diagram of the Synthesis Pathway of this compound Sodium:

G A Diethyl 2-allyl-2-(pentan-2-yl)malonate D 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid A->D Condensation B Thiourea B->D C Sodium Methoxide in Methanol C->D Catalyst F This compound Sodium D->F Salt Formation E Sodium Hydroxide or Sodium Ethoxide E->F G A This compound Sodium Sample B Sample Preparation (Dissolution, Dilution, Derivatization if needed) A->B C Chromatographic Separation (GC or HPLC) B->C D Detection (MS or UV) C->D E Data Acquisition and Processing D->E F Purity Calculation (Area %) E->F G Impurity Identification E->G

References

Thiamylal's Interaction with the GABA-A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Binding Affinity of Thiobarbiturates at the GABA-A Receptor

Quantitative data on the binding affinity and functional potentiation of barbiturates at the GABA-A receptor are crucial for understanding their pharmacological profile. Due to the limited availability of specific binding affinity data (Kᵢ, IC₅₀) for Thiamylal, the following table presents data for the analogous compound, thiopental (B1682321), to offer a comparative perspective on the potency of this drug class. The half-maximal effective concentration (EC₅₀) values from electrophysiological studies represent the concentration required to elicit a half-maximal potentiation of the GABA response.

CompoundReceptor SubtypeParameterValue (µM)Experimental System
(-)-S-Thiopentalhuman α₁β₂γ₂EC₅₀26.0 ± 3.2Xenopus oocytes expressing human GABA-A receptors[1][2]
(+)-R-Thiopentalhuman α₁β₂γ₂EC₅₀52.5 ± 5.0Xenopus oocytes expressing human GABA-A receptors[1][2]
rac-Thiopentalhuman α₁β₂γ₂EC₅₀35.9 ± 4.2Xenopus oocytes expressing human GABA-A receptors[1][2]

Note: The EC₅₀ values reflect the potentiation of a 3 µM GABA response. The enantiomers of thiopental exhibit stereoselective interaction with the GABA-A receptor, with the (-)-S-enantiomer being more potent.[1][2]

Signaling Pathways

This compound, as a positive allosteric modulator of the GABA-A receptor, enhances the effect of the endogenous neurotransmitter GABA. The binding of this compound to a distinct site on the receptor complex increases the duration of chloride (Cl⁻) channel opening initiated by GABA binding.[3] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and resulting in an inhibitory postsynaptic potential (IPSP). This enhanced inhibition of neuronal activity is the primary mechanism behind the sedative and anesthetic effects of this compound.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ Channel) GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Binds (Allosteric Site) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Protocols

The determination of a compound's binding affinity and functional modulation at the GABA-A receptor typically involves two key experimental methodologies: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow for a Competitive Radioligand Binding Assay:

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep Tissue Homogenization (e.g., brain tissue) Membrane_Isolation Membrane Isolation (Centrifugation) Tissue_Prep->Membrane_Isolation Receptor_Prep Receptor Preparation (Resuspension) Membrane_Isolation->Receptor_Prep Incubation Incubation of Membranes with: - Radiolabeled Ligand (e.g., [³⁵S]TBPS) - Unlabeled this compound (varying conc.) Receptor_Prep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Quantification Quantification of Radioactivity (Scintillation Counting) Filtration->Quantification IC50_Determination IC₅₀ Determination (Non-linear regression) Quantification->IC50_Determination Ki_Calculation Kᵢ Calculation (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: Experimental workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to remove endogenous GABA and other interfering substances.

  • Binding Assay: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the barbiturate (B1230296) site or a closely associated site on the GABA-A receptor (e.g., [³⁵S]TBPS).

  • Competition: Varying concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Electrophysiological Recordings

Electrophysiological techniques, such as the two-electrode voltage-clamp method in Xenopus oocytes or whole-cell patch-clamp in cultured neurons or cell lines expressing recombinant GABA-A receptors, are used to measure the functional consequences of this compound binding.

Workflow for Electrophysiological Analysis:

Electrophysiology_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., Xenopus oocytes injected with GABA-A receptor cRNA) Voltage_Clamp Two-Electrode Voltage Clamp or Patch-Clamp Cell_Prep->Voltage_Clamp GABA_Application Application of GABA (to elicit a baseline current) Voltage_Clamp->GABA_Application Thiamylal_Application Co-application of GABA and Varying Concentrations of this compound GABA_Application->Thiamylal_Application Current_Measurement Measurement of Chloride Current Potentiation Thiamylal_Application->Current_Measurement EC50_Determination EC₅₀ Determination (Concentration-response curve) Current_Measurement->EC50_Determination

Caption: Workflow for electrophysiological analysis of this compound's effect.

Detailed Methodology:

  • Expression System: Xenopus oocytes are injected with cRNA encoding the desired subunits of the human GABA-A receptor (e.g., α₁, β₂, γ₂).[1][2] Alternatively, mammalian cell lines (e.g., HEK293) are transfected with plasmids containing the receptor subunit cDNAs.

  • Recording: Two-electrode voltage-clamp or whole-cell patch-clamp recordings are performed on the oocytes or cells to measure the ion currents flowing through the GABA-A receptors.

  • GABA Application: A baseline current is established by applying a low concentration of GABA (typically the EC₅-EC₂₀) to the cell.

  • This compound Co-application: this compound is co-applied with GABA at various concentrations to measure the potentiation of the GABA-elicited chloride current.

  • Data Analysis: The increase in current amplitude in the presence of this compound is measured. A concentration-response curve is generated by plotting the percentage potentiation against the this compound concentration, from which the EC₅₀ value is determined.

Conclusion

This compound acts as a potent positive allosteric modulator of the GABA-A receptor, a mechanism central to its clinical effects. While specific binding affinity constants for this compound are not widely reported, data from the analogous thiobarbiturate, thiopental, provide valuable insight into its potency. The experimental protocols of radioligand binding assays and electrophysiological recordings are fundamental tools for characterizing the interaction of this compound and other modulators with the GABA-A receptor, providing essential data for drug development and neuroscience research. Further studies are warranted to determine the precise binding affinity of this compound at various GABA-A receptor subunit compositions.

References

In Vitro Stability of Thiamylal Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of thiamylal solutions. Due to the limited availability of direct stability studies on this compound in publicly accessible literature, this guide synthesizes information on the known stability of thiobarbiturates, particularly the closely related compound thiopental (B1682321), and general principles of drug stability. The information herein is intended to guide researchers in handling, storing, and developing stable formulations of this compound.

Executive Summary

This compound, a thiobarbiturate anesthetic, is known for its limited stability in aqueous solutions. Reconstituted solutions of its sodium salt are alkaline and susceptible to degradation, primarily through hydrolysis of the barbiturate (B1230296) ring. This degradation is accelerated by increased temperature and is highly pH-dependent. While specific kinetic data for this compound is scarce, data from its analogue, thiopental, suggests that refrigerated solutions retain potency for a significantly longer duration than those stored at room temperature. Light exposure may also contribute to degradation. For research and development, it is critical to use freshly prepared solutions or to conduct rigorous stability studies for any formulation intended for storage.

Factors Influencing this compound Solution Stability

The stability of this compound in solution is governed by several environmental and formulation factors. Understanding these factors is crucial for maintaining the drug's potency and preventing the formation of potentially harmful degradants.

pH of the Solution

Aqueous solutions of thiobarbiturate salts like this compound sodium are inherently alkaline, typically with a pH between 10.0 and 11.5. This high pH is necessary to maintain the drug in its soluble salt form. However, the barbiturate ring is susceptible to alkaline hydrolysis, which is a primary degradation pathway. The rate of hydrolysis for many drugs is significantly influenced by pH.[1][2]

Temperature

Temperature is a critical factor accelerating the rate of chemical degradation.[1][3] As a general rule, an increase in temperature raises the kinetic energy of molecules, leading to more frequent collisions and a higher likelihood of degradation reactions occurring. For the analogous compound thiopental, storage at refrigerated temperatures (3-5°C) significantly extends its stability compared to room temperature (19-22°C).[4][5]

Light Exposure
Solvent System

Aqueous solutions of thiobarbiturates are known to be unstable.[8] Hydrolysis is a major degradation route for compounds with labile functional groups like the amide linkages in the barbiturate ring.[6] The use of non-aqueous solvents, such as propylene (B89431) glycol and ethanol, has been shown to dramatically increase the stability of thiobarbiturates by minimizing the availability of water for hydrolysis reactions.[8]

Quantitative Stability Data (Inferred from Thiopental Studies)

Direct quantitative stability data for this compound solution is not widely published. However, the stability of thiopental, a very close structural analogue, has been studied and can serve as a valuable reference. The data presented below is for thiopental and should be considered an approximation for this compound.

ParameterConditionConcentrationStability OutcomeReference
Chemical Stability 22°C (Room Temp)Not specifiedStable for 6 days[5]
Chemical Stability 3°C (Refrigerated)Not specifiedStable for >7 days[5]
Plasma Stability 19-20°C (Ambient)5 µg/mLDecay of ~2% per day[4]
Plasma Stability 5°C (Refrigerated)5 µg/mLStable for at least 41 days[4]
Plasma Stability -20°C (Frozen)5 µg/mLStable for at least 41 days[4]
Aqueous Solution Ambient TempNot specifiedStable for at least 23 days[4]
Aqueous Solution 5°C (Refrigerated)Not specifiedStable for at least 23 days[4]

Experimental Protocols

The following sections describe generalized protocols for conducting in vitro stability studies on this compound solutions, based on standard industry practices and methodologies reported for analogous compounds.

Preparation of this compound Solution

A standard protocol for preparing a this compound solution for stability testing would involve:

  • Weighing: Accurately weigh a specified amount of this compound Sodium powder using a calibrated analytical balance.

  • Reconstitution: Reconstitute the powder with a precise volume of a specified solvent (e.g., Sterile Water for Injection, phosphate (B84403) buffer of a specific pH, or a non-aqueous solvent system). This should be done in a volumetric flask to ensure accurate concentration.

  • Mixing: Gently swirl or vortex the solution until all the powder is completely dissolved. Avoid vigorous shaking to prevent potential denaturation or introduction of excessive air.

  • pH Measurement: Measure and record the initial pH of the aqueous solution using a calibrated pH meter.

  • Aliquoting: Dispense the solution into appropriate containers for the stability study (e.g., amber glass vials with inert stoppers).

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products.[9][10] A typical reverse-phase HPLC (RP-HPLC) method would be developed and validated.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 285-300 nm).

  • Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are performed to prove the method's stability-indicating capability.

Forced Degradation Study Protocol

Forced degradation (or stress testing) is conducted to identify likely degradation products and to demonstrate the specificity of the analytical method.[11][12]

  • Acid Hydrolysis: Mix this compound solution with an acid (e.g., 0.1 N HCl) and heat (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix this compound solution with a base (e.g., 0.1 N NaOH) and keep at room temperature or heat gently for a specified period. Neutralize before analysis.

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the this compound solution to dry heat (e.g., 80°C) for a set time.

  • Photodegradation: Expose the this compound solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration.

  • Analysis: Analyze all stressed samples by the stability-indicating HPLC method to observe the degradation of this compound and the formation of degradation peaks.

Visualizations

Proposed Degradation Pathway

The primary degradation pathway for thiobarbiturates like this compound in aqueous solution is believed to be the hydrolysis of the barbiturate ring. The diagram below illustrates a proposed hydrolytic degradation pathway.

G This compound This compound (Thiobarbiturate Ring Intact) Intermediate Carbamoyl Acid Intermediate This compound->Intermediate Ring Opening (Hydrolysis) Product1 Malonuric Acid Derivative Intermediate->Product1 Decarboxylation Product2 Further Degradation Products Product1->Product2 Further Hydrolysis

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting an in vitro stability study of a this compound solution.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare this compound Solution (Specified Solvent & Conc.) B Aliquot into Vials A->B C1 Refrigerated (2-8°C) Protected from Light B->C1 C2 Room Temp (25°C/60% RH) Protected from Light B->C2 C3 Accelerated (40°C/75% RH) Protected from Light B->C3 D Pull Samples at Time Points (T0, T1, T2...) C1->D C2->D C3->D E Analyze via Stability- Indicating HPLC Method D->E F Quantify this compound (%) & Degradation Products (%) E->F G Determine Degradation Kinetics & Half-life F->G

Caption: General workflow for a this compound stability study.

References

The Pharmacokinetics of Thiamylal in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamylal, a short-acting thiobarbiturate, is utilized in veterinary medicine for anesthesia and euthanasia. A thorough understanding of its pharmacokinetic profile in preclinical rodent models is essential for predicting its efficacy and safety. This technical guide synthesizes the available literature on the pharmacokinetics of this compound in rats and mice, providing a detailed overview of its absorption, distribution, metabolism, and excretion. Due to a notable gap in the literature regarding quantitative pharmacokinetic parameters for this compound in rodents, data for the structurally and functionally similar thiobarbiturate, thiopental (B1682321), is presented as a surrogate to provide context and illustrative values. This guide also details common experimental protocols for pharmacokinetic studies in rodents and outlines the primary mechanism of action of this compound.

Introduction

This compound is a barbiturate (B1230296) derivative characterized by its rapid onset and short duration of action.[1] It functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.[2][3] This potentiation of GABAergic neurotransmission leads to sedation, hypnosis, and anesthesia.[4][5] The metabolic fate of this compound is primarily hepatic, involving cytochrome P450 enzymes, with its metabolites excreted renally.[2]

Quantitative Pharmacokinetic Data

A comprehensive search of the scientific literature did not yield specific quantitative pharmacokinetic parameters for this compound in either rat or mouse models. As a substitute, the following tables summarize the pharmacokinetic parameters of the analogous compound, thiopental, in rats. It is critical to note that while structurally similar, these values should be considered as estimations for this compound and direct studies are warranted for precise characterization.

Table 1: Pharmacokinetic Parameters of Thiopental in Rats

ParameterValueSpecies/StrainRoute of AdministrationReference
Volume of Distribution (Vd) Increased in renal dysfunctionWistar RatsIntravenous[2]
Clearance (Cl) No change in renal dysfunction (based on unbound concentration)Wistar RatsIntravenous[2]

Table 2: Dosing and Effects of Thiopental Enantiomers in Rats

CompoundAnesthetic Dose (mg/kg)Lethal Dose (mg/kg)Anesthetic Plasma Concentration (µg/mL)Lethal Plasma Concentration (µg/mL)Species/StrainRoute of AdministrationReference
rac-thiopentone 39.3 ± 2.197.5 ± 3.956.7 ± 2.077.8 ± 2.8Wistar RatsIntravenous Infusion[6]
R-thiopentone 55.8 ± 2.4176.2 ± 11.266.3 ± 4.589.8 ± 5.2Wistar RatsIntravenous Infusion[6]
S-thiopentone 35.6 ± 1.974.2 ± 5.255.0 ± 1.964.1 ± 2.8Wistar RatsIntravenous Infusion[6]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound in rodents are not explicitly published. However, based on general principles of rodent pharmacokinetic studies and available information from studies using this compound for other purposes, a typical protocol can be constructed.

Animal Models
  • Species: Rats (e.g., Wistar, Sprague-Dawley) or Mice (e.g., C57BL/6, BALB/c).[7]

  • Health Status: Healthy, adult animals of a specified age and weight range.

  • Acclimation: Animals should be acclimated to the laboratory environment for a minimum of one week prior to the study.[8]

Drug Administration
  • Formulation: this compound sodium is typically dissolved in sterile water for injection or physiological saline.[9]

  • Routes of Administration:

    • Intravenous (IV): For determining fundamental pharmacokinetic parameters like clearance and volume of distribution. Administration is typically via a tail vein.[10]

    • Intraperitoneal (IP): A common route for systemic administration in rodents.[9]

    • Oral (PO): By gavage, to assess oral bioavailability.

  • Dosing: Doses used in mice for euthanasia purposes have ranged from 150 mg/kg to 300 mg/kg (IP).[8] For pharmacokinetic studies, a lower, non-lethal dose would be required and determined in preliminary dose-ranging studies.

Sample Collection
  • Biological Matrix: Blood is the primary matrix, with plasma or serum being used for analysis.

  • Sampling Sites:

    • Serial Sampling (Mice): Submandibular or saphenous vein for small volume serial samples.[11]

    • Terminal Sampling: Cardiac puncture at the end of the study for a larger volume.[8]

    • Rats: Jugular or femoral vein cannulation can allow for automated serial blood sampling.

  • Time Points: A typical schedule for an IV study might include samples at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. For oral administration, time points may extend to 24 hours.[7]

Bioanalytical Method
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the quantification of this compound and its metabolites in biological matrices. Gas chromatography-mass spectrometry (GC/MS) has also been used.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods to prepare plasma/serum samples for analysis.

Pharmacokinetic Analysis
  • Software: Non-compartmental analysis (NCA) is typically performed using software such as WinNonlin to calculate key pharmacokinetic parameters including:

    • Area Under the Curve (AUC)

    • Clearance (Cl)

    • Volume of Distribution (Vd)

    • Half-life (t½)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

Mandatory Visualizations

Signaling Pathway

Thiamylal_Mechanism_of_Action cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel (Closed) Chloride_Channel_Open Chloride (Cl⁻) Channel (Open) Chloride_Channel->Chloride_Channel_Open Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel_Open->Hyperpolarization Cl⁻ Influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition This compound This compound This compound->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site

Caption: Mechanism of action of this compound at the GABA-A receptor.

Experimental Workflow

Pharmacokinetic_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation Dosing This compound Administration (IV, IP, or PO) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma/Serum Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Concentration_Time_Profile Generate Concentration-Time Profile LC_MS_MS_Analysis->Concentration_Time_Profile PK_Parameter_Calculation Calculate PK Parameters (NCA) Concentration_Time_Profile->PK_Parameter_Calculation

Caption: General experimental workflow for a rodent pharmacokinetic study.

Discussion and Conclusion

This guide provides a foundational understanding of the pharmacokinetics of this compound in rodent models. The primary mechanism of action, through modulation of the GABA-A receptor, is well-established for barbiturates.[4][5][12] However, a significant knowledge gap exists concerning the specific quantitative pharmacokinetic parameters of this compound in rats and mice. The provided data for thiopental serves as a valuable, albeit indirect, reference point. The lack of direct data underscores the need for future research to fully characterize the pharmacokinetic profile of this compound in these preclinical species. Such studies would be instrumental for researchers and drug development professionals in optimizing dosing regimens, interpreting toxicological findings, and ultimately ensuring the safe and effective use of this compound. The experimental protocols and workflows outlined in this guide offer a robust framework for conducting such future investigations.

References

A Technical Guide to Thiamylal Metabolism in Laboratory Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the metabolism of thiamylal, an ultra-short-acting thiobarbiturate anesthetic, in common laboratory animal species. Understanding the species-specific metabolic pathways, pharmacokinetic profiles, and analytical methodologies is critical for the accurate interpretation of preclinical data and its extrapolation to human clinical trials.[1][2]

General Metabolic Pathways of this compound

This compound, chemically the thiobarbiturate analogue of secobarbital, undergoes extensive metabolism primarily in the liver.[3][4] The biotransformation is predominantly carried out by the cytochrome P450 (CYP) family of enzymes, which catalyze oxidative reactions.[3] The primary metabolic process involves the conversion of the thio- group to an oxy- group, leading to the formation of its primary active metabolite, secobarbital.[5][6] Subsequent reactions further break down these compounds into more water-soluble forms for excretion via the kidneys.[3]

While specific animal isoforms are not extensively detailed in the available literature, human studies have identified CYP2C9 as the main enzyme responsible for the enantioselective metabolism of this compound, with CYP2E1 and CYP3A4 playing minor roles.[7] This provides a valuable point of reference for researchers investigating analogous pathways in animal models.

G This compound This compound Metabolism Hepatic Biotransformation (Oxidation) This compound->Metabolism CYP450 Cytochrome P450 Enzymes (e.g., human CYP2C9) Metabolism->CYP450 Metabolites Metabolites (e.g., Secobarbital) Metabolism->Metabolites Excretion Renal Excretion Metabolites->Excretion

Caption: General metabolic pathway of this compound in mammals.

Species-Specific Metabolism and Pharmacokinetics

Significant variations in drug metabolism exist between species, impacting both efficacy and toxicity.[8][9][10] The following sections summarize the available quantitative data on this compound in key laboratory animal models.

Mice

Recent studies have evaluated this compound as a euthanasia agent in mice, providing valuable data on its acute effects and biochemical impact.[11][12]

ParameterDosage (IP)Male MiceFemale MiceReference
Time to Cardiac Arrest (min) 150 mg/kg11.5 ± 2.410.9 ± 1.6[11]
200 mg/kg8.9 ± 1.18.8 ± 1.2[11]
300 mg/kg7.6 ± 1.46.8 ± 1.0[11]
Biochemical Changes (vs. Isoflurane) 200 mg/kgNo significant changes reported↓ Chloride↓ Calcium↑ AST↑ ALT[11][12][13]

Data presented as mean ± standard deviation. AST: Aspartate aminotransferase; ALT: Alanine aminotransferase.

These findings suggest that high doses of this compound may induce renal and liver damage in female mice, a critical consideration for studies where terminal blood analysis is required.[11][12] The mechanism is hypothesized to involve respiratory suppression leading to ischemic conditions in various organs.[11]

Rats

Studies in rats have primarily focused on tissue distribution and analytical methodology development.

SpeciesDose & RouteTissues AnalyzedKey FindingsReference
Wistar Rats Not specifiedBlood, Liver, Kidney, Brain, Adipose Tissue, MuscleA sensitive GC/MS method was developed with a detection limit of 0.01 µg/g. This compound distribution across various tissues was examined.[14]
Sprague Dawley Rats Not specifiedAorta (ex vivo)This compound sodium solution (containing sodium carbonate as a buffer) induced proinflammatory cytokine production.[15]
Dogs

The dog is a frequently used model for anesthetic studies, and several reports detail the physiological and interactive effects of this compound.

BreedPremedicationThis compound Dose (IV)Key FindingsReference
Beagle & Mixed-breed Midazolam (0.1 mg/kg)Reduced by 16.4%Midazolam significantly reduces the required induction dose of this compound.[16]
Beagle & Mixed-breed Midazolam (0.2 mg/kg)Reduced by 18.9%A "ceiling" effect was observed, with no significant further reduction beyond the 0.1 mg/kg midazolam dose.[16]
General Enflurane (B1671288) AnesthesiaNot specifiedCaused an increase in alkaline phosphatase 24-48 hours post-induction. Also reduced packed cell volume and erythrocyte/leukocyte counts.[17][18]
General Antidiarrheal PrepNot specifiedA fatal interaction causing ventricular fibrillation was reported, hypothesized to be mediated by an anticholinergic component.[19]
Sheep

Pharmacokinetic studies in sheep have explored the interaction between this compound and pentobarbital (B6593769).

ParameterThis compound (13.2 mg/kg IV)Pentobarbital (14.3 mg/kg IV)Sequential CombinationReference
Anesthesia Time (min) 7.895.3934.1[20]

The prolonged anesthesia from the combination was attributed to an additive effect of subanesthetic concentrations of the two drugs rather than an alteration of kinetic parameters.[20]

Experimental Protocols

The accurate quantification of this compound and its metabolites is essential for metabolic studies. The following protocols are derived from published methodologies.[21][22]

Quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method was developed for the simultaneous quantification of this compound and its metabolite, secobarbital, in adipose tissue, serum, and liver.[5][6]

Sample Preparation (Modified QuEChERS Extraction):

  • Homogenization: Homogenize 0.5 g of tissue (liver or adipose) or 0.5 mL of serum with 2 mL of distilled water.

  • Extraction: Add 3 mL of acetonitrile (B52724) and 1 g of sodium chloride. Vigorously shake for 1 minute and centrifuge at 3,000 x g for 5 minutes.

  • Partitioning (for Adipose Tissue): Transfer the supernatant to a new tube. Add 3 mL of hexane, shake for 30 seconds, and centrifuge at 3,000 x g for 5 minutes. Use the lower acetonitrile layer for cleanup.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile supernatant to a d-SPE tube containing magnesium sulfate, primary secondary amine (PSA), and C18 sorbents.

  • Final Steps: Shake for 1 minute and centrifuge at 10,000 x g for 5 minutes. Filter the resulting supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Instrumentation: Specific instrument models and parameters (e.g., column type, mobile phase composition, gradient, and mass spectrometer settings) should be optimized as per the cited literature.[5]

  • Quantitation Limits: Reported limits were 0.06 µg/g for porcine pericardial fat, 0.005 µg/mL for human serum, and 0.06 µg/g for porcine liver.[5]

G cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Sample Homogenization (Tissue/Serum + Water) s2 2. Acetonitrile Extraction (+ NaCl, Vortex, Centrifuge) s1->s2 s3 3. Hexane Partitioning (Adipose Tissue Only) s2->s3 If Adipose s4 4. d-SPE Cleanup (PSA/C18 Sorbents) s2->s4 If Serum/Liver s3->s4 s5 5. Final Centrifugation & Filtration (0.22 µm) s4->s5 a1 LC-MS/MS Injection s5->a1 a2 Data Acquisition (MRM Mode) a1->a2 a3 Quantification a2->a3

Caption: Experimental workflow for this compound metabolite analysis.

Quantification via Gas Chromatography/Mass Spectrometry (GC/MS)

A reliable method for analyzing this compound in various biological materials was developed using GC/MS with mass fragmentography.[14]

Sample Preparation:

  • Homogenization: Homogenize tissue samples in an appropriate buffer.

  • Internal Standard: Add thiopental (B1682321) as an internal standard.

  • Extraction: Perform a suitable liquid-liquid extraction to isolate the analytes from the biological matrix.

  • Derivatization: (If necessary) Derivatize the extract to improve volatility and chromatographic properties for GC analysis.

  • Injection: Inject the final extract into the GC/MS system.

GC/MS Conditions:

  • Detection: Use mass fragmentography for quantitative determination.

  • Lower Detection Limit: 0.01 µg/g in rat tissues.[14]

Summary of Logical Considerations for Species Selection

The choice of an appropriate animal model is a critical decision in drug development.[1] Based on the available data for this compound, researchers should consider several factors.

G center_node Optimal Animal Model Selection for this compound Studies f1 Metabolic Profile Similarity center_node->f1 f2 Research Question center_node->f2 f3 Endpoint Analysis center_node->f3 f4 Potential Drug Interactions center_node->f4 sub_f1 Presence of analogous CYP450 enzymes (e.g., CYP2C family) f1->sub_f1 sub_f2 Pharmacokinetics vs. Acute Toxicity vs. Anesthetic Efficacy f2->sub_f2 sub_f3 Avoid species/sex with known biochemical interference (e.g., female mice) f3->sub_f3 sub_f4 Consider known sensitivities (e.g., canine cardiac effects) f4->sub_f4

References

In-Depth Technical Guide: Thiamylal Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamylal, a thiobarbiturate derivative, is a short-acting anesthetic agent that has been utilized in clinical practice for the induction of anesthesia.[1] Its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] By binding to a distinct site on the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased duration of chloride ion channel opening.[3] This influx of chloride ions hyperpolarizes the neuronal membrane, resulting in decreased neuronal excitability and the induction of anesthesia.[2]

Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel analogs with improved pharmacological profiles, such as enhanced potency, altered duration of action, and reduced side effects. This technical guide provides a comprehensive overview of the core principles of this compound SAR, including key structural modifications and their impact on anesthetic activity. It also details the experimental protocols necessary to evaluate the pharmacological properties of this compound analogs.

Core Structure and Key Pharmacophoric Features

The core structure of this compound is a thiobarbiturate ring, which is a derivative of barbituric acid with a sulfur atom replacing the oxygen at the C2 position. The key pharmacophoric features essential for its anesthetic activity are:

  • The Thiobarbiturate Core: This heterocyclic ring system is fundamental for interaction with the GABA-A receptor. The presence of the sulfur atom at the C2 position is known to increase lipid solubility, which facilitates rapid onset of action.[4]

  • Substituents at the C5 Position: The nature of the two substituents at the C5 position of the thiobarbiturate ring is a critical determinant of anesthetic potency and duration of action. For this compound, these are an allyl group and a 1-methylbutyl group.

Structure-Activity Relationship (SAR) of this compound Analogs

While specific, comprehensive SAR studies focused solely on a wide range of this compound analogs are not extensively available in the public domain, the broader principles of barbiturate (B1230296) and thiobarbiturate SAR can be applied and extrapolated. The primary focus of modification is the C5 position of the thiobarbiturate ring.

Modifications at the C5 Position

The hypnotic and anesthetic potency of barbiturates is largely influenced by the lipophilicity and the size and branching of the alkyl or aryl substituents at the C5 position.

  • Alkyl Chain Length and Branching: Increasing the length and branching of the alkyl chains at the C5 position generally increases lipid solubility and, consequently, anesthetic potency up to a certain point. The 1-methylbutyl group in this compound contributes significantly to its lipophilicity and potency.

  • Unsaturation: The presence of the allyl group at the C5 position also influences the activity.

  • Stereochemistry: The C5 carbon of this compound is a chiral center. Studies on the enantiomers of the closely related thiobarbiturate, thiopental (B1682321), have demonstrated stereoselectivity in their interaction with the GABA-A receptor. The (S)-(-) enantiomer of thiopental is more potent than the (R)-(+) enantiomer in potentiating GABA-induced chloride currents.[5] It is highly probable that a similar stereoselective activity exists for this compound enantiomers.

Quantitative Data

CompoundEC50 for GABA Potentiation (μM)
(S)-thiopentone2.6 ± 0.4
(R)-thiopentone5.0 ± 0.6
rac-thiopentone3.6 ± 0.4
(Data adapted from a study on thiopental enantiomers acting on GABA-A receptors expressed in Xenopus oocytes)[5]

Experimental Protocols

The evaluation of the structure-activity relationship of this compound analogs requires a combination of chemical synthesis and pharmacological assays.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves the condensation of a disubstituted malonic ester with thiourea (B124793) in the presence of a base, such as sodium ethoxide.

General Synthetic Scheme:

G cluster_reactants Reactants cluster_product Product MalonicEster Disubstituted Malonic Ester (R1, R2 at C2) Condensation Condensation MalonicEster->Condensation Thiourea Thiourea Thiourea->Condensation Base Base (e.g., Sodium Ethoxide) Base->Condensation Catalyst ThiamylalAnalog 5,5-Disubstituted Thiobarbiturate (this compound Analog) Condensation->ThiamylalAnalog Condensation Reaction G This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Activates GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Influx Increased Chloride Influx (Cl-) Chloride_Channel->Chloride_Influx Prolongs opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthesia Reduced_Excitability->Anesthesia G Start Hypothesis: Modification of C5 substituents alters anesthetic activity Synthesis Synthesis of This compound Analogs Start->Synthesis InVivo In Vivo Anesthetic Potency Assay (Rodent Model) Synthesis->InVivo InVitro In Vitro GABA-A Receptor Modulation Assays (Electrophysiology, Binding) Synthesis->InVitro DataAnalysis Data Analysis: Determine ED50, EC50, Ki InVivo->DataAnalysis InVitro->DataAnalysis SAR Establish Structure-Activity Relationship (SAR) DataAnalysis->SAR Conclusion Identify lead compounds for further development SAR->Conclusion

References

Solubility of Thiamylal Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Thiamylal sodium, a thiobarbiturate derivative used for inducing anesthesia. Understanding the solubility of this compound is critical for its formulation, delivery, and bioavailability. This document summarizes available solubility data, outlines detailed experimental protocols for its determination, and provides a logical workflow for solubility studies.

Core Topic: Solubility Profile of this compound Sodium

This compound sodium is the sodium salt of this compound, a weak acid. Its solubility is influenced by the properties of the solvent, the pH of the solution, and the ambient temperature. As a salt of a weak acid, its solubility is expected to be pH-dependent, with higher solubility in neutral to alkaline conditions.

Data Presentation: Solubility in Various Solvents

Quantitative solubility data for this compound sodium is not extensively available in publicly accessible literature. The following table summarizes the qualitative and semi-quantitative information gathered from various sources. Researchers are advised to determine precise quantitative solubility experimentally for their specific applications.

Solvent SystemQualitative SolubilityQuantitative Solubility (at 25 °C unless specified)pH of 10% (w/v) Aqueous Solution
WaterVery Soluble[1]> 100 mg/mL (estimated from "very soluble" classification)10.0 - 11.0[1]
Ethanol (95%)Freely Soluble[1]10 - 100 mg/mL (estimated from "freely soluble" classification)Not Applicable
Propylene (B89431) Glycol / EthanolGoodCapable of dissolving >25 g/100 mL of thiobarbiturates[2]Not Applicable
Diethyl EtherPractically Insoluble[1]< 0.1 mg/mL (estimated from "practically insoluble" classification)Not Applicable

Note: The quantitative solubility values are estimations based on USP definitions of qualitative solubility terms.

Factors Influencing Solubility
  • pH: As a salt of a weak acid, the aqueous solubility of this compound sodium is significantly influenced by pH. In acidic solutions, it will convert to the less soluble free acid form, this compound, leading to precipitation. The high pH of its aqueous solutions (10.0-11.0 for a 10% solution) indicates the alkaline nature of the salt, which contributes to its high water solubility[1].

  • Temperature: While specific data on the temperature dependence of this compound sodium solubility is scarce, for most solids, solubility increases with temperature. However, the stability of the compound at elevated temperatures should be considered.

  • Co-solvents: The use of co-solvents, such as propylene glycol and ethanol, can significantly enhance the solubility of thiobarbiturates like this compound sodium, allowing for the preparation of highly concentrated solutions[2].

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound sodium, adapted from established pharmaceutical testing protocols.

Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility[3][4].

a. Materials and Equipment:

  • This compound Sodium powder

  • Selected solvents (e.g., Water, Ethanol, Propylene Glycol, various buffers)

  • Volumetric flasks and pipettes

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

b. Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound Sodium powder to a known volume of each solvent in separate vials. The excess solid should be visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, the sample can be centrifuged and then the supernatant filtered through a 0.45 µm syringe filter.

  • Accurately dilute the clear filtrate with the respective solvent to a concentration within the analytical range of the quantification method.

  • Quantify the concentration of this compound sodium in the diluted filtrate using a validated analytical method (UV-Vis Spectrophotometry or HPLC).

  • Calculate the solubility in mg/mL or other appropriate units.

Analytical Quantification Methods

a. UV-Vis Spectrophotometry:

  • Prepare a series of standard solutions of this compound Sodium of known concentrations in the solvent of interest.

  • Scan the standard solutions across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Generate a calibration curve by plotting absorbance at λmax versus concentration for the standard solutions.

  • Measure the absorbance of the appropriately diluted sample from the solubility experiment at λmax.

  • Determine the concentration of this compound Sodium in the sample using the calibration curve, accounting for the dilution factor.

b. High-Performance Liquid Chromatography (HPLC):

  • Develop and validate an HPLC method for the quantification of this compound. A typical method might involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.

  • Inject the appropriately diluted sample from the solubility experiment.

  • Calculate the concentration of this compound sodium in the sample based on the peak area and the calibration curve, accounting for the dilution factor.

Mandatory Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical solubility determination study.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_validation Validation A Select Solvents and Conditions (pH, Temperature) B Prepare Saturated Solutions (Excess Solute) A->B C Agitate at Constant Temperature (e.g., Shake-Flask Method) B->C D Allow to Settle / Centrifuge C->D E Sample and Filter Supernatant D->E F Dilute Sample E->F G Quantify Concentration (UV-Vis or HPLC) F->G H Calculate Solubility G->H I Validate Analytical Method (Linearity, Accuracy, Precision) G->I

References

Thiamylal Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Thiamylal sodium , a barbiturate (B1230296) derivative, is a potent ultra-short-acting central nervous system depressant. This technical guide provides an in-depth overview of its core properties, mechanism of action, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Properties of this compound Sodium

This compound sodium is primarily utilized for the induction of general anesthesia in both clinical and veterinary settings. Its rapid onset and short duration of action make it suitable for brief surgical procedures.

PropertyValueReference
CAS Number 337-47-3[1]
Molecular Weight 276.33 g/mol [2]
Molecular Formula C₁₂H₁₇N₂NaO₂S[3][2]

Mechanism of Action: GABA-A Receptor Modulation

This compound sodium exerts its anesthetic and sedative effects primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. As a positive allosteric modulator, this compound sodium binds to a site on the GABA-A receptor distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable and resulting in the observed central nervous system depression.

Thiamylal_Sodium_Mechanism cluster_receptor Neuronal Membrane This compound This compound Sodium GABA_A GABA-A Receptor This compound->GABA_A Binds to allosteric site Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel is part of GABA_A->Chloride_Channel Increases duration of opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl⁻ influx CNS_Depression CNS Depression (Anesthesia, Sedation) Hyperpolarization->CNS_Depression Leads to GABA GABA GABA->GABA_A Binds to orthosteric site

Mechanism of this compound Sodium at the GABA-A Receptor.

Experimental Protocols

In Vitro Study: Effects on Vascular Smooth Muscle Cells

This protocol is adapted from a study investigating the effects of clinical-grade this compound sodium solution (TSS) on the inflammation and proliferation of rat vascular smooth muscle cells (VSMCs).[4]

1. Cell Culture:

  • Rat VSMCs are isolated from the thoracic aorta of male Sprague-Dawley rats.

  • Cells are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR):

  • VSMCs are seeded in 6-well plates and grown to confluence.

  • Cells are then treated with varying concentrations of TSS for a specified period.

  • Total RNA is extracted using an RNA isolation kit.

  • First-strand cDNA is synthesized from the total RNA.

  • qRT-PCR is performed using specific primers for target genes (e.g., IL-1α, IL-1β, IL-6) and a housekeeping gene for normalization.

3. Cell Proliferation Assay:

  • VSMC proliferation is assessed using a water-soluble tetrazolium salt (WST-1) assay.

  • Cells are seeded in 96-well plates and incubated with different concentrations of TSS.

  • After the incubation period, WST-1 reagent is added to each well.

  • The absorbance is measured at 450 nm using a microplate reader to determine cell viability and proliferation.

VSMC_Workflow start Start cell_culture Rat Vascular Smooth Muscle Cell Culture start->cell_culture treatment Treatment with This compound Sodium Solution cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction wst1_assay WST-1 Cell Proliferation Assay treatment->wst1_assay cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR for Gene Expression Analysis cdna_synthesis->qrt_pcr end End qrt_pcr->end wst1_assay->end

Experimental Workflow for In Vitro VSMC Studies.
In Vivo Study: Euthanasia in Mice

This protocol is based on a study evaluating the efficacy of this compound sodium as a euthanasia agent in mice.[3][2]

1. Animal Preparation:

  • Male and female ICR mice, 7 weeks of age, are used for the study.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

  • This compound sodium is dissolved in sterile water for injection to the desired concentration.

  • The solution is administered via intraperitoneal injection using a 29-gauge needle.

  • Dosages are calculated based on the body weight of the individual mouse (e.g., 150 mg/kg, 200 mg/kg, 300 mg/kg).

3. Monitoring and Endpoint Determination:

  • Following injection, mice are continuously monitored for the following endpoints:

    • Time to immobilization.

    • Time to loss of righting reflex.

    • Time to respiratory arrest (cessation of thoracic movement).

    • Time to cardiac arrest (confirmed by stethoscope).

  • For hematological analysis, blood is collected via cardiac puncture after the loss of reflexes but before cardiac arrest.

Euthanasia_Protocol_Workflow start Start animal_prep Acclimatize 7-week-old ICR Mice start->animal_prep drug_prep Prepare this compound Sodium Solution in Sterile Water animal_prep->drug_prep administration Intraperitoneal Injection (e.g., 200 mg/kg) drug_prep->administration monitoring Monitor Physiological Parameters administration->monitoring endpoints Record Time to: - Immobilization - Loss of Righting Reflex - Respiratory Arrest - Cardiac Arrest monitoring->endpoints blood_collection Optional: Cardiac Puncture for Hematology monitoring->blood_collection end End endpoints->end blood_collection->end

Experimental Workflow for In Vivo Euthanasia Protocol.

References

Methodological & Application

Application Notes and Protocols for Thiamylal Anesthetic in Mouse Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamylal is an ultra-short-acting thiobarbiturate that induces central nervous system depression, leading to hypnosis and anesthesia. Its primary mechanism of action is through positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor, enhancing the inhibitory effects of GABA in the brain. While historically used as an induction agent for general anesthesia, its application in mouse surgical protocols requires careful consideration of dosage, administration, and physiological monitoring to ensure animal welfare and the integrity of experimental data.

These application notes provide a detailed protocol for the use of this compound as an anesthetic agent in mouse surgery, based on available data for this compound and closely related barbiturates. It is critical to note that a specific, universally validated surgical anesthetic protocol for this compound in mice is not widely published. Therefore, the following recommendations should be considered a guideline, and the administration of this compound should always be performed to effect, with vigilant monitoring of the animal's physiological status.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound and general anesthesia in mice.

Table 1: this compound Dosage and Administration

ParameterRecommendationRoute of AdministrationNotes
Surgical Anesthesia Induction (Estimated) 40-60 mg/kgIntraperitoneal (IP)This is an estimated dose based on protocols for pentobarbital, a structurally similar barbiturate. The dose should be administered to effect.
Euthanasia 200-300 mg/kgIntraperitoneal (IP)Doses in this range are effective for euthanasia and are not suitable for survival surgery.[1][2]
Administration Route Intraperitoneal (IP)The intraperitoneal route is a common and practical method for administering injectable anesthetics to mice.

Table 2: Physiological Parameters for Anesthetized Mice

ParameterNormal Range Under AnesthesiaMonitoring Frequency
Respiratory Rate 55 - 100 breaths/minEvery 5-15 minutes[3][4]
Heart Rate 300 - 500 beats/minEvery 15 minutes
Body Temperature 36.0 - 38.0 °C (96.8 - 100.4 °F)Continuously with a rectal probe or warming pad sensor[3]
Anesthetic Depth Absence of pedal withdrawal reflexBefore incision and every 5-15 minutes[3]

Signaling Pathway

This compound, as a barbiturate, enhances the effect of the inhibitory neurotransmitter GABA at the GABAA receptor. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making it less likely to fire an action potential. This widespread neuronal inhibition results in sedation and anesthesia.

Thiamylal_Mechanism_of_Action cluster_neuron Postsynaptic Neuron cluster_receptor GABAA Receptor-Chloride Channel Complex Neuron_Interior Neuron Interior (Hyperpolarized) CNS_Depression CNS Depression (Anesthesia) Neuron_Interior->CNS_Depression Leads to GABA_Receptor GABAA Receptor Chloride_Channel Chloride (Cl-) Channel GABA_Receptor->Chloride_Channel Increases channel opening duration Chloride_Channel->Neuron_Interior Increased Cl- influx This compound This compound This compound->GABA_Receptor Binds to allosteric site GABA GABA GABA->GABA_Receptor Binds to active site Chloride_Ions

This compound's mechanism of action on the GABAA receptor.

Experimental Protocols

Preparation of this compound Solution
  • This compound sodium is typically supplied as a powder for reconstitution.

  • Reconstitute the this compound powder with sterile water for injection or sterile saline to the desired concentration. For a 40-60 mg/kg dose in a 25g mouse, a stock solution of 10 mg/mL is practical.

  • Ensure the solution is completely dissolved and visually free of particulates before administration.

  • Store the reconstituted solution according to the manufacturer's instructions, typically refrigerated and protected from light.

Anesthetic Induction and Maintenance
  • Pre-Anesthetic Preparation:

    • Acclimatize mice to the laboratory environment for at least 3 days prior to surgery.[4]

    • Weigh the mouse accurately on the day of surgery to calculate the correct dose.

    • Fasting is generally not required for mice.[3][4]

    • Administer pre-emptive analgesia as per the approved institutional animal care and use committee (IACUC) protocol.

  • Anesthetic Induction:

    • Draw up the calculated volume of the this compound solution into a sterile syringe with an appropriate gauge needle (e.g., 25-27G).

    • Administer the this compound via intraperitoneal (IP) injection.

    • Place the mouse in a clean, warm cage and observe for the onset of anesthesia, characterized by the loss of the righting reflex.

  • Confirmation of Surgical Anesthesia:

    • Once the mouse has lost its righting reflex, confirm the depth of anesthesia by performing a pedal withdrawal (toe pinch) reflex test. A lack of response indicates a surgical plane of anesthesia.[5]

    • If a response is still present after 5-10 minutes, a small supplemental dose (10-25% of the initial dose) may be administered. Extreme caution should be exercised when redosing barbiturates due to their narrow therapeutic index.

  • Anesthetic Maintenance:

    • This compound has a short duration of action. For procedures lasting longer than 20-30 minutes, supplemental doses may be necessary.

    • Monitor for signs of lightening anesthesia (e.g., increased respiratory rate, slight movement in response to stimuli) and administer a small supplemental dose (10-25% of the initial dose) as needed to maintain the surgical plane.

Monitoring and Supportive Care During Surgery
  • Vital Sign Monitoring:

    • Continuously monitor the mouse's respiratory rate and pattern. A significant drop or shallow breathing may indicate the anesthetic is too deep.[4]

    • Monitor the color of the mucous membranes; they should remain pink. Pale or blue coloration indicates poor perfusion or oxygenation.

    • Monitor body temperature using a rectal probe and maintain it within the normal range (36.0 - 38.0 °C) using a circulating warm water blanket or other approved heating source.[3]

  • Supportive Care:

    • Apply a sterile ophthalmic ointment to both eyes to prevent corneal drying.[3][4]

    • For prolonged procedures, administer warmed sterile fluids (e.g., saline) subcutaneously or intraperitoneally to maintain hydration, as guided by your IACUC protocol.

Post-Operative Recovery
  • Immediate Recovery Period:

    • After the surgical procedure is complete, place the mouse in a clean, warm cage for recovery. Do not leave the animal unattended until it is fully ambulatory.[3]

    • Continue to provide a heat source to prevent hypothermia.

    • Monitor the mouse every 15 minutes for respiration and movement.[4]

  • Return to Cage:

    • Once the mouse has regained its righting reflex and is moving purposefully around the cage, it can be returned to its home cage.

    • Provide easily accessible food and water on the cage floor.

    • Continue to monitor the mouse for any signs of pain or distress and administer post-operative analgesics as prescribed by the IACUC protocol.

Experimental Workflow

The following diagram illustrates the general workflow for a surgical procedure in a mouse using this compound anesthesia.

Surgical_Workflow Start Start Pre_Anesthetic_Prep Pre-Anesthetic Preparation (Weighing, Analgesia) Start->Pre_Anesthetic_Prep Anesthetic_Induction This compound Administration (IP) Pre_Anesthetic_Prep->Anesthetic_Induction Confirm_Anesthesia Confirm Surgical Plane (Pedal Reflex) Anesthetic_Induction->Confirm_Anesthesia Confirm_Anesthesia->Anesthetic_Induction Not Deep Enough Surgical_Procedure Surgical Procedure Confirm_Anesthesia->Surgical_Procedure Anesthetized Monitoring Continuous Monitoring (Vitals, Temperature) Surgical_Procedure->Monitoring Recovery Post-Operative Recovery (Warmth, Observation) Surgical_Procedure->Recovery Monitoring->Surgical_Procedure Return_To_Housing Return to Home Cage (Ambulatory) Recovery->Return_To_Housing End End Return_To_Housing->End

General workflow for mouse surgery under this compound anesthesia.

Disclaimer

The information provided in these application notes is intended for guidance only and is based on the best available information from the public domain. This compound has a narrow margin of safety, and its use as a surgical anesthetic in mice should be undertaken with extreme caution and only by trained personnel. All procedures involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The user is responsible for ensuring compliance with all applicable regulations and guidelines for animal welfare.

References

Application Notes and Protocols for Intraperitoneal Thiamylal Dosage in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of thiamylal for anesthesia and euthanasia in rats. The protocols are based on published scientific literature and established guidelines for animal research.

Data Presentation

Table 1: Intraperitoneal this compound Dosage and Effects in Rats
Dosage (mg/kg)ApplicationOnset of Anesthesia (Loss of Righting Reflex)Duration of Anesthesia (Sleeping Time)Notes
20AnesthesiaVariableShortMay not provide sufficient depth for painful procedures.
40AnesthesiaApprox. 2-3 minutesApprox. 30-40 minutesSuitable for short surgical procedures.
60AnesthesiaApprox. 1-2 minutesApprox. 60-70 minutesProvides a deeper plane of anesthesia for more invasive procedures.
150EuthanasiaRapidN/A (Leads to respiratory and cardiac arrest)Confirmed effective for euthanasia in Sprague-Dawley, Wistar, and Fischer 344 rats.[1][2]
Table 2: Physiological Parameters in Anesthetized Rats
ParameterNormal Range (Awake)Acceptable Range (Anesthetized)
Respiratory Rate70-115 breaths/min35-60 breaths/min
Heart Rate250-450 beats/min200-350 beats/min
Rectal Temperature35.9-37.5°C (96.6-99.5°F)35.0-37.0°C (95.0-98.6°F)

Experimental Protocols

Protocol 1: Preparation of this compound Sodium Solution

Materials:

  • This compound Sodium powder

  • Sterile Water for Injection or sterile 0.9% saline

  • Sterile vials

  • Syringes and needles (various sizes)

  • Vortex mixer

Procedure:

  • For Euthanasia (25 mg/mL solution): Aseptically reconstitute this compound Sodium powder with the accompanying Sterile Water for Injection or sterile saline to a final concentration of 25 mg/mL.[2]

  • For Anesthesia (Recommended 10 mg/mL solution): To ensure accurate dosing and minimize the risk of irritation, a lower concentration is recommended for anesthetic procedures. Aseptically reconstitute this compound Sodium powder with sterile 0.9% saline to a final concentration of 10 mg/mL.

  • Ensure the powder is completely dissolved by gentle swirling or vortexing.

  • Label the vial with the drug name, concentration, date of preparation, and initials.

  • Store the reconstituted solution according to the manufacturer's instructions, typically protected from light.

Protocol 2: Intraperitoneal Anesthesia in Rats

Materials:

  • Rat of appropriate weight and strain

  • Prepared this compound Sodium solution (10 mg/mL)

  • Appropriately sized syringe (e.g., 1 mL or 3 mL) and needle (23-25 gauge)

  • Heating pad

  • Ophthalmic ointment

  • Monitoring equipment (rectal thermometer, stethoscope or pulse oximeter)

Procedure:

  • Pre-Anesthetic Preparation:

    • Acclimatize the rat to the laboratory environment for at least 48 hours prior to the procedure.

    • Withhold food for 2-4 hours before anesthesia if necessary for the experimental procedure, but do not withhold water.

    • Weigh the rat accurately on the day of the procedure to calculate the correct dose.

  • Dosage Calculation:

    • Calculate the required volume of this compound solution based on the desired dosage (20-60 mg/kg) and the concentration of the solution (10 mg/mL).

    • Example for a 300g rat at 40 mg/kg:

      • Dose = 0.3 kg * 40 mg/kg = 12 mg

      • Volume = 12 mg / 10 mg/mL = 1.2 mL

  • Administration:

    • Restrain the rat firmly but gently in a supine position with the head tilted slightly downwards.

    • Locate the injection site in the lower right abdominal quadrant to avoid the cecum.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered the bladder or intestines.

    • Inject the calculated volume of this compound solution smoothly.

  • Induction and Monitoring:

    • Place the rat in a clean, warm cage and observe for the loss of the righting reflex, which indicates the onset of anesthesia.

    • Once the rat is anesthetized, apply ophthalmic ointment to both eyes to prevent corneal drying.

    • Place the rat on a heating pad to maintain body temperature between 35.0-37.0°C.

    • Monitor the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch). The absence of a response indicates a surgical plane of anesthesia.

    • Monitor respiratory rate and heart rate every 5-10 minutes.

  • Recovery:

    • After the procedure, continue to monitor the rat on the heating pad until it regains the righting reflex.

    • Provide supportive care, including subcutaneous fluids if the procedure was lengthy.

    • House the rat individually until it is fully mobile to prevent injury from cage mates.

    • Provide easy access to food and water.

Protocol 3: Euthanasia with Intraperitoneal this compound

Materials:

  • Rat to be euthanized

  • Prepared this compound Sodium solution (25 mg/mL)

  • Appropriately sized syringe and needle (23 gauge)

Procedure:

  • Dosage Calculation:

    • Calculate the required volume for a 150 mg/kg dose.[1][2]

    • Example for a 300g rat:

      • Dose = 0.3 kg * 150 mg/kg = 45 mg

      • Volume = 45 mg / 25 mg/mL = 1.8 mL

  • Administration:

    • Follow the same intraperitoneal injection procedure as described in Protocol 2.

  • Confirmation of Death:

    • Observe the rat for the cessation of breathing and heartbeat.

    • Confirm death by a secondary method, such as cervical dislocation or thoracotomy, after the absence of vital signs is confirmed.

Visualizations

G cluster_0 Mechanism of Action of this compound This compound This compound (Thiobarbiturate) GABA_A GABA-A Receptor This compound->GABA_A Binds to receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Prolongs opening Neuron Postsynaptic Neuron Chloride_Channel->Neuron Increases Cl- influx Hyperpolarization Hyperpolarization & Decreased Excitability Neuron->Hyperpolarization Anesthesia Anesthesia Hyperpolarization->Anesthesia

Caption: this compound's mechanism of action.

G cluster_1 Experimental Workflow for IP Anesthesia A Pre-Anesthetic Preparation (Acclimatization, Fasting, Weighing) B Dosage Calculation (20-60 mg/kg) A->B C Intraperitoneal Injection (Lower Right Quadrant) B->C D Induction & Monitoring (Loss of Righting Reflex, Vitals) C->D E Surgical Procedure (Maintain Homeostasis) D->E F Post-Procedure Recovery (Supportive Care, Monitoring) E->F G Return to Housing (Full Mobility) F->G

Caption: Workflow for IP anesthesia in rats.

References

Application Notes and Protocols: Preparation of Thiamylal Sodium Solution for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamylal sodium, a barbiturate (B1230296) derivative, is a potent short-acting anesthetic and hypnotic agent.[1][2] It is utilized in research and clinical settings for the induction of general anesthesia and for providing deep sedation for short procedures.[1] Its rapid onset of action is attributed to its high lipid solubility, which allows for quick passage across the blood-brain barrier.[2] This document provides detailed application notes and protocols for the preparation of this compound sodium solution for injection, intended for use in a laboratory or drug development setting.

Mechanism of Action

This compound sodium exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] By binding to a specific site on the GABA-A receptor, this compound sodium potentiates the action of GABA, leading to an increased influx of chloride ions into the neuron.[2] This hyperpolarizes the neuronal membrane, making it less excitable and resulting in central nervous system depression, sedation, and anesthesia.[2]

This compound This compound Sodium GABA_A GABA-A Receptor This compound->GABA_A Binds to Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Potentiates Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx CNS_Depression CNS Depression (Anesthesia) Hyperpolarization->CNS_Depression Leads to

Caption: Mechanism of action of this compound sodium.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of this compound sodium solution for injection.

Table 1: Physicochemical Properties of this compound Sodium

PropertyValue
Molecular FormulaC₁₂H₁₇N₂NaO₂S
Molecular Weight276.33 g/mol
AppearanceYellowish-white, hygroscopic powder
pH of 2.5% w/v solution10.5 - 11.5

Table 2: Recommended Diluents and Concentrations

DiluentConcentration for Intermittent Injection (% w/v)Concentration for Continuous Infusion (% w/v)
Sterile Water for Injection, USP2.0 - 5.00.2 - 0.4
0.9% Sodium Chloride Injection, USP2.0 - 5.00.2 - 0.4

Table 3: Stability of Reconstituted Thiopental (B1682321) Sodium Solution (as an analogue for this compound Sodium)

Storage ConditionConcentration (% w/v)DiluentStability
Refrigerated (2-8 °C)2.5Sterile Water for InjectionUp to 7 days
Room Temperature (20-25 °C)2.5Sterile Water for InjectionUp to 24 hours

Note: Specific stability studies for this compound sodium are limited. The data for the closely related compound, thiopental sodium, is provided as a conservative estimate. It is recommended to perform stability studies for specific formulations.

Experimental Protocols

Protocol 1: Preparation of this compound Sodium Solution for Injection from Bulk Powder

This protocol describes the compounding of a this compound sodium solution for injection from bulk powder in a research setting. All procedures should be performed in a laminar airflow hood using aseptic techniques.

Materials:

  • This compound sodium, USP grade

  • Anhydrous Sodium Carbonate, USP grade

  • Sterile Water for Injection, USP or 0.9% Sodium Chloride Injection, USP

  • Sterile, empty vials

  • Sterile stoppers and seals

  • 0.22 µm sterile syringe filters

  • Sterile syringes and needles

  • Calibrated balance

  • pH meter

  • Sterile spatulas and weighing boats

Procedure:

  • Calculate the required amounts of this compound sodium and anhydrous sodium carbonate. For stability, a small amount of sodium carbonate is typically added to maintain an alkaline pH. A common ratio is approximately 60 mg of sodium carbonate per 1 gram of this compound sodium.

  • Aseptically weigh the calculated amounts of this compound sodium and anhydrous sodium carbonate.

  • In a sterile beaker or flask, dissolve the powders in the chosen sterile diluent. The volume of diluent will depend on the desired final concentration.

  • Gently swirl the container until the powders are completely dissolved. Avoid vigorous shaking to minimize foaming.

  • Measure the pH of the solution using a calibrated pH meter. The pH should be between 10.5 and 11.5. Adjust with a small amount of sterile sodium carbonate solution or sterile dilute acid if necessary, although this is generally not required if the initial amounts are calculated correctly.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filter the solution into a sterile, empty vial.

  • Aseptically insert a sterile stopper into the vial and secure it with a sterile seal.

  • Label the vial with the drug name, concentration, date of preparation, and beyond-use date.

Protocol 2: Sterilization of this compound Sodium Solution

This compound sodium solutions are heat-labile and should not be autoclaved. The recommended method of sterilization is filtration.

Procedure:

  • Prepare the this compound sodium solution as described in Protocol 1.

  • Use a pre-sterilized, single-use 0.22 µm syringe filter made of a compatible membrane material (e.g., PVDF or PES).

  • Aseptically attach the filter to the syringe containing the this compound sodium solution.

  • Filter the solution directly into the final sterile container.

  • Perform a filter integrity test (e.g., bubble point test) after filtration to ensure the filter was not compromised during the process.

Protocol 3: Quality Control of the Final Product

Visual Inspection:

  • The final solution should be clear and free from any visible particulate matter.

pH Measurement:

  • The pH of the final solution should be within the range of 10.5 to 11.5.

Sterility Testing:

  • Perform sterility testing according to USP <71> guidelines to ensure the absence of microbial contamination.

Bacterial Endotoxin (B1171834) Testing:

  • Perform a bacterial endotoxin test (e.g., Limulus Amebocyte Lysate test) according to USP <85> to ensure endotoxin levels are within acceptable limits for parenteral administration.

Experimental Workflow

Start Start: Bulk this compound Sodium Powder Weigh Aseptic Weighing of This compound Sodium & Na2CO3 Start->Weigh Dissolve Dissolution in Sterile Diluent Weigh->Dissolve pH_Check pH Measurement (10.5 - 11.5) Dissolve->pH_Check Filter Sterile Filtration (0.22 µm filter) pH_Check->Filter Fill Aseptic Filling into Sterile Vials Filter->Fill QC Quality Control (Visual, pH, Sterility, Endotoxin) Fill->QC End Final Product: Sterile this compound Sodium Solution QC->End

Caption: Workflow for preparing sterile this compound sodium solution.

Conclusion

The preparation of this compound sodium solution for injection requires careful attention to aseptic technique, proper formulation, and stringent quality control. The protocols outlined in these application notes provide a comprehensive guide for researchers and drug development professionals to compound a safe and effective sterile solution. It is imperative to adhere to all relevant pharmacopeial standards and regulatory guidelines when preparing sterile products.

References

Application Notes and Protocols for the Use of Thiamylal as a Euthanasia Agent for Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiamylal sodium as a euthanasia agent in mice, including its mechanism of action, efficacy, potential side effects, and detailed protocols for its administration.

Introduction

Euthanasia of laboratory animals is a critical component of biomedical research, requiring methods that are rapid, painless, and reliable.[1][2] Barbiturates are widely used injectable anesthetics for euthanasia due to their rapid depression of the central nervous system, leading to a swift and humane death.[1][2] this compound, a thiobarbiturate derivative, has been evaluated as an effective alternative to other barbiturates, such as pentobarbital (B6593769), for the euthanasia of mice.[1][2][3]

Mechanism of Action

This compound, like other barbiturates, exerts its effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the duration of chloride channel opening, leading to hyperpolarization of neuronal membranes and a profound depression of the central nervous system, including the respiratory and cardiac centers in the brainstem. This ultimately results in respiratory arrest followed by cardiac arrest.

This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Binds to Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Increases duration of opening Neuron Neuron Cl_channel->Neuron Increases Cl- influx CNS_depression CNS Depression Neuron->CNS_depression Hyperpolarization Euthanasia Euthanasia CNS_depression->Euthanasia Leads to

Caption: Mechanism of action of this compound at the GABA-A receptor.

Efficacy and Quantitative Data

Studies have demonstrated that this compound is an effective euthanasia agent in mice at dosages of 200 mg/kg or more, with efficacy comparable to pentobarbital and secobarbital.[1][2][3] The time to cessation of vital signs is a critical factor in assessing euthanasia agents.

Table 1: Time (in seconds) to Key Events Following Intraperitoneal Administration of Euthanasia Agents in Mice

Agent (Dose)Time to Immobilization (s)Time to Loss of Righting Reflex (s)Time to Respiratory Arrest (s)Time to Cardiac Arrest (s)
This compound (150 mg/kg)27.5 ± 8.048.3 ± 10.1140.0 ± 29.5315.8 ± 50.4
This compound (200 mg/kg)24.2 ± 3.341.3 ± 4.7125.8 ± 20.6245.8 ± 34.2
This compound (300 mg/kg)22.5 ± 4.436.7 ± 4.9105.0 ± 15.8205.8 ± 25.0
Pentobarbital (150 mg/kg)25.8 ± 4.945.0 ± 8.9135.8 ± 21.5250.0 ± 31.6
Secobarbital (150 mg/kg)28.3 ± 5.246.7 ± 9.8140.8 ± 23.9260.8 ± 35.0

Data presented as mean ± standard deviation. Data sourced from "Assessment of this compound sodium as a euthanasia drug in mice".

Potential Side Effects and Considerations

While effective, high concentrations of this compound may have an impact on physiological parameters. In female mice administered 200 mg/kg of this compound, decreased blood chloride and calcium levels were observed.[1][2] Additionally, increased levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are markers for liver damage, have been reported.[1][2] Researchers should consider these potential effects on renal and liver function when the experimental design involves the analysis of these organs or related biomarkers.

Table 2: Hematological Characteristics in Female Mice Following this compound Administration (200 mg/kg)

ParameterControl (Isoflurane)This compound (200 mg/kg)
Chloride (mEq/L)113.5 ± 1.0108 ± 1.63
Calcium (mg/dL)9.425 ± 0.177.825 ± 0.56
AST (IU/L)179.75 ± 58.811,326.25 ± 647.85
ALT (IU/L)39.5 ± 16.52503 ± 477.62

Data presented as mean ± standard deviation. Data sourced from "Assessment of this compound sodium as a euthanasia drug in mice".

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound sodium for the euthanasia of mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Solution

This compound sodium is typically supplied as a powder for injection and must be reconstituted before use.

Materials:

  • Vial of this compound sodium powder

  • Sterile water for injection (as provided by the manufacturer) or sterile saline

  • Sterile syringe and needle for reconstitution

  • Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge) for administration

Procedure:

  • Aseptically add the appropriate volume of sterile water for injection or sterile saline to the this compound vial to achieve the desired concentration. A common concentration used is 25 mg/mL.[1]

  • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

  • The reconstituted solution should be used promptly. Check manufacturer recommendations for storage and stability.

  • Calculate the correct volume for injection based on the mouse's body weight and the desired dosage (e.g., 200 mg/kg).

start Start reconstitute Reconstitute this compound Powder start->reconstitute calculate Calculate Injection Volume reconstitute->calculate prepare_syringe Prepare Syringe calculate->prepare_syringe administer Administer to Mouse prepare_syringe->administer end End administer->end

Caption: Workflow for this compound Euthanasia.

Intraperitoneal (IP) Injection Protocol

Intraperitoneal injection is a common and effective route for administering euthanasia agents to mice.

Procedure:

  • Restrain the mouse firmly by scruffing the neck and securing the tail.

  • Position the mouse with its head tilted downwards to move the abdominal organs away from the injection site.

  • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and inject at a new site with a fresh needle.

  • Inject the calculated volume of this compound solution smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the mouse continuously until death is confirmed by the absence of respiration and heartbeat, and a lack of response to a firm toe pinch.

Intravenous (IV) Injection Protocol (Tail Vein)

Intravenous injection provides the most rapid onset of action but requires more technical skill.

Procedure:

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a suitable restraint device that allows access to the tail.

  • Identify one of the lateral tail veins.

  • Using a 27-gauge or smaller needle with the bevel facing up, insert the needle into the vein at a shallow angle.

  • A successful insertion is often indicated by a small flash of blood in the needle hub.

  • Slowly inject the calculated volume of this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and observe continuously until death is confirmed.

Decision-Making for Euthanasia Method

The choice of euthanasia method should always prioritize animal welfare and be appropriate for the research context.

node_rect node_rect start Need for Euthanasia tissue_analysis Post-mortem tissue analysis? start->tissue_analysis liver_kidney Liver/Kidney analysis? tissue_analysis->liver_kidney Yes This compound Use this compound tissue_analysis->this compound No liver_kidney->this compound No alternative Consider Alternative Method liver_kidney->alternative Yes

Caption: Decision tree for selecting this compound for euthanasia.

References

Application Notes and Protocols for Thiamylal Administration in Stereotaxic Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of Thiamylal, a thiobarbiturate anesthetic, for stereotaxic surgery in rodent models. Due to its ultra-short-acting nature, this compound is most suitable for induction of anesthesia, followed by a continuous rate infusion (CRI) for maintenance during surgical procedures.

Overview and Mechanism of Action

This compound is a barbiturate (B1230296) derivative that acts as a positive allosteric modulator of the GABA-A receptor.[1] By enhancing the effect of the inhibitory neurotransmitter GABA, this compound causes central nervous system depression, leading to sedation, hypnosis, and anesthesia.[1] It is characterized by a rapid onset and short duration of action.[2] this compound is metabolized in the liver and its metabolites are excreted by the kidneys.[1]

Data Presentation: Anesthetic Properties and Dosages

The following tables summarize key quantitative data for this compound and related compounds. Researchers should note that optimal doses can vary between species, strains, and individuals, and the provided ranges should be used as a starting point for dose-finding studies.

Table 1: Recommended this compound Dosages for Rodents

SpeciesRoute of AdministrationInduction Dose (mg/kg)Expected Duration of Anesthesia (single bolus)
RatIntravenous (IV)20 - 305 - 15 minutes
MouseIntravenous (IV)25 - 405 - 10 minutes
RatIntraperitoneal (IP)40 - 6010 - 20 minutes
MouseIntraperitoneal (IP)50 - 8010 - 15 minutes

Table 2: Potential Combination Anesthetic Regimen with this compound for Prolonged Anesthesia

SpeciesPre-anesthetic AgentThis compound Induction Dose (IV, mg/kg)This compound Maintenance (CRI, mg/kg/hr)
RatXylazine (B1663881) (5-10 mg/kg, IP)2050 - 100
RatMedetomidine (B1201911) (0.25-0.5 mg/kg, IP)2040 - 80
MouseXylazine (5-10 mg/kg, IP)2560 - 120
MouseMedetomidine (0.5-1 mg/kg, IP)2550 - 100

Note: The combination with alpha-2 agonists like xylazine or medetomidine can potentiate the anesthetic effects of this compound and provide muscle relaxation and analgesia.[3][4] Dosages for the continuous rate infusion (CRI) are starting point recommendations and must be adjusted based on the depth of anesthesia.

Table 3: Physiological Monitoring Parameters for Rodents Under Anesthesia

ParameterNormal Range (Rat)Normal Range (Mouse)
Heart Rate (beats/min)250 - 450300 - 600
Respiratory Rate (breaths/min)50 - 100100 - 200
Body Temperature (°C)36.5 - 38.036.5 - 38.0

Experimental Protocols

Materials
  • This compound sodium powder

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Syringes (1 mL, 3 mL) and needles (25-30 gauge for injection, 18-21 gauge for reconstitution)

  • Intravenous catheter (for IV administration)

  • Infusion pump (for CRI)

  • Heating pad

  • Rectal thermometer

  • Pulse oximeter with a rodent-specific sensor

  • Stereotaxic apparatus

  • Surgical instruments

  • Ophthalmic ointment

Anesthetic Solution Preparation
  • Reconstitute this compound sodium powder with sterile saline or sterile water to a final concentration of 10 mg/mL.

  • Ensure the solution is completely dissolved and free of particulates before administration.

  • The solution should be used promptly after reconstitution.

Anesthesia Induction

Intravenous (IV) Administration:

  • Properly restrain the animal.

  • Place an IV catheter in the lateral tail vein.

  • Administer the induction dose of this compound (see Table 1) slowly over 30-60 seconds.

  • Confirm the loss of the righting reflex and pedal withdrawal reflex to ensure an adequate plane of anesthesia.

Intraperitoneal (IP) Administration:

  • Properly restrain the animal.

  • Administer the induction dose of this compound (see Table 1) into the lower right quadrant of the abdomen, avoiding the cecum.

  • Allow 3-5 minutes for the anesthetic to take effect.

  • Confirm the loss of the righting reflex and pedal withdrawal reflex.

Anesthesia Maintenance for Stereotaxic Surgery (Continuous Rate Infusion)

Due to the short duration of action of a single this compound bolus, a continuous rate infusion (CRI) is recommended for maintaining a stable anesthetic plane during stereotaxic surgery.

  • Following successful induction, place the animal on a heating pad to maintain body temperature.[5]

  • Secure the animal in the stereotaxic apparatus.

  • Apply ophthalmic ointment to the eyes to prevent corneal drying.

  • Initiate a continuous intravenous infusion of this compound using an infusion pump at the recommended starting rate (see Table 2).

  • Continuously monitor the animal's vital signs (heart rate, respiratory rate, and body temperature) every 15 minutes.[6]

  • Assess the depth of anesthesia regularly by checking for the pedal withdrawal reflex.

  • Adjust the infusion rate as necessary to maintain a surgical plane of anesthesia. If the animal shows signs of lightening anesthesia (e.g., movement, increased respiratory rate), increase the infusion rate slightly. If anesthesia is too deep (e.g., significant respiratory depression), decrease the rate.

Post-Operative Care
  • Once the surgical procedure is complete, discontinue the this compound infusion.

  • Remove the animal from the stereotaxic apparatus and place it in a clean, warm recovery cage.

  • Continue to monitor the animal until it has fully recovered the righting reflex and is ambulatory.

  • Provide supportive care, including supplemental heat and access to food and water.

  • Administer post-operative analgesics as per the approved institutional animal care and use committee (IACUC) protocol.

Mandatory Visualizations

Signaling Pathway

G This compound's Mechanism of Action at the GABA-A Receptor This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Membrane Neuronal Membrane Hyperpolarization Chloride_Channel->Neuronal_Membrane Increased Cl- influx GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site CNS_Depression CNS Depression (Anesthesia) Neuronal_Membrane->CNS_Depression Leads to

Caption: this compound enhances GABAergic inhibition at the GABA-A receptor.

Experimental Workflow

G Experimental Workflow for this compound Anesthesia in Stereotaxic Surgery cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase Animal_Prep Animal Preparation (weighing, health check) Anesthetic_Prep Anesthetic Preparation (this compound reconstitution) Animal_Prep->Anesthetic_Prep Induction Anesthesia Induction (IV or IP bolus) Anesthetic_Prep->Induction Placement Stereotaxic Placement Induction->Placement Maintenance Anesthesia Maintenance (Continuous Rate Infusion) Placement->Maintenance Surgery Stereotaxic Surgery Maintenance->Surgery Monitoring Continuous Monitoring (Vital Signs, Anesthetic Depth) Surgery->Monitoring Discontinuation Discontinue Infusion Surgery->Discontinuation Recovery Recovery Monitoring Discontinuation->Recovery Supportive_Care Supportive Care (Heat, Analgesia) Recovery->Supportive_Care

Caption: Workflow for this compound-anesthetized stereotaxic surgery.

Potential Adverse Effects and Contraindications

  • Respiratory Depression: this compound can cause dose-dependent respiratory depression. Careful monitoring of respiratory rate and effort is crucial.

  • Cardiovascular Effects: Hypotension and bradycardia can occur, especially with rapid injection or high doses.

  • Tissue Irritation: Perivascular injection can cause tissue irritation and necrosis. Ensure proper catheter placement for IV administration.

  • Contraindications: Use with caution in animals with pre-existing respiratory or cardiovascular conditions. High doses may have the potential for renal and liver effects.[7]

Conclusion

This compound can be a useful anesthetic agent for the induction of anesthesia in rodents for stereotaxic surgery. Its short duration of action necessitates the use of a continuous rate infusion for maintaining a stable surgical plane of anesthesia for the duration of the procedure. Researchers must carefully monitor physiological parameters and be prepared to adjust the infusion rate to ensure the well-being of the animal and the success of the surgical intervention. The combination with alpha-2 agonists can improve the quality of anesthesia but requires careful consideration of the combined cardiorespiratory effects.

References

Application Notes and Protocols: Anesthetic Induction with Thiamylal in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thiamylal for anesthetic induction in various animal models. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in designing and executing experiments involving this anesthetic agent.

Introduction

This compound, also known as Surital, is a barbiturate (B1230296) derivative used for its sedative, anticonvulsant, and hypnotic properties.[1] It is a short-acting anesthetic primarily utilized for the induction of general anesthesia.[2] Like other barbiturates, this compound acts as a central nervous system (CNS) depressant.[3] Its rapid onset of action, typically within 30 to 60 seconds following intravenous administration, makes it a valuable agent for initiating anesthesia in animal research.[4]

Mechanism of Action

This compound exerts its anesthetic effects by potentiating the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4] This action leads to a prolonged opening of the chloride ion channel, resulting in hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.[2][4][5] This generalized depression of the central nervous system manifests as sedation, hypnosis, and ultimately, anesthesia.[4] Additionally, this compound can reduce the release of excitatory neurotransmitters, further contributing to its anesthetic properties.[4] The drug also depresses the reticular activating system (RAS), which is involved in regulating wakefulness.[3]

Thiamylal_Mechanism_of_Action cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthesia Reduced_Excitability->Anesthesia leads to This compound This compound This compound->GABA_A_Receptor binds & potentiates GABA GABA GABA->GABA_A_Receptor binds

Caption: this compound's Mechanism of Action at the GABA-A Receptor.

Quantitative Data from Animal Studies

The following tables summarize quantitative data on the use of this compound for anesthetic induction in various animal models.

Table 1: this compound Dosage and Anesthetic Effects

Animal ModelDosage (mg/kg)Route of AdministrationAnesthetic EffectReference(s)
Dog10.2 - 11.6Intravenous (IV)Induction of anesthesia for tracheal intubation[6]
DogVaries (preceded by Midazolam)Intravenous (IV)Midazolam at 0.1 and 0.2 mg/kg reduced this compound requirement by 16.4% and 18.9%, respectively[7]
Sheep13.2Intravenous (IV) bolusMean anesthesia time (return of palpebral reflex): 7.89 minutes[8][9]
Mouse200 - 300Intraperitoneal (IP)Effective as a euthanasia agent, with effects equivalent to pentobarbital (B6593769) and secobarbital[10][11][12]

Table 2: Pharmacokinetic Parameters of this compound

Animal ModelParameterValueReference(s)
SheepAnesthesia Time7.89 min (this compound alone)[8][9]
SheepAnesthesia Time34.1 min (this compound followed by pentobarbital)[8][9]
CatElimination Half-life14.3 hours[1]
HumanTotal Clearance (R(+)-thiamylal)0.27 +/- 0.23 L/hr/kg[13]
HumanTotal Clearance (S(-)-thiamylal)0.15 +/- 0.13 L/hr/kg[13]
HumanVolume of Distribution (R(+)-thiamylal)3.66 +/- 1.99 L/kg[13]
HumanVolume of Distribution (S(-)-thiamylal)2.60 +/- 1.35 L/kg[13]

Experimental Protocols

The following are generalized protocols for anesthetic induction with this compound based on published studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Intravenous Anesthetic Induction in Dogs

Objective: To induce general anesthesia for subsequent procedures.

Materials:

  • This compound sodium for injection

  • Sterile water for injection or saline

  • Syringes and needles appropriate for the size of the animal

  • Intravenous catheter

  • Animal scale

  • Monitoring equipment (e.g., stethoscope, pulse oximeter)

Procedure:

  • Animal Preparation: Weigh the dog to accurately calculate the dose. Place an intravenous catheter in a suitable vein (e.g., cephalic, saphenous).

  • Drug Reconstitution: Prepare the this compound solution according to the manufacturer's instructions. A common concentration is a 2.5% solution.

  • Administration: Administer this compound intravenously to effect. A typical starting dose is 10-12 mg/kg.[6] Inject approximately half of the calculated dose over 10-15 seconds. Pause to assess the level of anesthesia. Continue to administer the drug slowly until the desired anesthetic depth is reached (e.g., loss of palpebral reflex, muscle relaxation sufficient for intubation).

  • Monitoring: Continuously monitor the animal's heart rate, respiratory rate, and reflexes throughout the induction process. Be prepared to provide respiratory support if necessary, as this compound can cause respiratory depression.[14][15]

Protocol 2: Intraperitoneal Anesthesia/Euthanasia in Mice

Objective: To induce a deep anesthetic plane for terminal procedures or euthanasia.

Materials:

  • This compound sodium

  • Sterile water for injection or saline

  • Syringes and 25-27 gauge needles

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to ensure accurate dosing.

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.

  • Administration: Administer the this compound solution via intraperitoneal injection. A dosage of 200-300 mg/kg has been shown to be effective for euthanasia.[10][11][12] To perform the injection, restrain the mouse and tilt it slightly head-down. Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Monitoring: Place the animal in a quiet, warm cage and observe for the loss of the righting reflex and cessation of respiration and heartbeat.

Experimental_Workflow_IV_Induction Start Start Animal_Prep Animal Preparation (Weighing, IV Catheter) Start->Animal_Prep Drug_Prep This compound Reconstitution Animal_Prep->Drug_Prep Administration Intravenous Administration (to effect) Drug_Prep->Administration Monitoring Continuous Monitoring (HR, RR, Reflexes) Administration->Monitoring Desired_Depth Desired Anesthetic Depth Achieved? Monitoring->Desired_Depth Proceed Proceed with Experimental Procedure Desired_Depth->Proceed Yes Adjust Administer More This compound Slowly Desired_Depth->Adjust No End End Proceed->End Adjust->Administration

Caption: Experimental Workflow for Intravenous Anesthetic Induction.

Important Considerations

  • Respiratory Depression: this compound can cause significant respiratory depression.[14][15] Close monitoring of respiratory rate and depth is crucial. Be prepared to provide ventilatory support.

  • Cardiovascular Effects: While one study in dogs showed only slight changes in heart rate and blood pressure, barbiturates can cause cardiovascular depression.[14][15] Monitor cardiovascular parameters, especially in compromised animals.

  • Hepatic Metabolism: this compound is metabolized by the liver.[3] Use with caution in animals with hepatic impairment.

  • Drug Interactions: this compound's effects can be potentiated by other CNS depressants. For example, preanesthetic administration of midazolam can significantly reduce the required dose of this compound in dogs.[7]

  • Euthanasia: When used as a euthanasia agent in mice at high doses, this compound has been associated with potential renal and liver damage, which may be a consideration depending on the research objectives.[10][11][12]

Conclusion

This compound is an effective and rapid-acting anesthetic induction agent for use in a variety of animal species. A thorough understanding of its mechanism of action, pharmacokinetics, and potential side effects is essential for its safe and effective use in research settings. The provided protocols and data serve as a guide for researchers, but individual experimental conditions and animal welfare considerations should always be paramount.

References

Application Notes and Protocols for Thiamylal in Terminal Procedures for Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and standardized protocols for the use of Thiamylal, a thiobarbiturate, in terminal procedures for laboratory animals. This document is intended to guide researchers in the humane and effective use of this compound for non-recovery surgeries and euthanasia.

This compound is a rapid-onset, short-acting anesthetic that depresses the central nervous system (CNS).[1] Its primary application in a terminal setting is to induce a deep plane of anesthesia from which the animal will not recover, ensuring a humane death. For terminal surgeries, it can be used for both induction and maintenance of anesthesia before the final act of euthanasia.

Mechanism of Action

This compound, like other barbiturates, enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the CNS.[1] This action increases the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.[1] The resulting widespread CNS depression leads to sedation, anesthesia, and, at higher doses, respiratory and cardiac arrest.

A visual representation of this compound's mechanism of action is provided below.

Mechanism of Action of this compound This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Binds to Chloride Chloride Ion Channel Opening GABA_A->Chloride Enhances Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Leads to CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Causes Anesthesia Anesthesia / Euthanasia CNS_Depression->Anesthesia

Caption: this compound's mechanism of action leading to CNS depression.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in various laboratory animal species for euthanasia. It is important to note that dosages for terminal surgery may vary and should be determined based on the specific procedure and the need for a sustained plane of anesthesia.

Table 1: this compound Euthanasia Parameters in Mice (Intraperitoneal Administration)

Dosage (mg/kg)Time to Immobilization (seconds)Time to Loss of Righting Reflex (seconds)Time to Respiratory Arrest (seconds)Time to Cardiac Arrest (seconds)
15048.6 ± 10.168.0 ± 12.8205.8 ± 57.2391.4 ± 84.7
20041.8 ± 8.058.0 ± 11.1158.8 ± 34.2311.8 ± 54.1
30038.8 ± 7.252.4 ± 9.7134.8 ± 26.5266.2 ± 45.3
Data derived from studies on C57BL/6J mice.[1]

Table 2: Recommended this compound Dosages for Anesthesia Induction and Euthanasia in Various Species

SpeciesProcedureRouteRecommended Dosage (mg/kg)Notes
MouseAnesthesia (short-term)IV25 - 50Titrate to effect.[2]
EuthanasiaIP≥200Doses of 200 mg/kg or more are effective for euthanasia.[1]
RatEuthanasiaIP150-200
DogAnesthesia InductionIV10.2 (with midazolam premedication) - 11.6 (without premedication)For endotracheal intubation.[3]
SheepAnesthesia InductionIV13.2Used in combination with pentobarbital (B6593769) for prolonged anesthesia.[4]

Experimental Protocols

The following are detailed protocols for the use of this compound in terminal procedures. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) or equivalent ethics committee.

Protocol 1: Euthanasia of Mice via Intraperitoneal Injection of this compound

Materials:

  • This compound sodium powder

  • Sterile water for injection or sterile saline

  • Appropriately sized sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves

Procedure:

  • Preparation of this compound Solution: Reconstitute this compound sodium powder with sterile water for injection or saline to a final concentration of 25 mg/mL.[1] Ensure the solution is completely dissolved and at room temperature before use.

  • Animal Weighing: Accurately weigh the mouse to determine the correct volume of this compound solution to be administered.

  • Dosage Calculation: Calculate the required volume using the following formula: Volume (mL) = (Body Weight (kg) x Dosage (mg/kg)) / Concentration (mg/mL) A dosage of at least 200 mg/kg is recommended for euthanasia in mice.[1]

  • Administration:

    • Properly restrain the mouse.

    • Administer the calculated volume of this compound solution via intraperitoneal (IP) injection into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Monitoring and Confirmation of Death:

    • Observe the animal continuously after injection. The animal should rapidly lose consciousness.

    • Confirm death by observing the cessation of respiration and heartbeat. A secondary physical method of euthanasia (e.g., cervical dislocation or bilateral thoracotomy) is recommended to ensure irreversibility after the animal is deeply anesthetized.

Protocol 2: this compound for Terminal (Non-Recovery) Surgery in Rodents

Materials:

  • This compound sodium

  • Sterile water for injection or sterile saline

  • Sterile syringes and needles

  • Surgical instruments

  • Heating pad to maintain body temperature

  • (Optional) Analgesics as required by the experimental design and approved by the IACUC.

Procedure:

  • Anesthetic Induction:

    • Prepare this compound solution as described in Protocol 1.

    • Administer an induction dose of this compound. For intravenous (IV) administration in mice, a dose of 25-50 mg/kg can be used and titrated to effect.[2] For intraperitoneal (IP) administration, a higher dose may be required.

    • Confirm a surgical plane of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).

  • Maintenance of Anesthesia:

    • Due to the short duration of action of a single bolus of this compound, anesthesia may need to be maintained for the duration of the surgical procedure.[5]

    • This can be achieved by administering supplemental doses of this compound (e.g., 10-20% of the initial dose) as needed, based on monitoring of anesthetic depth (e.g., response to toe pinch, changes in heart rate or respiratory rate).

    • Alternatively, an inhalant anesthetic can be used for maintenance after induction with this compound.[5]

  • Surgical Procedure:

    • Perform the approved surgical procedure while continuously monitoring the animal's vital signs and anesthetic depth.

    • Maintain the animal's body temperature using a heating pad.

  • Euthanasia:

    • Upon completion of the surgical procedure, administer an overdose of this compound (e.g., ≥200 mg/kg IP for mice) to ensure humane euthanasia.[1]

    • Confirm death as described in Protocol 1.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the described protocols.

Workflow for this compound Euthanasia in Mice (IP) start Start prep Prepare this compound Solution (25 mg/mL) start->prep weigh Weigh Mouse prep->weigh calculate Calculate Dosage (>=200 mg/kg) weigh->calculate administer Administer via IP Injection calculate->administer monitor Monitor for Loss of Consciousness administer->monitor confirm Confirm Death (Cessation of Respiration & Heartbeat) monitor->confirm secondary Perform Secondary Euthanasia Method confirm->secondary end End secondary->end

Caption: Workflow for intraperitoneal this compound euthanasia in mice.

Workflow for Terminal Surgery with this compound in Rodents start Start prep Prepare this compound Solution start->prep induction Induce Anesthesia with this compound prep->induction check_plane Confirm Surgical Plane of Anesthesia induction->check_plane check_plane->induction No surgery Perform Surgical Procedure check_plane->surgery Yes monitor Monitor Anesthetic Depth and Vital Signs surgery->monitor euthanize Administer this compound Overdose surgery->euthanize Procedure Complete maintain Maintain Anesthesia (Supplemental this compound or Inhalant) monitor->maintain Anesthesia Lightening maintain->surgery confirm Confirm Death euthanize->confirm end End confirm->end

Caption: Workflow for terminal surgery using this compound in rodents.

Important Considerations

  • Personnel Training: All personnel administering this compound must be adequately trained in the proper techniques of injection, animal handling, and monitoring.

  • Drug Handling and Storage: this compound is a controlled substance in some regions. All regulations regarding its acquisition, storage, and record-keeping must be strictly followed.

  • Species and Strain Variability: The response to anesthetics can vary significantly between species and even between different strains of the same species. It is crucial to start with the lower end of the dose range and titrate to effect, especially when working with a new species or strain.

  • Animal Welfare: The primary goal of using this compound for terminal procedures is to ensure a humane death with minimal pain and distress. Continuous monitoring of the animal is essential throughout the process.

  • Combination with Other Drugs: For painful surgical procedures, the use of analgesics in combination with this compound should be considered to provide adequate pain relief, in accordance with the approved animal use protocol.[6] The compatibility of this compound with other agents should be confirmed before co-administration.

  • Confirmation of Death: It is imperative to confirm death using a reliable method before disposing of the animal carcass. The absence of a heartbeat and respiration for a sustained period (e.g., several minutes) and the loss of all reflexes are key indicators. A secondary physical method is strongly recommended.

References

Application Notes and Protocols for Thiamylal Dosage Calculation in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamylal sodium, a barbiturate (B1230296) derivative, is a potent anesthetic and sedative agent utilized in veterinary medicine and animal research.[1] Its rapid onset and short duration of action make it a valuable tool for inducing general anesthesia for surgical procedures or providing deep sedation.[1] Accurate dosage calculation based on animal weight is critical to ensure efficacy and animal welfare, as well as the validity of research outcomes. These application notes provide detailed protocols and dosage guidelines for the use of this compound in various laboratory animal species.

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other barbiturates, exerts its anesthetic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding with the inhibitory neurotransmitter GABA, allows the influx of chloride ions (Cl-) into the neuron.[3] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.[3]

This compound binds to specific sites on the GABA-A receptor, distinct from the GABA binding site, located within the transmembrane domain at the interfaces of the receptor's subunits.[2][4][5] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, leading to a more pronounced and prolonged inhibitory signal.[2][3] At higher concentrations, this compound can directly activate the GABA-A receptor, even in the absence of GABA.[4][6]

Quantitative Data Summary: this compound Dosage by Animal Species

The following tables summarize recommended this compound dosages for various animal species for both anesthetic and euthanasia purposes. It is crucial to note that these are guidelines, and the optimal dose may vary depending on the specific strain, age, sex, and health status of the animal, as well as the desired depth and duration of anesthesia.

Table 1: this compound Anesthetic Dosages

Animal SpeciesRoute of AdministrationDosage (mg/kg)Notes
MouseIntravenous (IV)25 - 50For short-duration anesthesia.
RatIntravenous (IV)20 - 40For short-duration anesthesia.
RabbitIntravenous (IV)25 - 50For ultra-short acting barbiturate anesthesia.[7]
DogIntravenous (IV)10 - 18Administer half the calculated dose as a bolus, followed by slow incremental doses.
CatIntravenous (IV)10 - 18Administer half the calculated dose as a bolus, followed by slow incremental doses.

Table 2: this compound Euthanasia Dosages

Animal SpeciesRoute of AdministrationDosage (mg/kg)Notes
MouseIntraperitoneal (IP)150 - 300Dosages of 200 mg/kg or more are considered effective for euthanasia.[8]

Experimental Protocols

Preparation of this compound Solution for Injection

Materials:

  • This compound sodium powder

  • Sterile water for injection or sterile saline (0.9% sodium chloride)

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer (optional)

Protocol:

  • Determine the desired concentration: For many research applications, a concentration of 1% (10 mg/mL) to 2.5% (25 mg/mL) is used. The concentration should be chosen to allow for an appropriate injection volume for the size of the animal.

  • Aseptic Technique: All procedures should be performed in a laminar flow hood or using strict aseptic techniques to prevent contamination.

  • Reconstitution:

    • Calculate the required amount of this compound sodium powder and sterile diluent. For example, to prepare 10 mL of a 2.5% (25 mg/mL) solution, weigh 250 mg of this compound sodium.

    • Add the this compound sodium powder to a sterile vial.

    • Using a sterile syringe, add the calculated volume of sterile water for injection or saline to the vial.

    • Gently swirl or vortex the vial until the powder is completely dissolved. Ensure there are no visible particles.

  • Storage: The reconstituted solution should be clearly labeled with the concentration, date of preparation, and initials of the preparer. Storage conditions and stability may vary, so it is recommended to consult the manufacturer's instructions or relevant pharmacological resources. For short-term use, refrigeration is often appropriate.

Dosage Calculation and Administration

Principle: The dosage of this compound is calculated based on the animal's body weight in kilograms (kg).

Calculation Formula:

  • Dose (mg) = Animal's weight (kg) x Dosage (mg/kg)

  • Volume to inject (mL) = Dose (mg) / Concentration of solution (mg/mL)

Example Calculation for a 30g Mouse (Anesthetic Dose):

  • Convert weight to kg: 30 g = 0.03 kg

  • Select dosage: 50 mg/kg (from Table 1)

  • Calculate the dose in mg: 0.03 kg x 50 mg/kg = 1.5 mg

  • Assuming a 1% (10 mg/mL) solution:

  • Calculate the volume to inject: 1.5 mg / 10 mg/mL = 0.15 mL

Administration Protocol (Intravenous Injection - Tail Vein):

  • Animal Restraint: Properly restrain the animal. For rodents, various restraint devices are available.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using an appropriate gauge needle (e.g., 27-30G for mice), perform the intravenous injection into one of the lateral tail veins. Administer the calculated volume slowly and observe the animal for the onset of anesthesia.

  • Monitoring: Monitor the animal's respiratory rate, heart rate, and depth of anesthesia (e.g., pedal withdrawal reflex) throughout the procedure.

Administration Protocol (Intraperitoneal Injection - Euthanasia in Mice):

  • Animal Restraint: Firmly grasp the mouse by the scruff of the neck and allow the body to be supported.

  • Injection Site: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

  • Injection: Insert a 25-27G needle at a 30-45 degree angle and inject the calculated volume of the this compound solution.

  • Confirmation of Euthanasia: Observe the animal for cessation of respiration and heartbeat. A secondary physical method of euthanasia (e.g., cervical dislocation) is recommended to ensure death.

Visualization of Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action at the GABA-A Receptor

Thiamylal_GABA_A_Receptor cluster_neuron Postsynaptic Neuron cluster_extracellular Extracellular Space GABA_A_Receptor GABA-A Receptor (Ligand-gated Ion Channel) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A_Receptor binds This compound This compound This compound->GABA_A_Receptor binds (allosteric site) This compound->Chloride_Channel prolongs opening Anesthesia_Workflow start Start weigh_animal Accurately weigh the animal start->weigh_animal calculate_dose Calculate this compound dose and injection volume weigh_animal->calculate_dose restrain_animal Properly restrain the animal calculate_dose->restrain_animal prepare_solution Prepare this compound solution to the desired concentration prepare_solution->calculate_dose administer_drug Administer this compound via the chosen route (e.g., IV) restrain_animal->administer_drug monitor_anesthesia Monitor depth of anesthesia (e.g., pedal reflex) administer_drug->monitor_anesthesia perform_procedure Perform experimental procedure monitor_anesthesia->perform_procedure Sufficient depth monitor_recovery Monitor animal during recovery period perform_procedure->monitor_recovery end End monitor_recovery->end

References

Application Notes and Protocols: Thiamylal in Combination with Other Anesthetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thiamylal, an ultra-short-acting thiobarbiturate anesthetic, in combination with other anesthetic agents. The information is intended to guide research and development of anesthetic protocols, focusing on synergistic effects, dose reduction, and hemodynamic stability.

Introduction

This compound is a central nervous system (CNS) depressant used for the induction of general anesthesia.[1][2] Its rapid onset of action is a key clinical advantage.[2][3] Like other barbiturates, this compound enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedation and hypnosis.[2][3] While effective as an induction agent, this compound is often combined with other drugs to optimize anesthetic outcomes, such as improving hemodynamic stability, reducing the required dosage, and providing analgesia.[1] This document details the application of this compound in combination with benzodiazepines, opioids, and inhalational anesthetics.

Data Presentation: Quantitative Analysis of Anesthetic Combinations

The following tables summarize quantitative data from clinical and preclinical studies on the use of this compound in combination with other anesthetic agents.

Table 1: Optimal Dose of this compound in Combination with Midazolam for Anesthesia Induction in Humans [4]

Midazolam Dosage (mg/kg)Optimal this compound Dosage (mg/kg, mean ± SD)
0.054.0 ± 1.1
0.0753.1 ± 1.2
0.102.8 ± 1.1
0.152.3 ± 1.2
0.201.7 ± 1.0

Table 2: Comparison of this compound Alone versus this compound-Midazolam Combination for Anesthesia Induction in Humans [1]

ParameterThis compound Alone (4-5 mg/kg)This compound (1.9 mg/kg) + Midazolam (0.2 mg/kg)
Onset of Action SlowerShorter
Pain on Injection Observed in 5/20 patientsObserved in 0/20 patients
Hemodynamic Changes More pronouncedSmaller changes in blood pressure, heart rate, and rate pressure product
Recovery Time 10.5 minutes13.2 minutes

Experimental Protocols

Protocol for Determining the Optimal Dose of this compound in Combination with Midazolam for Anesthesia Induction

This protocol is based on a clinical trial to evaluate the optimal dose range of this compound when combined with Midazolam for the induction of anesthesia, focusing on maintaining hemodynamic stability.[4]

Objective: To determine the optimal dose of this compound for anesthesia induction when used in combination with varying doses of Midazolam.

Materials:

  • This compound sodium for injection

  • Midazolam for injection

  • Vecuronium (B1682833) bromide for injection

  • Standard anesthesia machine and monitoring equipment (ECG, non-invasive blood pressure, pulse oximeter)

  • Intravenous catheters and administration sets

Procedure:

  • Patient Selection: Recruit adult patients (e.g., aged 30-70 years) classified as ASA physical status I or II, scheduled for elective surgery.

  • Group Allocation: Randomly divide patients into five groups, with each group receiving a different dose of Midazolam (0.05, 0.075, 0.10, 0.15, or 0.20 mg/kg).

  • Anesthesia Induction:

    • Administer the assigned dose of Midazolam intravenously.

    • Two minutes after Midazolam administration, begin administering this compound. Start with an initial dose of 50 mg, followed by 25 mg increments until the patient loses verbal response and the eyelash reflex disappears.

  • Intubation: Once the desired depth of anesthesia is achieved, administer vecuronium (0.15 mg/kg) to facilitate tracheal intubation.

  • Monitoring: Continuously monitor blood pressure and heart rate throughout the induction period.

  • Data Analysis:

    • Define optimal induction as a systolic blood pressure one minute after intubation that is within ±20% of the pre-induction baseline.

    • For each Midazolam group, calculate the mean and standard deviation of the this compound dose that resulted in optimal induction.

experimental_workflow cluster_prep Preparation cluster_induction Anesthesia Induction cluster_monitoring Monitoring & Analysis patient_selection Patient Selection (ASA I-II, Age 30-70) group_allocation Random Group Allocation (5 Midazolam Dose Groups) patient_selection->group_allocation midazolam_admin Administer Midazolam (Assigned Dose) group_allocation->midazolam_admin wait Wait 2 Minutes midazolam_admin->wait thiamylal_admin Administer this compound (Titrate to Effect) wait->thiamylal_admin intubation Administer Vecuronium and Intubate thiamylal_admin->intubation hemo_monitoring Continuous Hemodynamic Monitoring intubation->hemo_monitoring data_analysis Analyze Optimal This compound Dose hemo_monitoring->data_analysis

Signaling Pathways and Logical Relationships

Synergistic Action of this compound and Benzodiazepines at the GABA-A Receptor

This compound, a barbiturate, and benzodiazepines like Midazolam both act on the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. Their synergistic effect stems from their different mechanisms of action at this receptor. Barbiturates increase the duration of the chloride channel opening, while benzodiazepines increase the frequency of the channel opening in the presence of GABA. This dual action leads to a more profound inhibitory effect and enhanced CNS depression than either drug would produce alone.

gaba_a_receptor_synergy cluster_membrane Neuronal Membrane gaba_receptor GABA-A Receptor Chloride (Cl-) Channel inhibition Enhanced Neuronal Inhibition gaba_receptor:f1->inhibition Increased Cl- influx This compound This compound (Barbiturate) This compound->gaba_receptor Increases duration of channel opening midazolam Midazolam (Benzodiazepine) midazolam->gaba_receptor Increases frequency of channel opening gaba GABA gaba->gaba_receptor:f0 Binds to

Rationale for Combining this compound with Other Anesthetic Agents

The combination of this compound with other agents is based on the principle of balanced anesthesia, aiming to achieve the desired components of anesthesia (unconsciousness, amnesia, analgesia, and muscle relaxation) with minimal side effects.

balanced_anesthesia_rationale cluster_agents Combined Anesthetic Agents cluster_goals Anesthetic Goals This compound This compound (Induction Agent) benzodiazepines Benzodiazepines (e.g., Midazolam) opioids Opioids (e.g., Fentanyl) inhalational Inhalational Anesthetics (e.g., Sevoflurane) unconsciousness Unconsciousness This compound->unconsciousness amnesia Amnesia benzodiazepines->amnesia dose_reduction Reduced Doses benzodiazepines->dose_reduction analgesia Analgesia opioids->analgesia opioids->dose_reduction inhalational->unconsciousness hemodynamic_stability Hemodynamic Stability inhalational->hemodynamic_stability

Discussion and Future Directions

The combination of this compound with other anesthetic agents, particularly benzodiazepines like Midazolam, has been shown to be advantageous in clinical practice. The synergistic interaction allows for a reduction in the required dose of this compound, leading to improved hemodynamic stability during anesthesia induction.[1][4]

Further research is warranted to investigate the optimal combinations of this compound with potent opioids and modern inhalational anesthetics. Detailed pharmacokinetic and pharmacodynamic studies of these combinations will be crucial for developing evidence-based protocols that enhance patient safety and anesthetic efficacy. The development of preclinical animal models that accurately mimic human responses to these drug combinations will be essential for advancing this research.

References

Protocol for Thiamylal-Induced Anesthesia in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the induction and maintenance of short-duration anesthesia in vivo using Thiamylal, a thiobarbiturate. The following guidelines are intended for use in laboratory rodents and are based on available research. Due to the limited recent literature on this compound as a primary anesthetic agent for survival surgeries in rodents, researchers should exercise caution and may need to perform pilot studies to determine the optimal dosage for their specific strain, age, and sex of animals.

Mechanism of Action

This compound, like other barbiturates, exerts its anesthetic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] By binding to the receptor, this compound potentiates the inhibitory effects of GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and resulting in central nervous system depression, sedation, and anesthesia.

Signaling Pathway of this compound at the GABA-A Receptor

Thiamylal_Mechanism cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Ion_Channel Chloride (Cl-) Channel (Closed) GABA_R->Ion_Channel gates GABA_R->Ion_Channel Prolongs opening Hyperpolarization Neuronal Hyperpolarization & Inhibition Ion_Channel->Hyperpolarization leads to This compound This compound This compound->GABA_R Binds to allosteric site GABA GABA GABA->GABA_R Binds to active site

Caption: this compound's mechanism of action at the GABA-A receptor.

Quantitative Data

The majority of recent in vivo studies utilizing this compound in rodents have focused on its use as a euthanasia agent at high doses.[2][3] Data for surgical anesthesia is limited; however, general information for thiobarbiturates suggests a short duration of action.[1] The table below provides data on this compound at euthanasia doses in mice, which can offer some insight into its dose-dependent effects. It is critical to note that anesthetic doses will be significantly lower. For rats, a dosage of 80 mg/kg of the similar thiobarbiturate, Inactin (thiobutabarbital), administered intraperitoneally (IP) provides 60-240 minutes of surgical anesthesia, while 30 mg/kg of Thiopental intravenously (IV) provides 10 minutes of surgical anesthesia.[4]

ParameterSpeciesDosage (mg/kg)RouteObservationTime to Event (minutes)
ImmobilizationMouse150IPOnset of immobility1.3 ± 0.3[2]
Loss of Righting ReflexMouse150IPInability to self-right when placed on back2.1 ± 0.4[2]
Loss of Hind-limb Withdrawal ReflexMouse150IPNo response to toe pinch4.6 ± 1.1[2]
Respiratory ArrestMouse150IPCessation of breathing7.6 ± 1.5[2]
Cardiac ArrestMouse150IPCessation of heartbeat12.8 ± 1.9[2]

Note: The data above is for euthanasia and not for surgical anesthesia. Anesthetic doses will be lower and must be determined carefully.

Experimental Protocols

Materials
  • This compound sodium salt

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Syringes (1 mL) and needles (25-27 gauge for IP, appropriate size for IV)

  • Animal scale

  • Heating pad

  • Ophthalmic ointment

  • Monitoring equipment (e.g., pulse oximeter, rectal thermometer)

  • Emergency support equipment (e.g., oxygen source)

Animal Preparation
  • Acclimatization: Allow animals to acclimate to the facility for at least 48 hours before the procedure.[5]

  • Health Check: Ensure animals are in good health and free from any signs of illness.

  • Fasting: For rodents, pre-anesthetic fasting is generally not required due to their high metabolic rate. If fasting is necessary for the experimental design, it should be limited to a maximum of 2-3 hours. Water should not be restricted.[5]

  • Weighing: Accurately weigh the animal immediately before drug administration to ensure precise dosing.

This compound Solution Preparation
  • Reconstitute this compound sodium with sterile saline or sterile water to the desired concentration. For euthanasia studies in mice, a concentration of 25 mg/mL has been used.[2] For anesthesia, a lower concentration may be more appropriate to ensure accurate dosing of smaller volumes.

  • Ensure the solution is fully dissolved before administration.

Anesthesia Induction and Maintenance

Note: The following dosages are extrapolated and should be used with caution. A pilot study to determine the effective anesthetic dose for a specific animal strain and experimental context is strongly recommended.

For Mice (Mus musculus):

  • Suggested Starting Anesthetic Dose: 20-40 mg/kg, Intraperitoneal (IP). This is a conservative starting point, significantly lower than the reported euthanasia doses of 150-300 mg/kg.[2]

  • Administration:

    • Restrain the mouse appropriately.

    • For IP injection, tilt the mouse head-down and inject into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Anesthetic Depth Monitoring:

    • Induction: Monitor for the loss of the righting reflex.

    • Surgical Anesthesia: Confirm a lack of response to a firm toe pinch (pedal withdrawal reflex).

  • Maintenance: Due to the expected short duration of action (5-20 minutes for thiobarbiturates), this compound may be suitable for very brief procedures.[1] For longer procedures, maintenance with an inhalant anesthetic is recommended. If redosing is necessary, administer a fraction of the initial dose and closely monitor the animal's physiological responses.

For Rats (Rattus norvegicus):

  • Suggested Starting Anesthetic Dose: 20-30 mg/kg, Intravenous (IV) or Intraperitoneal (IP). This is based on doses for similar thiobarbiturates like Thiopental.[4]

  • Administration:

    • IP: Similar to mice, inject into a lower abdominal quadrant.

    • IV: The lateral tail vein is the most common site for IV injection in rats. Warming the tail can help with vasodilation.

  • Anesthetic Depth Monitoring:

    • Induction: Monitor for the loss of the righting reflex.

    • Surgical Anesthesia: Confirm a lack of response to a firm toe pinch.

  • Maintenance: As with mice, the short duration of action may necessitate the use of an inhalant anesthetic for procedures longer than 10-20 minutes.

Experimental Workflow for this compound-Induced Anesthesia

Anesthesia_Workflow cluster_pre Pre-Anesthesia cluster_anesthesia Anesthesia cluster_post Post-Anesthesia Acclimatize Animal Acclimatization (>= 48 hours) Health_Check Health Assessment Acclimatize->Health_Check Weigh Weigh Animal Health_Check->Weigh Prepare_Drug Prepare this compound Solution Weigh->Prepare_Drug Administer Administer this compound (IP or IV) Prepare_Drug->Administer Monitor_Induction Monitor Induction (Loss of Righting Reflex) Administer->Monitor_Induction Check_Depth Confirm Anesthetic Depth (Pedal Withdrawal Reflex) Monitor_Induction->Check_Depth Procedure Perform Experimental Procedure Check_Depth->Procedure Monitor_Phys Continuous Physiological Monitoring Procedure->Monitor_Phys Recovery Animal Recovery (on heating pad) Procedure->Recovery Monitor_Recovery Monitor Until Ambulatory Recovery->Monitor_Recovery Return Return to Home Cage Monitor_Recovery->Return

Caption: Experimental workflow for this compound-induced anesthesia in rodents.

Physiological Monitoring and Post-Anesthetic Care
  • Vital Signs: Throughout the procedure, monitor the animal's respiratory rate and effort. Mucous membrane color should remain pink.

  • Body Temperature: Rodents are susceptible to hypothermia under anesthesia. Maintain body temperature using a circulating warm water blanket or other suitable heating device.

  • Eye Care: Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.

  • Recovery:

    • Place the animal on a heating pad in a clean cage for recovery.

    • Do not leave the animal unattended until it is fully ambulatory.

    • Monitor for any signs of pain or distress and provide post-operative analgesia as required by the experimental protocol and institutional guidelines.

Potential Adverse Effects

  • Respiratory Depression: Barbiturates are known to cause dose-dependent respiratory depression. Be prepared to provide respiratory support if necessary.

  • Cardiovascular Effects: Hypotension and bradycardia can occur.

  • Tissue Irritation: Perivascular or subcutaneous injection can cause tissue irritation. Ensure proper needle placement.

  • Hepatic and Renal Effects: High concentrations of this compound may affect liver and kidney function, as suggested by studies using euthanasia doses.[2][3]

Due to the limited availability of recent, specific protocols for this compound as a surgical anesthetic in rodents, researchers are encouraged to consult with their institution's veterinary staff and animal care and use committee for guidance.

References

Troubleshooting & Optimization

Technical Support Center: Managing Thiamylal-Induced Respiratory Depression in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing respiratory depression in mice anesthetized with thiamylal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause respiratory depression?

This compound is a short-acting barbiturate (B1230296) anesthetic.[1] Its primary mechanism of action is to enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[2] This increased inhibitory signaling in respiratory control centers of the brainstem, such as the pre-Bötzinger and Bötzinger complexes, leads to a dose-dependent depression of respiratory rate and tidal volume.

Q2: What is a recommended anesthetic dose of this compound for survival surgery in mice?

While a definitive anesthetic dose for survival surgery is not firmly established and can vary by mouse strain, sex, and health status, a starting dose of 80-100 mg/kg delivered intraperitoneally (IP) is a reasonable starting point for short-duration procedures. This must be followed by careful monitoring and titration to effect. For non-survival procedures, doses of 200 mg/kg and higher are considered effective for euthanasia.[3][4] It is crucial to start with a lower dose and assess the depth of anesthesia before administering more.

Q3: What are the normal respiratory parameters for a mouse, and what changes should I expect under this compound anesthesia?

Normal and anesthetized respiratory parameters for mice are summarized in the table below. A drop in respiratory rate by up to 50% can be normal during anesthesia.[5][6] However, a rate falling below 55 breaths per minute may indicate an excessive anesthetic depth.[5][6] All mice under injectable anesthesia without oxygen supplementation are prone to hypoxia.[7]

Q4: Is there a reversal agent for this compound?

There is no specific antidote for barbiturate anesthetics like this compound. Management of an overdose and severe respiratory depression relies on supportive care to maintain vital functions until the drug is metabolized and cleared from the system.

Q5: What is Doxapram (B1670896) and should I use it for this compound-induced respiratory depression?

Doxapram is a respiratory stimulant that can be used to counteract respiratory depression induced by drugs like barbiturates.[6][8] The recommended dose is 5-10 mg/kg IP, which can be repeated at 10-15 minute intervals if respiratory depression recurs.[6] However, its use should be approached with caution, as some studies suggest it may have limited efficacy and potential side effects, and supportive care with oxygen and, if necessary, assisted ventilation is often preferred.[1][8] One study in mice indicated that doxapram can inhibit the metabolism of pentobarbital (B6593769), another barbiturate, potentially prolonging its effects.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Mouse's breathing is slow and shallow after this compound injection. Anesthetic is taking effect; potential for excessive anesthetic depth.1. Immediately begin monitoring respiratory rate and effort. 2. Check the color of the mucous membranes (they should be pink). 3. If a pulse oximeter is available, attach it to monitor SpO2 and heart rate. 4. If the respiratory rate drops below 55 breaths/min or SpO2 falls below 95%, proceed to the "Emergency Protocol for Respiratory Arrest".
Mouse has stopped breathing (apnea) after this compound injection. Anesthetic overdose leading to severe respiratory depression.1. IMMEDIATELY initiate the "Emergency Protocol for Respiratory Arrest".
Mouse's paws, nose, or tail appear blue or gray (cyanosis). Hypoxia due to inadequate respiration.1. Provide supplemental oxygen via a nose cone or by placing the mouse in an oxygenated chamber. 2. Confirm airway is not obstructed. 3. If breathing is very shallow or has stopped, initiate the "Emergency Protocol for Respiratory Arrest".
Mouse is not reaching a surgical plane of anesthesia at the initial dose. Individual variation in drug metabolism, incorrect injection technique (e.g., injection into a fat pad).1. Wait at least 10-15 minutes after the initial IP injection. 2. Assess the depth of anesthesia using a pedal withdrawal reflex (toe pinch). 3. If the reflex is still present, administer a supplemental dose of 25% of the original calculated dose. 4. Wait another 5-10 minutes and reassess. Avoid repeated re-dosing to prevent cumulative overdose.
Mouse is becoming cold to the touch. Anesthetic-induced hypothermia.1. Place the mouse on a circulating warm water blanket or other regulated heating pad. 2. Monitor rectal temperature to maintain it between 36.5°C and 38.0°C. 3. Do not use unregulated heat sources like standard electric heating pads, which can cause burns.

Data Presentation

Table 1: Expected Physiological Parameters in Anesthetized Mice

ParameterNormal (Awake)Anesthetized (Expected Range)Critical Level (Requires Intervention)
Respiratory Rate 100 - 250 breaths/min55 - 100 breaths/min< 55 breaths/min
Heart Rate 350 - 800 bpm300 - 500 bpm< 300 bpm or erratic
SpO2 (with O2) > 98%95% - 99%< 95%
SpO2 (without O2) > 98%Can drop to < 80%[7][10]< 90%
Rectal Temperature 37.0°C - 38.0°C36.5°C - 38.0°C (with support)< 36.5°C

Experimental Protocols

Protocol 1: Anesthetic Induction and Monitoring
  • Pre-anesthetic Preparation:

    • Accurately weigh the mouse to calculate the correct dose.

    • Ensure all necessary equipment (heating pad, monitoring devices, emergency supplies) is ready and functional.

    • Apply a sterile ophthalmic ointment to the mouse's eyes to prevent corneal drying.[5]

  • This compound Administration:

    • Draw up the calculated dose of this compound into a sterile syringe.

    • Administer the anesthetic via intraperitoneal (IP) injection in the lower right quadrant of the abdomen.

  • Monitoring Anesthetic Depth:

    • Place the mouse on a regulated heating source.

    • Continuously observe the respiratory rate and pattern.

    • After 5-10 minutes, assess the depth of anesthesia by performing a pedal withdrawal reflex (firmly pinching a toe). Lack of response indicates a surgical plane of anesthesia.

    • If available, attach a pulse oximeter sensor (e.g., to the thigh or paw) to monitor heart rate and SpO2.[11][12][13][14]

    • Throughout the procedure, monitor vital signs at least every 15 minutes.[15]

Protocol 2: Emergency Protocol for Respiratory Arrest
  • Confirm Arrest:

    • Visually confirm the cessation of chest movements.

    • Check for a heartbeat by palpation or with a stethoscope.

  • Provide Supplemental Oxygen:

    • Immediately deliver 100% oxygen via a nose cone.

  • Attempt Stimulation:

    • Gently but firmly manipulate the mouse's body to provide tactile stimulation.

  • Initiate Assisted Ventilation (if trained):

    • If the mouse does not resume breathing within 30 seconds, begin assisted ventilation.

    • A simple method is to use a small rubber bulb attached to a tube that fits over the mouse's nose and mouth.

    • Gently squeeze the bulb to deliver small puffs of air (or oxygen, if available) into the lungs at a rate of approximately 60-80 breaths per minute. Be careful not to overinflate the lungs.

    • For more advanced and prolonged procedures, mechanical ventilation following intubation is the gold standard.[2][16]

  • Consider Pharmacological Intervention:

    • If spontaneous breathing does not return, consider administering Doxapram at a dose of 5-10 mg/kg IP.[6]

  • Continue Supportive Care:

    • Maintain the mouse on a heating pad to prevent hypothermia.

    • Continue to monitor for the return of spontaneous breathing and a heartbeat.

Visualizations

G cluster_brain Brainstem Respiratory Centers cluster_output Physiological Output This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Binds to and potentiates Neuron Respiratory Neuron (e.g., in pre-Bötzinger Complex) GABA_A->Neuron Increases Cl- influx Inhibition Increased Neuronal Inhibition Neuron->Inhibition Leads to Respiratory_Depression Respiratory Depression (Decreased Rate & Tidal Volume) Inhibition->Respiratory_Depression Results in

Caption: this compound enhances GABA-A receptor activity, leading to respiratory depression.

G Start Mouse exhibits apnea or severe respiratory depression Check_Airway Step 1: Check Airway Ensure it is clear Start->Check_Airway Provide_O2 Step 2: Provide Supplemental Oxygen Check_Airway->Provide_O2 Stimulate Step 3: Gentle Physical Stimulation Provide_O2->Stimulate Assess_Breathing Assess for Spontaneous Breathing Stimulate->Assess_Breathing Ventilate Step 4: Begin Assisted Ventilation (if trained) Assess_Breathing->Ventilate No Continue_Monitoring Continue Monitoring & Supportive Care Assess_Breathing->Continue_Monitoring Yes Doxapram Step 5: Consider Doxapram (5-10 mg/kg IP) Ventilate->Doxapram Doxapram->Continue_Monitoring

Caption: Emergency workflow for managing severe respiratory depression in mice.

References

Technical Support Center: Thiamylal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiamylal. The following information is intended to help prevent and address the issue of this compound precipitation in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating?

A1: this compound is a weak acid with low intrinsic water solubility. It is typically formulated as a sodium salt (this compound Sodium), which is highly soluble in water. This formulation maintains a high pH (typically between 10.5 and 11.5), keeping the this compound in its ionized, soluble form.[1] Precipitation occurs when the pH of the solution drops, causing the ionized this compound salt to convert back to its non-ionized, poorly soluble free acid form. This pH drop is the most common reason for precipitation and can be caused by mixing this compound with acidic solutions or drugs.

Q2: What is the ideal pH range for a stable this compound solution?

A2: To ensure this compound remains in solution, the pH should be kept high, typically above 9.0. The commercial formulations of this compound Sodium for injection are buffered to a pH of 10.5 to 11.5 to ensure stability and solubility.[1]

Q3: Can I mix this compound with other intravenous drugs?

A3: It is generally not recommended to mix this compound with other drugs in the same syringe or infusion line without consulting compatibility data. This compound is known to precipitate when mixed with acidic drugs. Studies have shown that this compound can precipitate when combined with non-depolarizing muscle relaxants, lidocaine, morphine, and meperidine. It is crucial to flush the intravenous line with a compatible solution before and after administering this compound if other medications are being given through the same line.

Q4: What fluids are compatible for diluting or administering this compound?

A4: this compound is generally compatible with crystalloidal solutions such as Lactated Ringer's solution, normal saline (0.9% sodium chloride), and 5% dextrose in water. These solutions are typically close to neutral pH and are less likely to cause a significant drop in the pH of the alkaline this compound solution.

Q5: My reconstituted this compound solution appears cloudy. What should I do?

A5: Cloudiness or turbidity in a freshly reconstituted this compound solution may indicate the beginning of precipitation. This could be due to the use of an inappropriate diluent or improper reconstitution technique. Do not administer a cloudy solution. Refer to the troubleshooting guide below for steps on how to potentially redissolve the precipitate. If the solution does not clear, it should be discarded.

Troubleshooting Guide

Issue: Precipitation Observed During Reconstitution

Possible Cause:

  • Use of an acidic or improperly buffered diluent.

  • Incomplete dissolution of the powder.

Solution:

  • Verify Diluent: Ensure you are using a recommended sterile diluent such as Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose in Water.

  • Proper Reconstitution Technique: Follow the detailed experimental protocol for reconstitution provided below. Ensure the powder is completely dissolved by gentle agitation. Avoid vigorous shaking, which can introduce air and potentially affect the pH.

  • Check for Contamination: Accidental contamination of the vial or diluent could alter the pH. If in doubt, use a new vial of this compound and fresh diluent.

Issue: Precipitation Observed After Mixing with Another Drug

Possible Cause:

  • Incompatibility with the co-administered drug, likely due to a pH mismatch.

Solution:

  • Stop Administration: Immediately cease administration of the mixed solution to prevent infusion of particulate matter.

  • Consult Compatibility Data: Refer to the drug compatibility table below. Avoid mixing this compound with drugs known to be incompatible.

  • Flush IV Line: If administering multiple medications through the same line, thoroughly flush the line with a compatible solution (e.g., normal saline) before and after this compound administration.

  • Separate IV Lines: If frequent administration of incompatible drugs is necessary, consider using separate intravenous lines.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight254.35 g/mol
pKa7.48
Water Solubility (free acid)49.4 mg/L (at 25 °C)
FormTypically supplied as a sodium salt
Reconstituted Solution pH10.5 - 11.5

Table 2: Drug Compatibility with this compound Sodium Solution

Drug/SolutionCompatibility
Lactated Ringer's SolutionCompatible
Normal Saline (0.9% NaCl)Compatible
5% Dextrose in Water (D5W)Compatible
Non-depolarizing muscle relaxantsIncompatible (Precipitation may occur)
LidocaineIncompatible (Precipitation may occur)
MorphineIncompatible (Precipitation may occur)
MeperidineIncompatible (Precipitation may occur)

Experimental Protocols

Protocol 1: Reconstitution of this compound Sodium for Injection

Objective: To prepare a clear, stable solution of this compound Sodium for experimental use, minimizing the risk of precipitation.

Materials:

  • Vial of this compound Sodium powder

  • Sterile Water for Injection, USP

  • Sterile syringe and needle

  • Alcohol swabs

Methodology:

  • Inspect the this compound Sodium vial to ensure the powder is present and the seal is intact.

  • Using an alcohol swab, disinfect the rubber stopper of the this compound Sodium vial and the diluent vial.

  • Using a sterile syringe, draw up the required volume of Sterile Water for Injection as specified by the manufacturer or your experimental protocol.

  • Slowly inject the diluent into the this compound Sodium vial, directing the stream against the glass wall to facilitate wetting of the powder.

  • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

  • Visually inspect the solution for any particulate matter or cloudiness. The resulting solution should be clear.

  • If the solution is clear, it is ready for use. Use the reconstituted solution promptly.

Protocol 2: Redissolving Precipitated this compound Solution (for in-vitro use only)

Objective: To attempt to redissolve precipitated this compound in a solution for in-vitro experimental use. Note: This protocol is not for solutions intended for in-vivo administration. Solutions that have precipitated should not be used in living organisms.

Materials:

  • Precipitated this compound solution

  • 0.1 N Sodium Hydroxide solution

  • pH meter or pH indicator strips

  • Sterile micro-pipette

Methodology:

  • Visually confirm the presence of a precipitate in the this compound solution.

  • Measure the current pH of the solution using a calibrated pH meter or pH indicator strips. A lower-than-expected pH is the likely cause of precipitation.

  • Carefully add a small, precise volume of 0.1 N Sodium Hydroxide solution to the precipitated this compound solution using a micro-pipette.

  • Gently agitate the solution and observe for any dissolution of the precipitate.

  • Re-measure the pH of the solution.

  • Repeat steps 3-5, adding small aliquots of the base, until the precipitate is fully dissolved and the pH is within the stable range (pH > 9.0).

  • Record the final pH and the total volume of base added. Note that the final concentration of this compound will be slightly diluted.

Visualizations

Thiamylal_Solubility_pH cluster_pH_Scale pH Scale cluster_Solubility This compound State & Solubility pH_Low Acidic (Low pH) pH_Neutral Neutral Precipitated Precipitated (Free Acid Form) pH_Low->Precipitated Favors Precipitation pH_High Alkaline (High pH) Soluble Soluble (Ionized Salt Form) pH_High->Soluble Maintains Solubility Precipitated->Soluble Add Base (e.g., NaOH) Increases pH Soluble->Precipitated Add Acid Decreases pH

Caption: Relationship between pH and this compound solubility.

Troubleshooting_Workflow Start Precipitation Observed Check_Mixture Was this compound mixed with another drug? Start->Check_Mixture Check_Reconstitution Review Reconstitution Protocol Check_Mixture->Check_Reconstitution No Incompatible Probable Incompatibility Check_Mixture->Incompatible Yes Wrong_Diluent Was the correct diluent used? Check_Reconstitution->Wrong_Diluent Stop_Admin Stop Administration & Discard Incompatible->Stop_Admin Consult_Data Consult Compatibility Data & Flush IV Line Incompatible->Consult_Data Discard_Remake Discard and Remake with Correct Diluent Wrong_Diluent->Discard_Remake No Redissolve Attempt to Redissolve (In-vitro use only) Wrong_Diluent->Redissolve Yes

References

Technical Support Center: Thiamylal Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on optimizing Thiamylal dosage to minimize side effects during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an ultra-short-acting barbiturate (B1230296) used for its sedative, hypnotic, and anticonvulsant effects, primarily for inducing general anesthesia.[1][2] Its mechanism of action involves binding to the GABA-A receptor at a site distinct from the GABA binding site. This binding increases the duration of the chloride ion channel opening, which enhances the inhibitory effect of GABA in the central nervous system (CNS), leading to CNS depression.[1][2][3][4]

Q2: What are the most common dose-dependent side effects of this compound?

The most significant dose-dependent side effects of this compound are respiratory and cardiovascular depression.[2][5][6] High doses or rapid intravenous administration can lead to hypotension (a drop in blood pressure), transient apnea (B1277953) (temporary cessation of breathing), and bradycardia (slowed heart rate).[2][3] Other potential side effects include prolonged drowsiness, dizziness, and injection site reactions.[7]

Q3: We are observing significant respiratory depression at our current this compound dosage. What are the potential causes and mitigation strategies?

Significant respiratory depression is a known side effect of this compound and other barbiturates.[2][5]

  • Potential Causes :

    • The dose administered may be too high for the specific animal model, age, or health status.

    • Rapid intravenous injection can exacerbate respiratory depressant effects.[2]

    • Concurrent use of other CNS depressants, such as opioids or benzodiazepines, can potentiate the respiratory effects of this compound.[2]

  • Mitigation Strategies :

    • Dose Titration : Start with a lower dose and slowly titrate upwards to the desired anesthetic effect while closely monitoring respiratory rate and depth.

    • Slower Administration : Administer the intravenous injection more slowly to reduce the peak plasma concentration and lessen the impact on the respiratory center.

    • Avoid Polydrug Use : If possible, avoid the concurrent use of other CNS depressants. If they are necessary, the dose of this compound should be significantly reduced.[2]

    • Supplemental Oxygen : Ensure the animal receives supplemental oxygen to prevent hypoxia.[8]

    • Ventilatory Support : Be prepared to provide mechanical ventilation if spontaneous breathing becomes inadequate.

Q4: How can we determine the optimal anesthetic depth without inducing deep, prolonged anesthesia?

Achieving the correct anesthetic depth requires careful monitoring of physiological and reflex responses.

  • Monitoring Reflexes : The pedal withdrawal (toe pinch) reflex is a key indicator of surgical anesthesia.[9][10] The absence of a response to a firm pinch indicates an adequate anesthetic depth for surgical procedures. Other reflexes to monitor include the palpebral (blink) reflex, which is typically lost as the animal enters a surgical plane of anesthesia.[9]

  • Monitoring Vital Signs : Continuously monitor heart rate, respiratory rate, and body temperature.[9][11] A drop of more than 50% in respiratory rate is a sign of deep anesthesia.[11]

  • Dose Adjustment : If the animal is too deeply anesthetized (e.g., significant drop in heart rate or blood pressure), the administration of the anesthetic should be stopped or reduced.[9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Apnea or Severe Respiratory Depression Following Injection - Dose is too high.- Injection was too rapid.- Synergistic effect with other CNS depressants.[2]- Immediately provide ventilatory support.- Administer 100% oxygen.[8]- In future experiments, reduce the initial dose and administer it more slowly.
Hypotension (Significant drop in blood pressure) - High dose of this compound.- Pre-existing cardiovascular instability.[2]- Administer intravenous fluids to support blood pressure.- Reduce or cease anesthetic administration.- Consider a lower dose or an alternative anesthetic agent for animals with cardiovascular compromise.
Prolonged Recovery Time - Dose was too high, leading to drug accumulation.- Impaired hepatic metabolism or renal excretion.[3]- Provide supportive care, including thermal support, until the animal fully recovers.[8][11]- Monitor vital signs throughout recovery.- For future procedures, use a lower dose or an agent with a shorter half-life.
Inadequate Anesthetic Depth (Animal responds to stimuli) - Dose is too low.- Incorrect administration (e.g., extravascular injection).- Administer a small supplemental dose (e.g., 25% of the initial calculated dose) and reassess anesthetic depth.[8]- Ensure proper intravenous catheter placement.- Verify the concentration of the this compound solution.

Data Presentation

Table 1: Dose-Dependent Cardiovascular and Respiratory Effects of this compound in Dogs

ParameterBaseline (T0)15-30 Seconds Post-Injection1 Minute Post-Injection
Mean Arterial Pressure (MAP) NormalIncreasedIncreased
Heart Rate (HR) NormalIncreasedIncreased
Stroke Volume (SV) NormalDecreasedN/A
Systemic Vascular Resistance NormalNo ChangeIncreased
Myocardial Contractility NormalNo ChangeIncreased
Arterial Oxygen Tension (PaO2) NormalDecreasedDecreased
Arterial Carbon Dioxide Tension (PaCO2) NormalIncreasedIncreased
Data synthesized from a study on the cardiovascular and respiratory effects of rapidly acting barbiturates in dogs. The dose of this compound administered was 18.4 mg/kg.[6]

Experimental Protocols

Protocol: Dose-Range Finding Study for this compound in a Rodent Model

This protocol outlines a method for determining the optimal dose of this compound for a specific experimental procedure, aiming to achieve surgical anesthesia while minimizing adverse side effects.

  • Animal Preparation :

    • Acclimatize animals to the laboratory environment for at least 48 hours before the experiment.[11]

    • Withhold food for 2-3 hours prior to anesthesia; water should not be restricted.[11]

    • Accurately weigh each animal immediately before drug administration to ensure precise dosing.[8]

  • Dose Preparation and Administration :

    • Prepare a fresh solution of this compound at the desired concentration.

    • Divide animals into several groups, with each group receiving a different dose of this compound (e.g., starting from a literature-recommended dose and escalating).

    • Administer the calculated dose via intravenous (IV) or intraperitoneal (IP) injection. For IV administration, inject slowly over 30-60 seconds.

  • Monitoring Anesthetic Depth and Vital Signs :

    • Immediately after administration, place the animal on a heating pad to maintain body temperature.[11]

    • Assess the loss of the righting reflex as an indicator of the onset of anesthesia.[9]

    • At 5-minute intervals, assess the depth of anesthesia using the pedal withdrawal reflex (toe pinch). The absence of a response indicates a surgical plane of anesthesia.[8][9]

    • Continuously monitor respiratory rate, heart rate (using a small animal stethoscope or pulse oximeter), and mucous membrane color.[11] Record these parameters every 5-10 minutes.[9]

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.[8][9]

  • Data Analysis and Dose Optimization :

    • For each dose group, record the time to loss of righting reflex, the duration of surgical anesthesia (absence of pedal withdrawal reflex), and the time to full recovery (regaining of righting reflex).

    • Record the incidence and severity of any adverse effects, such as apnea, bradycardia, or hypotension.

    • The optimal dose will be the lowest dose that reliably produces the desired anesthetic depth and duration with the minimal incidence of side effects.

Visualizations

G cluster_0 This compound Administration cluster_1 Cellular and Systemic Effects This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Binds to allosteric site Cl_Channel Chloride (Cl-) Channel GABA_A->Cl_Channel Controls opening Neuron Postsynaptic Neuron Cl_Channel->Neuron Increases Cl- influx Hyperpolarization Neuron Hyperpolarization Neuron->Hyperpolarization Leads to Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition CNS_Depression CNS Depression Inhibition->CNS_Depression Anesthesia Anesthesia CNS_Depression->Anesthesia Desired Effect Side_Effects Side Effects (Respiratory/Cardiovascular Depression) CNS_Depression->Side_Effects Adverse Effect G Start Start: Animal Preparation (Acclimatization, Weighing) Dose_Calc Calculate Initial Dose (Based on weight and literature) Start->Dose_Calc Administer Administer 75% of Calculated Dose Dose_Calc->Administer Wait Wait 5 Minutes Administer->Wait Assess_Depth Assess Anesthetic Depth (Pedal Withdrawal Reflex) Wait->Assess_Depth Reflex_Present Reflex Present Assess_Depth->Reflex_Present Yes Reflex_Absent Reflex Absent (Surgical Plane) Assess_Depth->Reflex_Absent No Administer_Remain Administer Remaining 25% of Dose Reflex_Present->Administer_Remain Proceed Proceed with Experiment (Continuous Monitoring) Reflex_Absent->Proceed Administer_Remain->Proceed Monitor Monitor Vital Signs (HR, RR, Temp) Proceed->Monitor Adjust Adjust Anesthetic as Needed Monitor->Adjust Adjust->Proceed Continue End End of Procedure Adjust->End Finish Recovery Recovery Phase (Provide supportive care) End->Recovery

References

Troubleshooting variable anesthetic depth with Thiamylal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thiamylal for anesthesia in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a barbiturate (B1230296) anesthetic that primarily acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system (CNS).[1][2][3] It binds to a specific site on the GABA-A receptor, increasing the duration of chloride channel opening when GABA binds.[3][4] This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable and resulting in CNS depression, sedation, and anesthesia.[2][5]

Q2: What are the key pharmacokinetic properties of this compound?

A2: this compound is characterized by its rapid onset of action, typically within 30 to 60 seconds following intravenous administration, due to its high lipid solubility.[1] It is metabolized in the liver and its metabolites are primarily excreted in the urine.[3][6] The biological half-life can vary between species; for instance, in cats, it is approximately 14.3 hours.[3]

Q3: What are the common routes of administration for this compound in research animals?

A3: The most common and reliable route of administration for this compound to induce anesthesia is intravenous (IV). Intraperitoneal (IP) injection is also used, particularly in small rodents, but it is associated with greater variability in onset and depth of anesthesia.[7]

Troubleshooting Variable Anesthetic Depth

Problem: The anesthetic depth is too light, and the animal is responding to stimuli.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Recommendations & Considerations
Inadequate Dose Re-evaluate the dosage based on the animal's weight and species. The typical induction dose for adults is 3-5 mg/kg IV.[1]Ensure accurate weight measurement. Start with the lower end of the dose range and titrate to effect.
Incorrect Administration For IP injections, misinjection into the subcutaneous space, cecum, or small intestine can occur, leading to delayed or inadequate absorption.[7]Confirm proper needle placement within the peritoneal cavity. Consider using a 2-person injection technique to improve accuracy.[7] For critical procedures, the IV route is preferred for its reliability.
Drug Interaction Concurrent administration of drugs that induce hepatic enzymes (e.g., rifampin, phenytoin) can accelerate this compound metabolism, reducing its efficacy.[1]Review all concurrently administered substances. If an enzyme-inducing drug is necessary, the this compound dose may need to be adjusted upwards.
Strain or Individual Variability Different strains or individual animals can exhibit varying sensitivities to anesthetics.Monitor each animal closely and be prepared to administer supplemental doses if necessary.

Problem: The anesthetic depth is too deep, characterized by severe respiratory depression.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Recommendations & Considerations
Overdose This is a primary concern with barbiturates due to their narrow margin of safety.[8]Provide respiratory support immediately (e.g., positive pressure ventilation). Administer supportive care to maintain physiological homeostasis.
Drug Interaction Co-administration of other CNS depressants (e.g., benzodiazepines, opioids) can potentiate the effects of this compound, leading to excessive anesthetic depth.[1]Carefully review all administered drugs. Reduce the dose of this compound when used in combination with other sedatives or anesthetics.
Hepatic Dysfunction Impaired liver function can slow the metabolism of this compound, prolonging its effects.[3][6]Use this compound with caution in animals with known or suspected liver disease. Consider alternative anesthetics if necessary.
Hypothermia Low body temperature can decrease drug metabolism and prolong recovery.[9]Maintain the animal's body temperature using a circulating warm water blanket or other approved heat source.[9][10]

Experimental Protocols

Protocol 1: Monitoring Anesthetic Depth in Rodents

  • Assessment of Reflexes:

    • Pedal Withdrawal Reflex (Toe Pinch): Firmly pinch a toe. Lack of a withdrawal response indicates a surgical plane of anesthesia.[11][12]

    • Palpebral Reflex (Blink Reflex): Gently touch the medial canthus of the eye. Absence of a blink indicates adequate anesthetic depth.[9][11]

    • Whisker Reflex: Gently stimulate the whiskers. No movement of the whiskers suggests a sufficient level of anesthesia.[11]

  • Monitoring Vital Signs:

    • Respiratory Rate: Observe the movement of the chest wall. A normal, regular respiratory rate should be maintained.[9][11] A slowing or irregular respiratory pattern can indicate excessive anesthetic depth.[11]

    • Heart Rate: Palpate the chest wall or use a pulse oximeter to monitor heart rate.[9]

    • Mucous Membrane Color: Check the color of the gums or other mucous membranes. They should be pink, not blue or pale.[9][10]

    • Body Temperature: Use a rectal thermometer to monitor body temperature and prevent hypothermia.[9][10]

Quantitative Data Summary: Rodent Anesthetic Monitoring Parameters

Parameter Mouse Rat
Normal Respiratory Rate (breaths/min) 90 - 18070 - 110[9]
Anesthetized Respiratory Rate (breaths/min) 55 - 100[10]>50% of normal
Normal Heart Rate (beats/min) 300 - 500[10]260 - 500[9]
Normal Rectal Temperature (°C) 36.5 - 38.035.9 - 37.5[9]

Visualizations

Thiamylal_Mechanism_of_Action cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Increases duration of opening Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Leads to This compound This compound This compound->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to active site

Caption: this compound's mechanism of action at the GABA-A receptor.

Troubleshooting_Anesthetic_Depth Start Variable Anesthetic Depth Observed Assess_Depth Assess Anesthetic Depth (Reflexes, Vitals) Start->Assess_Depth Too_Light Too Light Assess_Depth->Too_Light Animal Responding Too_Deep Too Deep Assess_Depth->Too_Deep Vitals Depressed Check_Dose Verify Dose & Administration Route Too_Light->Check_Dose Check_Interactions_Deep Review for other CNS Depressants Too_Deep->Check_Interactions_Deep Check_Interactions_Light Review for Enzyme Inducers Check_Dose->Check_Interactions_Light Administer_Supplement Administer Supplemental this compound Check_Interactions_Light->Administer_Supplement Monitor Continue Close Monitoring Administer_Supplement->Monitor Supportive_Care Provide Respiratory & Thermal Support Check_Interactions_Deep->Supportive_Care Supportive_Care->Monitor

Caption: Troubleshooting workflow for variable anesthetic depth.

References

Strategies for smooth recovery from Thiamylal anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thiamylal for anesthesia in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the recovery phase of this compound anesthesia.

Issue 1: Prolonged Recovery or Delayed Emergence

  • Problem: The subject does not recover consciousness or mobility within the expected timeframe after the procedure.

  • Possible Causes:

    • Overdose: The administered dose was too high for the individual subject's metabolism or body composition.

    • Metabolic Differences: Individual variations in liver function can affect the rate of this compound metabolism.[1]

    • Hypothermia: Low body temperature can slow down drug metabolism and prolong recovery.

    • Concurrent Medications: Use of other central nervous system depressants can potentiate the effects of this compound.

  • Troubleshooting Steps:

    • Ensure a Patent Airway: Check for any obstructions and ensure the subject is breathing freely.

    • Provide Thermal Support: Use a warming pad or other heat source to maintain the subject's body temperature within the normal physiological range.

    • Administer Supplemental Oxygen: If available, provide a gentle stream of oxygen to assist with respiratory function.

    • Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and mucous membrane color.

    • Fluid Therapy: Administer subcutaneous or intravenous fluids to support circulation and aid in drug clearance.

    • Gentle Stimulation: Once vital signs are stable, gentle tactile stimulation may help arouse the animal.

    • No Specific Reversal Agent: It is important to note that there is no specific pharmacological agent to reverse the effects of barbiturates like this compound.[2][3] Management is primarily supportive.

Issue 2: Respiratory Depression or Apnea (B1277953)

  • Problem: The subject exhibits an abnormally low respiratory rate or ceases breathing. This is a known side effect of this compound.[1][4]

  • Possible Causes:

    • High Dose or Rapid Injection: Administering the anesthetic too quickly or at a high concentration can lead to profound respiratory depression.

    • Synergistic Effects: Combination with other respiratory depressant drugs.

  • Troubleshooting Steps:

    • Immediate Intervention: If apnea occurs, immediately initiate positive pressure ventilation with a small animal ventilator or a manual resuscitation bag.

    • Administer 100% Oxygen: Ensure the ventilation is performed with oxygen to maintain blood oxygen saturation.

    • Doxapram (B1670896) Administration: In some cases, a respiratory stimulant like doxapram may be considered, but its efficacy can be variable and should be used with caution.

    • Reduce Anesthetic Depth: If the subject is on continuous infusion, immediately stop or reduce the infusion rate.

    • Monitor Closely: Continuously monitor respiratory rate and effort, as well as mucous membrane color, until spontaneous breathing resumes and is stable.

Issue 3: Hypotension and Bradycardia

  • Problem: The subject's blood pressure and/or heart rate drop significantly below baseline levels. These are common cardiovascular side effects of this compound.[1][5][6][7]

  • Possible Causes:

    • Direct Myocardial Depression: this compound can directly suppress cardiac contractility.

    • Vasodilation: The drug can cause peripheral vasodilation, leading to a drop in blood pressure.

  • Troubleshooting Steps:

    • Fluid Bolus: Administer a bolus of warmed intravenous or subcutaneous fluids to expand vascular volume and improve blood pressure.

    • Reduce Anesthetic Depth: If possible, decrease the concentration or infusion rate of this compound.

    • Provide Thermal Support: Hypothermia can exacerbate hypotension, so ensure the animal is kept warm.

    • Pharmacological Support: In severe cases, vasopressors or positive inotropes may be required under the guidance of a veterinarian.

    • Continuous Monitoring: Closely monitor heart rate and blood pressure throughout the recovery period.

Frequently Asked Questions (FAQs)

Q1: What is the expected duration of anesthesia and recovery time with this compound?

A1: The duration of anesthesia with this compound is typically short, ranging from 5 to 20 minutes after a single intravenous injection.[8] Recovery time is dose-dependent. Higher doses will result in longer recovery periods. While specific recovery times can vary between species and individuals, you can refer to the data below for an indication of the time to loss of reflexes at different doses in mice.

Q2: Are there any specific contraindications for using this compound?

A2: Yes, this compound should be used with caution in animals with pre-existing cardiovascular or respiratory conditions.[4] It is also metabolized by the liver, so subjects with hepatic impairment may experience prolonged recovery.[1]

Q3: Can this compound be administered via routes other than intravenous injection?

A3: While intravenous administration is the most common and recommended route for rapid onset, intraperitoneal (IP) injections have been used in rodents.[9] However, the onset of action is slower and more variable with IP administration.

Q4: How can I minimize the risk of adverse effects during this compound anesthesia?

A4: To minimize risks:

  • Accurately calculate the dose based on the animal's body weight.

  • Administer the injection slowly and observe the animal's response.

  • Provide diligent monitoring of vital signs throughout the procedure and recovery.

  • Ensure the animal is kept warm to prevent hypothermia.

  • Be prepared to provide supportive care, such as fluid therapy and respiratory support, if needed.

Q5: What are the key parameters to monitor during recovery from this compound anesthesia?

A5: Key monitoring parameters include:

  • Respiratory Rate and Effort: Watch for signs of depression or obstruction.

  • Heart Rate and Rhythm: Monitor for bradycardia or arrhythmias.

  • Mucous Membrane Color and Capillary Refill Time: Assess tissue perfusion.

  • Body Temperature: Prevent and treat hypothermia.

  • Return of Reflexes: Monitor for the return of the righting reflex and response to stimuli.

Data Presentation

The following table summarizes the time to specific physiological endpoints in mice following intraperitoneal administration of this compound at euthanasia-level doses. While these doses are higher than typical anesthetic doses, the data illustrates a clear dose-dependent effect on the time to loss of reflexes.

Dose (mg/kg)Time to Immobilization (seconds)Time to Loss of Righting Reflex (seconds)Time to Respiratory Arrest (seconds)Time to Cardiac Arrest (seconds)
15075.8 ± 16.5100.8 ± 20.1315.8 ± 58.1750.0 ± 120.5
20066.3 ± 10.386.3 ± 13.0258.8 ± 44.4450.0 ± 73.5
30058.8 ± 8.578.8 ± 11.1210.0 ± 30.8360.0 ± 54.8

Data adapted from a study on this compound as a euthanasia agent in mice.[9]

Experimental Protocols

Protocol: Intravenous this compound Anesthesia in Rats

This protocol provides a general guideline for inducing and recovering rats from this compound anesthesia for short procedures.

Materials:

  • This compound sodium for injection

  • Sterile water or saline for reconstitution

  • Appropriate size syringes and needles (e.g., 25-27 gauge)

  • Heating pad

  • Monitoring equipment (pulse oximeter, ECG, thermometer)

  • Supplemental oxygen source (optional)

  • Emergency support supplies (fluids, respiratory support equipment)

Procedure:

  • Animal Preparation:

    • Acclimate the rat to the laboratory environment to minimize stress.

    • Weigh the rat accurately on the day of the procedure to ensure correct dosage calculation.

    • Fasting is generally not required for rats.[1][10]

  • Drug Preparation:

    • Reconstitute this compound sodium with sterile water or saline to the desired concentration according to the manufacturer's instructions. A common concentration for laboratory use is 10-20 mg/mL.

    • Draw up the calculated dose into a sterile syringe. A typical induction dose for rats is in the range of 20-40 mg/kg.

  • Anesthetic Induction:

    • Gently restrain the rat and visualize a lateral tail vein. Warming the tail with a heat lamp or warm water can aid in vasodilation.

    • Insert the needle into the vein and administer the this compound solution slowly over 10-15 seconds.

    • Monitor the rat for loss of the righting reflex to confirm the onset of anesthesia.

  • Anesthetic Maintenance and Monitoring:

    • Once induced, place the rat on a heating pad to maintain body temperature.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Continuously monitor vital signs, including heart rate, respiratory rate, and oxygen saturation.

    • Assess the depth of anesthesia by monitoring the pedal withdrawal reflex (toe pinch).

    • For procedures lasting longer than the initial dose's effect, small supplemental doses (25-50% of the initial dose) can be administered as needed, based on the animal's response.

  • Recovery:

    • After the procedure, place the rat in a clean, quiet, and warm cage for recovery.

    • Continue to monitor vital signs every 15 minutes until the animal is conscious and able to maintain sternal recumbency.

    • Do not leave the animal unattended until it has fully recovered.

    • Provide supportive care as needed (e.g., fluids, oxygen).

Mandatory Visualization

GABAA_Signaling_Pathway This compound Mechanism of Action at the GABA-A Receptor cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to receptor This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Chloride_Influx Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Influx Opens Chloride Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Inhibition Inhibition of Action Potential Firing Hyperpolarization->Inhibition Causes CNS_Depression CNS Depression (Anesthesia) Inhibition->CNS_Depression Results in

Caption: this compound enhances GABAergic neurotransmission.

Anesthesia_Workflow Experimental Workflow for this compound Anesthesia cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Animal_Prep Animal Preparation (Acclimation, Weighing) Drug_Prep Drug Preparation (Reconstitution, Dosage Calculation) Animal_Prep->Drug_Prep Induction Anesthetic Induction (IV Injection) Drug_Prep->Induction Monitoring Anesthetic Monitoring (Vital Signs, Reflexes) Induction->Monitoring Experiment Experimental Procedure Monitoring->Experiment Recovery Recovery Monitoring (Vital Signs, Temperature) Experiment->Recovery Supportive_Care Supportive Care (Heat, Fluids, Oxygen) Recovery->Supportive_Care If needed Full_Recovery Full Recovery (Sternal Recumbency, Ambulation) Recovery->Full_Recovery

Caption: A typical workflow for an acute experiment.

References

Technical Support Center: Thiamylal and Rat Liver Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the adverse effects of Thiamylal on liver enzymes in rats.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on rat liver enzymes?

A1: Direct studies on the effects of this compound on liver enzymes specifically in rats are limited in the available scientific literature. However, a study on mice using this compound as a euthanasia agent observed an increase in aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) levels, which are markers of liver damage.[1][2] Therefore, it is plausible to hypothesize that this compound administration in rats could also lead to an elevation of these liver enzymes.

Q2: What is the metabolic pathway of this compound in the liver?

A2: this compound is a chiral thiobarbiturate. In human liver microsomes, its metabolism is enantioselective, with the R(+)-enantiomer being metabolized more rapidly than the S(-)-enantiomer. The primary enzyme responsible for this metabolism is CYP2C9, with CYP2E1 and CYP3A4 playing a lesser role.[3] While this data is from human microsomes, it suggests that cytochrome P450 enzymes are central to this compound's metabolism, a pathway that is generally conserved across mammals, including rats.

Q3: Are there any known sex differences in the hepatic response to barbiturates?

A3: Yes, sex differences have been observed in the hepatic response to other barbiturates like phenobarbital (B1680315) in rats. For instance, female rats have been shown to be more sensitive to varying levels of dietary thiamin in conjunction with phenobarbital administration.[4] Therefore, it is advisable to include both male and female rats in your experimental design to investigate potential sex-specific effects of this compound.

Q4: What are some general mechanisms of drug-induced liver injury that might be relevant to this compound?

A4: Drug-induced liver injury can occur through various mechanisms. One common pathway involves the bioactivation of a drug by cytochrome P450 enzymes into a reactive metabolite.[5][6] This reactive metabolite can then bind to cellular macromolecules like proteins and lipids, leading to oxidative stress, lipid peroxidation, and ultimately hepatocellular necrosis.[5][7]

Troubleshooting Guides

Issue 1: High variability in liver enzyme levels between individual rats in the same treatment group.

  • Possible Cause 1: Inconsistent Drug Administration. Ensure the route of administration (e.g., intraperitoneal, intravenous) and the volume of the this compound solution are consistent across all animals.

  • Possible Cause 2: Genetic Variability. The use of outbred rat strains can lead to greater individual differences in drug metabolism. Consider using an inbred strain for more uniform results.

  • Possible Cause 3: Underlying Health Conditions. Screen animals for any pre-existing health issues that could affect liver function before starting the experiment.

  • Solution: Refine animal handling and dosing techniques. If variability persists, consider using a larger sample size or switching to an inbred rat strain.

Issue 2: No significant change in liver enzyme levels after this compound administration.

  • Possible Cause 1: Insufficient Dose. The dose of this compound may be too low to induce a detectable hepatotoxic effect.

  • Possible Cause 2: Incorrect Timing of Blood Collection. The peak of liver enzyme elevation might have been missed. It is crucial to perform a time-course study to determine the optimal time point for blood sampling after this compound administration.

  • Solution: Conduct a dose-response study to identify an effective dose. Perform serial blood sampling (if possible) or use different cohorts of animals for various time points to establish the kinetics of liver enzyme release.

Issue 3: Unexpected animal mortality in the high-dose this compound group.

  • Possible Cause: Acute Toxicity. this compound is a potent anesthetic, and high doses can lead to respiratory depression and death, which may not be directly related to hepatotoxicity.

  • Solution: Carefully determine the appropriate dosage range. The primary goal is to investigate liver effects, not general anesthetic overdose. It is recommended to start with lower doses and gradually increase them while closely monitoring the animals for signs of distress.

Data Presentation

Table 1: Serum Liver Enzyme Levels in Mice Administered this compound

Treatment GroupDose (mg/kg)AST (U/L)ALT (U/L)
Isoflurane (Control)N/A~100~40
This compound200~150~60

Note: Values are approximate based on graphical data from the source and are intended for illustrative purposes. The study was conducted in mice.[1]

Experimental Protocols

Protocol: Assessment of this compound-Induced Hepatotoxicity in Rodents (Adapted from a study in mice)

This protocol is a general guideline and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) regulations.

  • Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water.

  • Grouping:

    • Group 1: Control (vehicle administration, e.g., saline)

    • Group 2: Low-dose this compound

    • Group 3: High-dose this compound

  • Drug Preparation and Administration:

    • This compound sodium is dissolved in sterile saline to the desired concentrations.

    • Administer the solution via intraperitoneal injection.

  • Blood and Tissue Collection:

    • At predetermined time points (e.g., 6, 24, 48 hours) post-administration, animals are anesthetized.

    • Blood is collected via cardiac puncture for serum separation.

    • The liver is excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathology, while another portion is snap-frozen in liquid nitrogen for biochemical assays.

  • Biochemical Analysis:

    • Serum samples are analyzed for ALT, AST, alkaline phosphatase (ALP), and total bilirubin (B190676) levels using standard assay kits.

  • Histopathological Analysis:

    • Formalin-fixed liver tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Sections are examined under a microscope for signs of liver injury, such as necrosis, inflammation, and steatosis.

Mandatory Visualization

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Collection & Analysis cluster_outcome Outcome Assessment acclimatization Animal Acclimatization grouping Random Grouping (Control, Low Dose, High Dose) acclimatization->grouping preparation This compound Preparation grouping->preparation administration Intraperitoneal Administration preparation->administration collection Blood & Liver Tissue Collection administration->collection biochemistry Serum Biochemical Analysis (ALT, AST, ALP) collection->biochemistry histopathology Liver Histopathology (H&E) collection->histopathology data_analysis Statistical Data Analysis biochemistry->data_analysis histopathology->data_analysis conclusion Conclusion on Hepatotoxicity data_analysis->conclusion

Caption: Experimental workflow for assessing this compound-induced hepatotoxicity in rats.

Signaling_Pathway cluster_initiation Initiation cluster_stress Cellular Stress cluster_injury Hepatocellular Injury This compound This compound cyp450 Cytochrome P450 (e.g., CYP2C9) This compound->cyp450 metabolite Reactive Metabolite cyp450->metabolite binding Covalent Binding to Cellular Macromolecules metabolite->binding ros Increased ROS Production binding->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation membrane_damage Cell Membrane Damage lipid_peroxidation->membrane_damage enzyme_leakage Enzyme Leakage (ALT, AST) membrane_damage->enzyme_leakage necrosis Hepatocellular Necrosis membrane_damage->necrosis

Caption: Postulated signaling pathway for this compound-induced liver injury.

References

Technical Support Center: Minimizing Cardiovascular Effects of Thiamylal In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cardiovascular effects of Thiamylal in in vivo experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments involving this compound administration, focusing on its cardiovascular side effects.

Issue 1: Pronounced Hypotension Immediately Following this compound Injection

  • Question: We observed a sharp drop in mean arterial pressure (MAP) immediately after administering this compound to our animal models. How can we prevent or mitigate this hypotensive effect?

  • Answer: this compound, a barbiturate (B1230296) anesthetic, is known to cause hypotension primarily through two mechanisms: direct myocardial depression and peripheral vasodilation due to decreased sympathetic nervous system outflow from the central nervous system.[1] To counteract this, consider the following strategies:

    • Fluid Loading: Administering intravenous fluids prior to or concurrently with this compound can help to increase intravascular volume, thereby mitigating the drop in blood pressure. Both crystalloid and colloid solutions can be effective.[2][3][4]

    • Vasopressor Administration: Prophylactic or therapeutic administration of a vasopressor agent, such as ephedrine (B3423809), can counteract the vasodilatory effects of this compound.[5][6] Ephedrine acts as a sympathomimetic, increasing the release of norepinephrine (B1679862) and directly stimulating adrenergic receptors to increase blood pressure.[6]

    • Dose Adjustment: Ensure that the dose of this compound is appropriate for the species and individual animal. A slower infusion rate may also allow for compensatory reflex responses to better maintain hemodynamic stability.[7]

Issue 2: Significant Bradycardia Observed After this compound Administration

  • Question: Our subjects are experiencing a significant decrease in heart rate after this compound induction. What is the cause, and how can we manage it?

  • Answer: this compound can lead to bradycardia by depressing the sympathetic nervous system and causing a relative increase in vagal tone.[8] This shift in autonomic balance can slow the heart rate. The recommended approach to prevent or treat this is:

    • Anticholinergic Premedication: Administering an anticholinergic agent like atropine (B194438) prior to this compound induction can prevent bradycardia.[9][10] Atropine competitively inhibits acetylcholine (B1216132) at muscarinic receptors, thereby blocking the parasympathetic influence on the heart and leading to an increased heart rate.[10]

Issue 3: Inconsistent or Ineffective Response to Ephedrine Treatment for Hypotension

  • Question: We administered ephedrine to treat this compound-induced hypotension, but the effect was transient or less than expected. Why might this be happening, and what can we do?

  • Answer: The effectiveness of ephedrine can be influenced by several factors:

    • Tachyphylaxis: Repeated doses of ephedrine can lead to a diminished response, a phenomenon known as tachyphylaxis.[6] This occurs due to the depletion of norepinephrine stores from sympathetic nerve endings.[6] If multiple interventions are anticipated, consider using a different class of vasopressor or a continuous rate infusion of a shorter-acting agent.

    • Pre-existing Conditions: The cardiovascular status of the animal model can impact the response to vasopressors.

    • Anesthetic Depth: Deep anesthesia with other agents in addition to this compound can further depress the cardiovascular system and blunt the response to ephedrine.

Issue 4: Choosing Between Crystalloids and Colloids for Fluid Loading

  • Question: When using fluid loading to prevent hypotension, what are the considerations for choosing between crystalloid and colloid solutions?

  • Answer: Both crystalloids and colloids can be used for volume expansion, but they have different properties:[3][11][12]

    • Crystalloids: These are aqueous solutions with small molecules that can freely pass through the capillary membrane. They are readily available and inexpensive but require larger volumes for effective intravascular expansion, as a significant portion distributes to the interstitial space.[2][12]

    • Colloids: These solutions contain larger molecules that remain in the intravascular space for a longer duration, providing more efficient plasma volume expansion with smaller infused volumes.[3][11] However, they are more expensive and can have side effects such as coagulation disturbances and allergic reactions.[3] The choice depends on the specific experimental context, the degree of volume depletion, and the animal species.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the cardiovascular effects of this compound and the impact of different mitigation strategies.

Table 1: Hemodynamic Effects of this compound in Different Species

SpeciesDoseParameterChange from BaselineReference
Cat3-12 mg/kg IVSympathetic ToneMarkedly reduced to 10% of control[8]
Cat3-12 mg/kg IVVagal ToneRelatively small reduction[8]
Human4 mg/kgMean Arterial Pressure (MAP)Significant decrease prior to intubation[13]
Human4 mg/kgLeft Ventricular Stroke Work Index (LVSWI)Significant decrease prior to intubation[13]

Table 2: Effect of Atropine Premedication on Heart Rate

SpeciesAtropine DoseAnestheticHeart Rate ChangeReference
Rat0.05-0.1 mg/kg SCGeneral AnestheticsPrevents drop in heart rate[9]
Human0.01 mg/kg IVThiopental/SuccinylcholineSignificant increase in heart rate at intubation[14]
Human0.6 mg IVMethohexitoneGreater initial rise in heart rate compared to no premedication[15]

Table 3: Effect of Ephedrine on this compound-Induced Hypotension

SpeciesThis compound DoseEphedrine DoseParameterEffectReference
DogN/A (Isoflurane-induced hypotension)0.2 mg/kg IVMean Arterial Pressure (MAP)Transient increase (<5 minutes)[16]
DogN/A (Isoflurane-induced hypotension)0.2 mg/kg IVCardiac Index (CI)Increased[16]
DogN/A (Isoflurane-induced hypotension)0.2 mg/kg IVTotal Peripheral Resistance (TPR)Decreased[16]
CatN/A0.1 mg/kg IM (prophylactic)Systolic Arterial PressureDelayed onset of hypotension[17]

Table 4: Effect of Fluid Loading on Hemodynamic Parameters

Fluid TypeAdministration ProtocolSpeciesParameterEffectReference
Crystalloid (Lactated Ringer's)20 mL/kg bolus over 15 minDogN/ACan be given to stabilize cardiovascular function[2]
Colloid (Pentastarch)5 mL/kg bolus over 15 minDogN/AMore effective volume expanders than crystalloids[2]
Crystalloid vs. ColloidPreloadingHumanIncidence of HypotensionColloid group showed a significantly lower incidence[4]

Experimental Protocols

Protocol 1: Atropine Premedication to Prevent this compound-Induced Bradycardia in Rats

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Materials:

    • This compound sodium solution (e.g., 2.5% solution).

    • Atropine sulfate (B86663) solution (e.g., 0.5 mg/mL).

    • Sterile saline for injection.

    • Syringes and needles for administration.

    • Monitoring equipment (ECG, heart rate monitor).

  • Procedure:

    • Acclimatize animals to the experimental environment.

    • Administer atropine sulfate (0.05 mg/kg) via subcutaneous (SC) injection approximately 15 minutes before the induction of anesthesia.[9]

    • Induce anesthesia with this compound sodium at the desired dose (e.g., 40-50 mg/kg intraperitoneally).

    • Continuously monitor heart rate and ECG throughout the experiment.

    • A control group receiving a saline injection instead of atropine should be included for comparison.

Protocol 2: Ephedrine Administration to Counteract this compound-Induced Hypotension in Dogs

  • Animal Model: Healthy adult dogs.

  • Materials:

    • This compound sodium solution.

    • Ephedrine sulfate solution (e.g., 50 mg/mL, to be diluted).

    • Sterile saline for dilution.

    • Intravenous catheters.

    • Monitoring equipment (invasive blood pressure monitoring is recommended).

  • Procedure:

    • Place an intravenous catheter for drug administration and a separate arterial catheter for direct blood pressure monitoring.

    • Induce anesthesia with this compound sodium to the desired plane of anesthesia.

    • Monitor mean arterial pressure (MAP) continuously. If hypotension (e.g., MAP < 60 mmHg) occurs and is not responsive to a reduction in anesthetic depth, prepare the ephedrine solution.

    • For accurate dosing, dilute the ephedrine stock solution. For example, mix 0.2 mL of 50 mg/mL ephedrine with 9.8 mL of sterile saline to achieve a 1.0 mg/mL solution.[5]

    • Administer a bolus of ephedrine at a dose of 0.1-0.2 mg/kg intravenously.[6][18]

    • Monitor the pressor response. The effect is often transient, lasting approximately 5-20 minutes.[6][16] Be prepared for potential tachyphylaxis with repeated doses.[6]

Protocol 3: Fluid Loading to Prevent this compound-Induced Hypotension in a Canine Model

  • Animal Model: Healthy adult dogs.

  • Materials:

    • This compound sodium solution.

    • Isotonic crystalloid solution (e.g., Lactated Ringer's Solution).

    • Colloid solution (e.g., 6% Hetastarch).

    • Intravenous catheters and infusion pump.

    • Monitoring equipment (invasive blood pressure monitoring).

  • Procedure:

    • Place two intravenous catheters: one for fluid administration and one for this compound injection. Place an arterial line for blood pressure monitoring.

    • Crystalloid Protocol: Administer a bolus of an isotonic crystalloid solution at a rate of 10-20 mL/kg over 15 minutes prior to or concurrently with this compound induction.[2]

    • Colloid Protocol: Administer a bolus of a colloid solution at a rate of 5 mL/kg over 15 minutes.[2]

    • Induce anesthesia with this compound sodium.

    • Continuously monitor MAP and other hemodynamic parameters.

    • A control group with no fluid loading should be included to assess the baseline hypotensive effect of this compound.

Signaling Pathways and Visualizations

This compound's Mechanism of Cardiovascular Depression

This compound, like other barbiturates, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[19][20] This leads to prolonged opening of the chloride ion channel, hyperpolarizing neurons and causing central nervous system depression.[20] This CNS depression results in a decrease in sympathetic outflow from the brain, leading to vasodilation and reduced myocardial contractility, which contribute to hypotension.[1] The relative increase in parasympathetic (vagal) tone can lead to bradycardia.[8]

Thiamylal_Cardiovascular_Depression This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Enhances GABA effect Neuron CNS Neuron GABA_A->Neuron Prolonged Cl- influx (Hyperpolarization) Sympathetic Decreased Sympathetic Outflow Neuron->Sympathetic Parasympathetic Increased Relative Parasympathetic (Vagal) Tone Neuron->Parasympathetic Vasodilation Peripheral Vasodilation Sympathetic->Vasodilation Myocardial Decreased Myocardial Contractility Sympathetic->Myocardial Bradycardia Bradycardia Parasympathetic->Bradycardia Hypotension Hypotension Vasodilation->Hypotension Myocardial->Hypotension Mitigation_Strategies cluster_this compound This compound Effects cluster_Interventions Interventions This compound This compound Sympathetic Decreased Sympathetic Outflow This compound->Sympathetic Parasympathetic Increased Relative Parasympathetic Tone This compound->Parasympathetic Hypotension Hypotension Sympathetic->Hypotension Bradycardia Bradycardia Parasympathetic->Bradycardia Atropine Atropine Atropine->Bradycardia Blocks Muscarinic Receptors (Prevents Bradycardia) Ephedrine Ephedrine Ephedrine->Hypotension Increases Sympathetic Activity (Reverses Hypotension) Fluid Fluid Loading Fluid->Hypotension Increases Intravascular Volume (Mitigates Hypotension) Experimental_Workflow Start Start: Plan Experiment AnimalPrep Animal Preparation (Catheterization, Baseline Monitoring) Start->AnimalPrep Premedication Premedication (e.g., Atropine or Saline) AnimalPrep->Premedication FluidLoading Fluid Loading (Crystalloid, Colloid, or None) Premedication->FluidLoading Induction This compound Induction FluidLoading->Induction Monitoring Continuous Hemodynamic Monitoring (MAP, HR, ECG) Induction->Monitoring HypotensionCheck Hypotension Occurs? Monitoring->HypotensionCheck Intervention Administer Vasopressor (e.g., Ephedrine) HypotensionCheck->Intervention Yes DataCollection Data Collection and Analysis HypotensionCheck->DataCollection No Intervention->Monitoring End End of Experiment DataCollection->End

References

Technical Support Center: Thiamylal Anesthesia in Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Thiamylal dosage for different mouse strains. Given the variability in drug response among strains, this guide offers troubleshooting advice and detailed protocols to help establish safe and effective anesthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to adjust this compound dosage for different mouse strains?

A1: The response to anesthetics can vary significantly between different mouse strains due to genetic differences.[1] These differences can manifest in variations in metabolism, physiology, and neurobiology, all of which can alter the potency and duration of an anesthetic like this compound.[2][3] Key factors include:

  • Metabolic Rate: Strains like C57BL/6 and BALB/c have different baseline metabolic rates, which can affect how quickly this compound is processed and cleared from the body.[4]

  • Hepatic Enzymes: The expression and activity of liver enzymes, such as cytochrome P450s which metabolize this compound, can differ between strains like CD-1 and C57BL/6.[3][5]

  • Physiological Differences: Variations in body composition, cardiovascular function, and thermoregulation can all influence the anesthetic outcome.

Failing to account for these strain-specific differences can lead to inadequate anesthetic depth, anesthetic overdose, or unexpected side effects, thereby compromising both animal welfare and experimental data.

Q2: Are there established anesthetic doses of this compound for common mouse strains like BALB/c, C57BL/6, and CD-1?

A2: Currently, there is a lack of published literature providing specific anesthetic dosages of this compound for different mouse strains. Much of the available research on this compound in mice focuses on its use as a euthanasia agent. For example, a study in C57BL/6J mice found that a dose of 200 mg/kg or higher was effective for euthanasia.[6][7] This information can serve as a critical upper limit when determining an anesthetic dose. Given the absence of established anesthetic protocols, it is imperative for researchers to conduct a pilot dose-finding study to determine the optimal this compound dose for their specific mouse strain and experimental conditions.

Q3: What is a recommended starting point for a this compound dose-finding study?

Q4: How does this compound work?

A4: this compound is a barbiturate (B1230296) derivative that acts as a central nervous system depressant.[5] Its primary mechanism of action is to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[5] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire. This neuronal inhibition in areas like the reticular activating system results in sedation, hypnosis, and anesthesia.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High mortality rate during anesthesia. 1. Anesthetic overdose due to strain sensitivity.2. Respiratory depression, a known side effect of barbiturates.3. Hypothermia.1. Immediately reduce the dose for subsequent animals.2. Ensure the animal is properly monitored for respiratory rate and effort. Provide supplemental oxygen if necessary.3. Use a heating pad or other warming device to maintain the mouse's body temperature between 36.0°C and 38.0°C.[9]
Inadequate anesthetic depth or premature recovery. 1. The administered dose is too low for the specific mouse strain.2. Incorrect administration of the anesthetic (e.g., subcutaneous instead of intraperitoneal injection).1. Increase the dose in small increments for the next cohort of animals in your dose-finding study.2. Ensure proper injection technique for consistent absorption.3. For longer procedures, consider if a re-dosing protocol is necessary, which should also be carefully validated.[1]
Variable anesthetic response within the same strain. 1. Inconsistent drug preparation or administration.2. Differences in age, sex, or health status of the mice.3. For outbred stocks like CD-1, there is inherent genetic variability.1. Ensure the this compound solution is thoroughly mixed and the injection volume is accurate for each animal's body weight.2. Use mice of a consistent age, sex, and health status for your experiments.3. Be prepared for a wider range of responses in outbred stocks and monitor each animal closely.

Quantitative Data Summary

Table 1: General Characteristics of Common Mouse Strains Influencing Anesthesia

CharacteristicBALB/cC57BL/6CD-1 (Outbred)
General Temperament Generally more anxious.[10]Generally more active and robust.Variable, but generally docile.
Metabolic Profile Distinct metabolomic profiles in organs compared to other strains.[2][4]Known differences in hepatic enzyme expression compared to CD-1.[3]Greater individual genetic and metabolic variability.[2]
Immunological Profile T-helper 2 (Th2) biased immune response.[11]T-helper 1 (Th1) biased immune response.[11]Heterogeneous immune response.

Table 2: Anesthetic Monitoring Parameters for Mice

ParameterNormal Range Under AnesthesiaIndication of Deep AnesthesiaIndication of Light Anesthesia
Respiratory Rate 55 - 100 breaths/min[9]< 55 breaths/min, deep and slow breaths[9]> 100 breaths/min, shallow breaths[9]
Heart Rate 300 - 500 beats/min[9]< 300 beats/min> 500 beats/min
Body Temperature 36.0°C - 38.0°C[9]< 36.0°C (Hypothermia)N/A
Pedal Withdrawal Reflex AbsentAbsentPresent
Palpebral (Blink) Reflex AbsentAbsentPresent
Mucous Membrane Color Pink[9]Blue or pale white (cyanosis)[9]Pink

Experimental Protocols

Protocol 1: Preparation and Administration of this compound
  • Reconstitution: this compound sodium is typically supplied as a powder. Reconstitute it with sterile water for injection or another recommended diluent to the desired concentration. Ensure the powder is fully dissolved.

  • Dosage Calculation: Calculate the volume of the this compound solution to be administered based on the precise body weight of the mouse and the target dose in mg/kg.

  • Administration: Intraperitoneal (IP) injection is a common route for administering injectable anesthetics in mice.

    • Properly restrain the mouse.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure you have not entered a blood vessel or organ before injecting the solution.

Protocol 2: Dose-Finding Study for this compound
  • Animal Selection: Use a small number of mice from the specific strain you will be using for your main experiment. Ensure they are of the same sex and a consistent age.

  • Dose Selection: Based on the principle of starting with a low dose, you might begin with a dose significantly lower than the reported euthanasia dose of 200 mg/kg for C57BL/6J mice (e.g., start with 40-50 mg/kg). Prepare several dose levels for different groups of mice (e.g., 50 mg/kg, 75 mg/kg, 100 mg/kg).

  • Anesthetic Induction and Monitoring:

    • Administer the selected dose of this compound via IP injection.

    • Immediately place the mouse in a clean, quiet cage and start a timer.

    • Record the time to loss of the righting reflex (the mouse is unable to right itself when placed on its back).

    • Once the righting reflex is lost, begin monitoring for the depth of anesthesia every 5 minutes using the parameters in Table 2, especially the pedal withdrawal reflex (toe pinch).

    • Record the time to loss of the pedal withdrawal reflex, which indicates a surgical plane of anesthesia.

    • Continue monitoring and record the duration of the surgical plane of anesthesia (the time from loss to return of the pedal withdrawal reflex).

    • Monitor the animal continuously through recovery until it is fully ambulatory.

  • Data Analysis and Dose Determination:

    • Analyze the data to determine the dose that provides an adequate duration of surgical anesthesia with minimal adverse effects.

    • The optimal dose should result in a smooth induction, a stable plane of surgical anesthesia for the required duration, and a safe and smooth recovery.

Visualizations

DoseFindingWorkflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis start Select Mouse Strain, Age, and Sex prep_drug Prepare this compound Solutions at Various Concentrations start->prep_drug group_animals Divide Mice into Dose Groups prep_drug->group_animals administer Administer this compound (IP) and Start Timer group_animals->administer monitor_induction Monitor for Loss of Righting Reflex administer->monitor_induction monitor_depth Monitor Anesthetic Depth (Pedal Reflex, Respiration) monitor_induction->monitor_depth record_duration Record Duration of Surgical Anesthesia monitor_depth->record_duration monitor_recovery Monitor Until Fully Ambulatory record_duration->monitor_recovery analyze Analyze Dose-Response Data monitor_recovery->analyze determine_dose Determine Optimal Anesthetic Dose analyze->determine_dose end Use Optimal Dose for Experimental Procedures determine_dose->end

Caption: Workflow for a this compound dose-finding study in mice.

TroubleshootingTree cluster_inadequate Troubleshooting: Inadequate Anesthesia cluster_adverse Troubleshooting: Adverse Effects start Anesthetic Issue Observed issue1 Inadequate Anesthesia? start->issue1 No issue2 High Mortality / Adverse Effects? start->issue2 Yes check_dose Is the dose too low for the strain? issue1->check_dose check_admin Was administration correct (IP)? issue1->check_admin check_overdose Is the dose too high for the strain? issue2->check_overdose check_temp Is the mouse hypothermic? issue2->check_temp check_resp Is there respiratory depression? issue2->check_resp action_increase_dose Increase dose for next cohort check_dose->action_increase_dose action_verify_tech Verify injection technique check_admin->action_verify_tech action_reduce_dose Reduce dose for next cohort check_overdose->action_reduce_dose action_provide_heat Provide supplemental heat check_temp->action_provide_heat action_monitor_resp Monitor respiration closely / Provide O2 check_resp->action_monitor_resp

Caption: Decision tree for troubleshooting this compound anesthesia issues.

GABAPathway cluster_neuron Postsynaptic Neuron This compound This compound GABA_A GABA-A Receptor Chloride Channel GABA Binding Site This compound->GABA_A:c Binds and enhances effect Neuron Neuron Interior GABA_A:c->Neuron Increased Cl- Influx outcome Neuronal Hyperpolarization (Inhibition / Anesthesia) Neuron->outcome

Caption: Simplified mechanism of this compound at the GABA-A receptor.

References

Technical Support Center: Thiamylal Application in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thiamylal in animal experiments. The information is designed to address specific issues that may arise during the post-operative period, ensuring animal welfare and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a short-acting barbiturate (B1230296) anesthetic that enhances the activity of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A receptor) in the central nervous system. This action increases chloride ion influx into neurons, leading to hyperpolarization and subsequent inhibition of nerve impulse transmission, resulting in sedation and anesthesia.

Q2: What are the common adverse effects of this compound in animals?

A2: Common adverse effects include respiratory depression, cardiovascular depression (hypotension, bradycardia), and hypothermia.[1] At high doses, there is also a potential for liver and kidney damage.

Q3: How long does the anesthetic effect of this compound last?

A3: this compound is a short-acting anesthetic, with a duration of action typically ranging from 15 to 30 minutes. However, the exact duration can be influenced by factors such as the dose administered, the animal species and strain, and concurrent medications.

Q4: Can this compound be used as a sole anesthetic agent for surgery?

A4: Due to its short duration of action, this compound is often used as an induction agent, followed by maintenance with an inhalant anesthetic. For short, minimally invasive procedures, it may be used alone, but careful monitoring is essential.

Q5: What are the key parameters to monitor during post-operative recovery from this compound anesthesia?

A5: Key parameters to monitor include respiratory rate and effort, heart rate, body temperature, mucous membrane color, and response to stimuli (e.g., righting reflex). Continuous monitoring is crucial until the animal is fully recovered.

Troubleshooting Guides

Issue 1: Prolonged Recovery from Anesthesia
  • Symptoms: The animal remains unconscious or sedated for an extended period beyond the expected recovery time (typically >30 minutes).

  • Possible Causes:

    • Overdose: The administered dose was too high for the individual animal.

    • Hypothermia: A drop in body temperature can significantly slow drug metabolism and prolong recovery.

    • Concurrent Medication: Use of other central nervous system depressants (e.g., opioids, benzodiazepines) can potentiate the effects of this compound.

    • Strain or Individual Sensitivity: Certain strains or individual animals may have a decreased ability to metabolize barbiturates.

    • Underlying Health Issues: Impaired liver or kidney function can delay drug clearance.

  • Troubleshooting Steps:

    • Ensure a patent airway: Check for any obstructions and ensure the animal is breathing freely.

    • Provide thermal support: Use a heating pad or lamp to raise the animal's body temperature to the normal physiological range (see Table 2).

    • Administer supplemental oxygen: If respiratory depression is evident, provide oxygen via a nose cone.

    • Provide supportive care: Administer warmed subcutaneous or intravenous fluids to aid in drug clearance and maintain hydration.

    • Monitor vital signs closely: Continuously monitor heart rate, respiratory rate, and temperature.

    • Consider reversal agents for concurrent drugs: If other reversible sedatives were used, consider their reversal, but be aware of potential side effects like the reversal of analgesia.

Issue 2: Respiratory Depression
  • Symptoms: Shallow breathing, decreased respiratory rate (see Table 2 for normal ranges), or cyanosis (blue-tinged mucous membranes).

  • Possible Causes:

    • Inherent effect of this compound: Barbiturates are known respiratory depressants.

    • Rapid intravenous injection: Can lead to a more profound and rapid onset of respiratory depression.

    • Synergistic effects with other drugs: Opioids and other CNS depressants can exacerbate respiratory depression.

  • Troubleshooting Steps:

    • Ensure a patent airway.

    • Provide supplemental oxygen immediately.

    • Provide ventilatory support: If breathing is very shallow or absent, manual ventilation may be necessary.

    • Monitor oxygen saturation (SpO2): If available, use a pulse oximeter to monitor blood oxygen levels.

    • Reduce or discontinue other respiratory depressant drugs.

Issue 3: Cardiovascular Instability (Hypotension/Bradycardia)
  • Symptoms: Low blood pressure, slow heart rate (see Table 2 for normal ranges), pale mucous membranes, and weak pulse.

  • Possible Causes:

    • Direct myocardial depression: this compound can decrease cardiac contractility.

    • Vasodilation: Can lead to a drop in blood pressure.

    • Hypothermia: Can contribute to bradycardia.

  • Troubleshooting Steps:

    • Administer intravenous fluids: A fluid bolus can help to increase blood pressure.

    • Provide thermal support: Correcting hypothermia can help to normalize heart rate.

    • Reduce anesthetic depth: If possible, decrease the concentration of any inhalant anesthetic being used.

    • Consider vasopressors: In severe cases, and under veterinary guidance, vasopressor agents may be required to increase blood pressure.

Data Presentation

Table 1: Effects of High-Dose this compound on Blood Parameters in Female Mice (for Euthanasia)

ParameterControl (Isoflurane)This compound (200 mg/kg)
Chloride (mmol/L)112.0 ± 1.83108.0 ± 1.63
Calcium (mg/dL)10.3 ± 0.477.825 ± 0.56
Aspartate Aminotransferase (AST) (U/L)304 ± 122.521326.25 ± 647.85
Alanine Aminotransferase (ALT) (U/L)53 ± 23.34503 ± 477.62

Data adapted from a study on euthanasia and may not be representative of surgical anesthetic doses.

Table 2: Normal Physiological Parameters for Rodents Under Anesthesia

ParameterMouseRat
Heart Rate (beats/min) 310 - 650250 - 450
Respiratory Rate (breaths/min) 90 - 20060 - 100
Rectal Temperature (°C) 36.5 - 38.035.9 - 37.5

These are general guidelines. Normal ranges can vary depending on the strain, age, and health status of the animal.

Experimental Protocols

Protocol: General Anesthesia with this compound for Minor Surgical Procedure in a Mouse

This is a template protocol and must be adapted and approved by the institution's animal care and use committee.

  • Pre-Anesthetic Preparation:

    • Acclimatize the animal to the laboratory environment for at least 72 hours.

    • Weigh the animal immediately before drug administration to ensure accurate dosing.

    • Prepare a sterile surgical area and all necessary instruments.

    • Prepare a heat source to maintain the animal's body temperature during and after the procedure.

  • Anesthetic Induction:

    • Administer this compound at a dose of 40-60 mg/kg intraperitoneally (IP). The exact dose should be determined in a pilot study for the specific strain and age of the mice being used.

    • Monitor the animal for loss of the righting reflex to confirm the onset of anesthesia.

    • Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.

  • Surgical Procedure:

    • Confirm adequate anesthetic depth by checking for a lack of response to a toe pinch.

    • Perform the surgical procedure.

    • Monitor vital signs (respiratory rate, heart rate via palpation or pulse oximeter) every 5-10 minutes.

  • Post-Operative Care:

    • Place the animal in a clean, warm cage for recovery. The cage should be placed on a heating pad set to a low temperature.

    • Monitor the animal continuously until it has regained its righting reflex and is ambulatory.

    • Observe for any signs of pain or distress and administer analgesics as prescribed in the approved protocol.

    • Provide easy access to food and water once the animal is fully recovered.

    • Continue to monitor the animal at regular intervals for the first 24 hours post-surgery.

Visualizations

Thiamylal_Signaling_Pathway cluster_neuron Postsynaptic Neuron This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx leads to Neuron_Membrane Neuronal Membrane Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Anesthesia Anesthesia Neuronal_Inhibition->Anesthesia Experimental_Workflow start Start pre_op Pre-operative Preparation (Animal weighing, Surgical site prep) start->pre_op induction Anesthetic Induction (this compound IP injection) pre_op->induction monitoring_induction Monitor for loss of righting reflex induction->monitoring_induction surgery Surgical Procedure monitoring_induction->surgery Anesthesia confirmed monitoring_surgery Monitor Vital Signs (HR, RR, Temp) every 5-10 min surgery->monitoring_surgery post_op Post-operative Recovery (Warm environment) surgery->post_op monitoring_surgery->surgery monitoring_recovery Monitor until ambulatory post_op->monitoring_recovery end End monitoring_recovery->end Full recovery Troubleshooting_Logic start Animal has prolonged recovery from this compound check_temp Check Body Temperature start->check_temp temp_low Temperature Low? check_temp->temp_low provide_heat Provide Thermal Support temp_low->provide_heat Yes check_resp Check Respiration temp_low->check_resp No provide_heat->check_resp resp_depressed Respiration Depressed? check_resp->resp_depressed provide_o2 Provide Supplemental O2 and Ventilatory Support resp_depressed->provide_o2 Yes check_cv Check Cardiovascular Status (HR, Mucous Membranes) resp_depressed->check_cv No provide_o2->check_cv cv_unstable Cardiovascularly Unstable? check_cv->cv_unstable provide_fluids Administer IV Fluids cv_unstable->provide_fluids Yes consult_vet Consult Veterinarian cv_unstable->consult_vet No provide_fluids->consult_vet

References

Long-term storage and stability of Thiamylal solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of Thiamylal solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. Therefore, data from its close structural analog, thiopental (B1682321) sodium, is presented to provide general guidance. Users should always perform their own stability studies for critical applications.

Troubleshooting Guide

Q1: My reconstituted this compound solution appears cloudy or has formed a precipitate. What should I do?

A1: Cloudiness or precipitation in a freshly reconstituted this compound solution can be due to several factors:

  • Incorrect Diluent: this compound sodium is typically reconstituted with sterile water for injection, 0.9% sodium chloride, or 5% dextrose in water. Using other diluents may alter the pH and cause precipitation.

  • Low Temperature of Diluent: Using a cold diluent might temporarily decrease the solubility. Allow the diluent to warm to room temperature before reconstitution.

  • Contamination: Particulate matter from the vial, stopper, or reconstitution environment can lead to a cloudy appearance. Ensure aseptic techniques are followed.

  • Chemical Incompatibility: this compound is known to precipitate when mixed with acidic solutions or certain drugs. For instance, it can precipitate with non-depolarizing muscle relaxants, lidocaine, morphine, and meperidine.

Solution:

  • Do not use a solution that is cloudy or contains a precipitate.

  • Review your reconstitution protocol to ensure the correct diluent and technique were used.

  • If co-administering with other drugs, ensure the intravenous line is thoroughly flushed with a compatible solution before and after this compound administration.

Q2: The color of my this compound solution has changed from light yellow to a darker shade. Is it still usable?

A2: A significant change in color may indicate chemical degradation. This compound solutions are typically clear and light yellow. Exposure to light, elevated temperatures, or prolonged storage can accelerate degradation, leading to discoloration. It is recommended to discard any solution that shows a distinct change in color.

Q3: I suspect a loss of potency in my stored this compound solution. How can I confirm this?

A3: A loss of potency should be confirmed using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method can separate the active this compound from its degradation products and provide an accurate quantification of the remaining active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for reconstituted this compound solutions?

A4: Reconstituted this compound solutions should be stored in tight, light-resistant containers. Based on data for the similar compound thiopental, refrigeration at 2-8°C (36-46°F) is recommended for longer-term storage to minimize degradation. For short-term storage, controlled room temperature (20-25°C or 68-77°F) may be acceptable, but for a shorter duration.

Q5: What is the expected shelf-life of a reconstituted this compound solution?

Q6: How does pH affect the stability of this compound solutions?

A6: Thiobarbiturates like this compound are salts of a weak acid and are most stable in alkaline solutions. The pH of a 1 in 10 solution of this compound Sodium is between 10.0 and 11.0. Acidic conditions can lead to the precipitation of the less soluble free acid form and can also catalyze hydrolytic degradation. The contractor effect of some barbiturates has been shown to be greater at a more acidic pH.[4]

Q7: Is this compound sensitive to light?

A7: Yes, this compound should be protected from light.[5] Photodegradation is a known degradation pathway for barbiturates. Exposure to light, particularly UV light, can lead to the formation of degradation products.

Q8: What are the potential degradation pathways for this compound?

A8: Based on the chemistry of thiobarbiturates, potential degradation pathways for this compound include:

  • Hydrolysis: The barbiturate (B1230296) ring can undergo hydrolytic cleavage, especially under acidic or strongly alkaline conditions.

  • Oxidation: The thio-group is susceptible to oxidation.

  • Photodegradation: Exposure to light can induce photochemical reactions, leading to the formation of various degradation products.[6]

Quantitative Stability Data (Based on Thiopental Sodium)

Table 1: Stability of Thiopental Sodium in Aqueous Solution

Storage TemperatureDurationPotency RetentionReference
5°C45 days>93%[7]
25°C5 days>93%[7]
5°C or ambient temp.23 daysStable[1]
22°C6 daysStable[3]
3°C>7 daysStable[3]

Table 2: Stability of Thiopental Sodium (12.5 mg/mL) in Polypropylene (B1209903) Syringes

Storage TemperatureDuration (hours)Potency RetentionReference
23°C120>90%[2]
23°C240>90%[2]
4°C312>90%[2]

Experimental Protocols

Protocol 1: Reconstitution of this compound Sodium for Injection

Objective: To prepare a sterile solution of this compound for experimental use.

Materials:

  • Vial of this compound Sodium for Injection (lyophilized powder)

  • Sterile diluent (e.g., Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose in Water)

  • Sterile syringe and needle

  • Alcohol swabs

Procedure:

  • Inspect the this compound vial for any defects.

  • Calculate the required volume of diluent to achieve the desired concentration as per the manufacturer's instructions or experimental protocol.

  • Using aseptic technique, wipe the rubber stoppers of both the this compound vial and the diluent vial with an alcohol swab.

  • Draw the calculated volume of diluent into the sterile syringe.

  • Inject the diluent into the this compound vial, directing the stream against the glass wall to facilitate dissolution.

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Visually inspect the reconstituted solution for clarity, color, and any particulate matter. The solution should be clear and light yellow.

  • If not for immediate use, store the solution in a light-resistant container at the recommended temperature.

Protocol 2: Stability-Indicating HPLC Method for Thiobarbiturates (General Method)

Objective: To quantify the concentration of a thiobarbiturate and its degradation products over time.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

Reagents:

Chromatographic Conditions (Example for a barbiturate):

  • Mobile Phase: A mixture of phosphate buffer and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized for this compound.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 214 nm for barbiturates).[8]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Procedure:

  • Forced Degradation Study: To ensure the method is stability-indicating, expose this compound solutions to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Method Validation: Validate the HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and range.

  • Stability Study: a. Prepare this compound solutions and store them under the desired conditions (e.g., different temperatures, light/dark). b. At specified time points, withdraw an aliquot of the solution. c. Dilute the sample to an appropriate concentration with the mobile phase. d. Inject the sample into the HPLC system. e. Quantify the peak area of this compound and any degradation products against a standard curve. f. Calculate the percentage of this compound remaining at each time point.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Reconstitution Reconstitute this compound Sodium Powder Aliquoting Aliquot into Vials Reconstitution->Aliquoting Temp1 Condition 1 (e.g., 4°C, Dark) Aliquoting->Temp1 Temp2 Condition 2 (e.g., 25°C, Dark) Aliquoting->Temp2 Temp3 Condition 3 (e.g., 25°C, Light) Aliquoting->Temp3 Sampling Sample at Time Points Temp1->Sampling Temp2->Sampling Temp3->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for a this compound solution stability study.

Thiobarbiturate_Degradation_Pathway This compound This compound (Thiobarbiturate) Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation DegradationProducts Various Degradation Products (e.g., ring-opened compounds, oxodegradants) Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts

Caption: Generalized degradation pathways for thiobarbiturates.

References

Thiamylal Incompatibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the compatibility of injectable drugs is paramount to experimental integrity and safety. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the incompatibility of Thiamylal with other injectable drugs.

Troubleshooting Incompatibility Issues

Scenario 1: You observe a white precipitate immediately after mixing this compound with another injectable drug.

  • Question: Why did a precipitate form when I mixed this compound with my drug solution?

  • Answer: this compound sodium is formulated as an alkaline solution, typically with a pH between 10.0 and 11.5.[1] Many other injectable drugs, particularly those that are acidic salts of basic compounds, are formulated at an acidic pH to ensure their stability and solubility. When these acidic solutions are mixed with the highly alkaline this compound solution, a significant pH shift occurs. This change in pH can cause the acidic this compound to fall out of solution, resulting in the formation of a precipitate. This is a common form of physicochemical incompatibility.

Scenario 2: The solution becomes cloudy or hazy over time after admixing this compound.

  • Question: The mixture of this compound and another drug was initially clear, but now it appears cloudy. What is happening?

  • Answer: This delayed precipitation or cloudiness could be due to a slower chemical reaction or a time-dependent decrease in the solubility of one or both drugs in the mixture. The initial clear appearance might be misleading. It is crucial to observe mixed solutions over a period that reflects the intended administration time. Factors such as the concentration of the drugs, the temperature of the solution, and exposure to light can influence the rate of this reaction.

Scenario 3: You are unsure if two drugs are compatible with this compound for Y-site administration.

  • Question: How can I determine if a drug is compatible with this compound before Y-site administration in my experiment?

  • Answer: The most reliable method is to consult a drug compatibility chart or database. However, if this information is unavailable, you can perform a simulated Y-site administration compatibility study. This involves mixing the two drug solutions in a manner that mimics the Y-site junction and observing for any signs of incompatibility, such as precipitation, color change, or gas formation, over a specified period. It is also advisable to measure the pH of the individual solutions and the final mixture. A significant change in pH upon mixing is a strong indicator of potential incompatibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound's incompatibility with other drugs?

A1: The primary cause is the high alkalinity of the this compound sodium solution. This compound is an acidic compound that is solubilized in an alkaline solution (pH 10.0-11.5).[1] When mixed with acidic drug preparations, the pH of the mixture is lowered, causing the un-ionized, less soluble form of this compound to precipitate.

Q2: Which classes of drugs are commonly incompatible with this compound?

A2: this compound is known to be incompatible with acidic drugs. Studies have shown precipitation when this compound is mixed with non-depolarizing muscle relaxants, local anesthetics, and opioids.[2][3]

Q3: Can I administer this compound and an incompatible drug through the same IV line?

A3: It is not recommended to administer this compound and an incompatible drug through the same IV line without proper flushing. If sequential administration is necessary, the intravenous line must be thoroughly flushed with a compatible solution, such as Normal Saline, before and after each drug administration to prevent mixing and subsequent precipitation within the line.[2][3]

Q4: Are there any visual cues for this compound incompatibility?

A4: Yes, the most common visual cue is the formation of a white precipitate. Other signs of incompatibility can include cloudiness, haziness, color change, or the evolution of gas. However, not all incompatibilities are visible, as some chemical degradation may occur without any perceptible change.

Q5: How can I prevent incompatibility issues with this compound in my experiments?

A5: To prevent incompatibility issues, always use separate IV lines for this compound and known incompatible drugs. If a single line must be used, ensure it is thoroughly flushed between administrations. When the compatibility is unknown, perform a compatibility test prior to co-administration.

Data Presentation: this compound Incompatibility with Common Injectable Drugs

The following table summarizes the pH of this compound and several drugs with which it is known to be incompatible, leading to precipitation.

DrugFormulationpH of SolutionIncompatibility with this compound
This compound Sodium Powder for injection10.0 - 11.5 [1]-
Vecuronium Bromide Powder for injection3.5 - 4.5[4][5]Precipitation
Atracurium Besylate Solution for injection3.00 - 3.65[6][7]Precipitation
Pancuronium Bromide Solution for injection3.8 - 4.2[1][2]Precipitation
Lidocaine Hydrochloride Solution for injection5.0 - 7.0[8][9][10]Precipitation
Morphine Sulfate Solution for injection2.5 - 6.5[11][12]Precipitation
Meperidine Hydrochloride Solution for injection3.5 - 6.0[3][13]Precipitation

Experimental Protocols

Protocol 1: Visual Compatibility Assessment (Simulated Y-Site Administration)

This protocol is designed to visually assess the physical compatibility of this compound with another injectable drug when administered via a Y-site.

  • Preparation:

    • Reconstitute this compound sodium for injection according to the manufacturer's instructions to a standard concentration (e.g., 2.5% or 25 mg/mL).

    • Prepare the second drug to its standard administration concentration.

    • Draw up 2 mL of the this compound solution into a 5 mL syringe.

    • Draw up 2 mL of the second drug solution into another 5 mL syringe.

  • Simulation of Y-Site Mixing:

    • Connect a Y-site injection port to a short length of IV tubing.

    • Simultaneously inject the contents of both syringes into the two ports of the Y-site connector over a period of one minute.

    • Allow the mixed solution to flow into a clear glass test tube.

  • Observation:

    • Immediately examine the solution in the test tube against a black and white background for any signs of precipitation, cloudiness, color change, or gas formation.

    • Continue to observe the test tube at 15, 30, and 60 minutes after mixing.

  • Interpretation:

    • Any visible particulate matter, haze, or color change indicates a physical incompatibility.

Protocol 2: pH Measurement for Incompatibility Screening

This protocol outlines the steps to measure the pH of individual drug solutions and their mixture to screen for potential incompatibility.

  • Equipment Calibration:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.

  • Measurement of Individual Solutions:

    • Measure the pH of the reconstituted this compound solution.

    • Measure the pH of the second drug solution.

    • Record both pH values.

  • Measurement of the Mixture:

    • Prepare a 1:1 mixture of the this compound solution and the second drug solution (e.g., 2 mL of each in a clean beaker).

    • Gently swirl the mixture.

    • Immediately measure the pH of the resulting mixture.

    • Record the pH value.

  • Interpretation:

    • A significant change from the pH of the individual solutions, particularly a drop in the pH of the this compound solution towards neutrality or acidity, suggests a high likelihood of precipitation and physical incompatibility.

Protocol 3: Spectrophotometric Analysis for Chemical Stability (Forced Degradation Study)

This protocol provides a framework for using UV-Vis spectrophotometry to assess the chemical stability of this compound when mixed with another drug. This is a simplified approach for detecting gross chemical changes.

  • Preparation of Solutions:

    • Prepare a solution of this compound of a known concentration in a suitable buffer (e.g., phosphate (B84403) buffer at a pH where this compound is stable).

    • Prepare a solution of the second drug of a known concentration in the same buffer.

    • Prepare a 1:1 mixture of the two solutions.

    • Prepare a "forced degradation" sample by subjecting the mixture to stress conditions (e.g., heat at 60°C for 24 hours, or addition of a small amount of acid or base to induce degradation).[14][15][16]

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning its solution from 200-400 nm.

    • Measure the absorbance of the initial this compound solution, the initial mixture, and the mixture at various time points (e.g., 1, 2, 4, and 24 hours) at the determined λmax.

    • Measure the absorbance of the forced degradation sample.

  • Data Analysis:

    • Plot a graph of absorbance versus time for the mixture.

    • A significant decrease in absorbance over time suggests degradation of this compound.

    • The absorbance of the forced degradation sample can serve as a positive control for degradation.

  • Interpretation:

    • A loss of more than 10% of the initial absorbance is generally considered a significant chemical incompatibility, indicating degradation of the active pharmaceutical ingredient.

Visualizations

Incompatibility_Troubleshooting_Workflow start Drug Admixture Event: This compound + Another Injectable Drug observation Visual Observation of Admixture start->observation precipitation Precipitate, Cloudiness, or Color Change Observed? observation->precipitation incompatible Conclusion: PHYSICAL INCOMPATIBILITY precipitation->incompatible Yes no_precipitate No Immediate Visual Change precipitation->no_precipitate No ph_check Proceed with pH Measurement (Protocol 2) no_precipitate->ph_check ph_change Significant pH Shift (e.g., >1-2 units)? ph_check->ph_change potential_incompatibility High Potential for Chemical Incompatibility ph_change->potential_incompatibility Yes stable Considered Physically Compatible for Short-Term Administration ph_change->stable No further_testing For extended stability, perform Spectrophotometric Analysis (Protocol 3) stable->further_testing Experimental_Workflow cluster_physical Physical Compatibility Assessment cluster_chemical Chemical Compatibility Assessment protocol1 Protocol 1: Visual Compatibility Assessment observe_precipitate Observe for Precipitate, Cloudiness, Color Change protocol1->observe_precipitate decision Incompatible? observe_precipitate->decision protocol2 Protocol 2: pH Measurement measure_ph Measure pH of Individual Drugs and Mixture protocol2->measure_ph measure_ph->decision protocol3 Protocol 3: Spectrophotometric Analysis measure_absorbance Measure Absorbance Over Time at this compound's λmax protocol3->measure_absorbance measure_absorbance->decision start Begin Compatibility Testing start->protocol1 start->protocol2 start->protocol3 compatible Compatible for Use Under Tested Conditions decision->compatible No incompatible Do Not Admix or Co-administer Without Flushing decision->incompatible Yes

References

Validation & Comparative

A Comparative Guide to Thiamylal and Thiopental for Anesthesia Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of thiamylal and thiopental (B1682321), two ultra-short-acting thiobarbiturates used for the induction of general anesthesia. The following sections detail their mechanisms of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profiles, supported by available experimental data.

Mechanism of Action: Modulating GABAergic Inhibition

Both this compound and thiopental exert their anesthetic effects primarily by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1][2] GABA is the primary inhibitory neurotransmitter in the brain.[1] By binding to a specific site on the GABA-A receptor, these drugs enhance the effect of GABA, increasing the duration of chloride (Cl⁻) channel opening.[3] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential. This widespread neuronal inhibition results in the rapid induction of hypnosis and anesthesia.[1]

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel (Closed) GABA_A->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Neuronal_Inhibition Decreased Neuronal Excitability (Anesthesia) Hyperpolarization->Neuronal_Inhibition Thiobarbiturate This compound or Thiopental Thiobarbiturate->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds Experimental_Workflow cluster_protocol Comparative Clinical Trial Workflow Patient_Recruitment Patient Recruitment (e.g., ASA I-II, Elective Surgery) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: this compound Induction (e.g., 3-5 mg/kg) Randomization->Group_A Arm 1 Group_B Group B: Thiopental Induction (e.g., 3-6 mg/kg) Randomization->Group_B Arm 2 Anesthesia_Induction Anesthesia Induction Group_A->Anesthesia_Induction Group_B->Anesthesia_Induction Data_Collection Data Collection - Hemodynamics (BP, HR) - Time to Loss of Consciousness - Adverse Events Anesthesia_Induction->Data_Collection Maintenance Anesthesia Maintenance (Standardized Protocol) Data_Collection->Maintenance Recovery_Assessment Recovery Assessment - Time to Eye Opening - Postoperative Side Effects Maintenance->Recovery_Assessment Data_Analysis Statistical Analysis Recovery_Assessment->Data_Analysis

References

A Comparative Guide to the Efficacy of Thiamylal and Pentobarbital

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate anesthetic agent is a critical decision that can significantly impact experimental outcomes. Thiamylal and pentobarbital (B6593769), both short-acting barbiturates, have been widely used in preclinical research for their anesthetic properties. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the selection of the most suitable agent for specific research needs.

At a Glance: Key Efficacy and Pharmacokinetic Parameters

The following tables summarize key quantitative data from comparative studies of this compound and Pentobarbital in various animal models.

Table 1: Comparative Anesthetic Efficacy in Sheep

ParameterThis compound (13.2 mg/kg IV)Pentobarbital (14.3 mg/kg IV)
Mean Anesthesia Time (min) 7.89[1]5.39[1]

Table 2: Comparative Efficacy in Euthanasia of Mice (150 mg/kg IP)

ParameterThis compoundPentobarbital
Time to Immobilization (s) 35.0 ± 5.038.8 ± 4.2
Time to Loss of Righting Reflex (s) 50.4 ± 5.355.0 ± 5.1
Time to Loss of Hindlimb Withdrawal Reflex (s) 84.8 ± 10.989.0 ± 8.1
Time to Respiratory Arrest (s) 200.8 ± 20.0188.8 ± 17.5
Time to Cardiac Arrest (s) in Males 295.8 ± 27.1*231.0 ± 20.5
Time to Cardiac Arrest (s) in Females 245.8 ± 22.0228.8 ± 21.9

* Indicates a statistically significant difference (P<0.05) compared to the pentobarbital group.

Table 3: Pharmacokinetic Parameters in Sheep

ParameterThis compoundPentobarbital
Distribution Half-Life (t½α) (min) Not significantly affected by concurrent administrationShorter when administered with this compound[1]
Elimination Half-Life (t½β) (min) Not significantly affected by concurrent administrationNot significantly affected by concurrent administration[1]
Volume of Central Compartment (Vc) No significant changeSmaller when administered with this compound[1]
Clearance (ClB) Not significantly affected by concurrent administrationNot significantly affected by concurrent administration[1]

Mechanism of Action: Modulation of the GABA-A Receptor

Both this compound and pentobarbital exert their anesthetic effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. These barbiturates bind to a site on the GABA-A receptor distinct from the GABA binding site. Their binding potentiates the effect of GABA, increasing the duration of the opening of the chloride ion channel. This leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential, thus producing a state of sedation and anesthesia. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.

GABAA_Pathway Simplified Signaling Pathway of this compound and Pentobarbital cluster_membrane Neuronal Membrane cluster_downstream Intracellular Events GABAA GABA-A Receptor Cl_influx Increased Cl- Influx GABAA->Cl_influx Prolongs channel opening This compound This compound This compound->GABAA Binds to allosteric site Pentobarbital Pentobarbital Pentobarbital->GABAA Binds to allosteric site GABA GABA GABA->GABAA Binds to orthosteric site Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthesia / Sedation Reduced_Excitability->Anesthesia

Caption: Simplified signaling pathway of this compound and Pentobarbital at the GABA-A receptor.

Experimental Protocols

Comparative Anesthetic Efficacy in Sheep

This protocol is based on the methodology described in the study of the pharmacokinetics of combined this compound and pentobarbital anesthesia in sheep.[1]

  • Animal Model: Adult female sheep.

  • Drug Administration:

    • This compound sodium was administered as an intravenous (IV) bolus at a dose of 13.2 mg/kg.

    • Pentobarbital sodium was administered as an IV bolus at a dose of 14.3 mg/kg.

    • For combined administration, this compound was administered first, followed by pentobarbital 7 minutes later.

  • Assessment of Anesthesia:

    • The primary endpoint for anesthetic duration was the time to the return of the palpebral (eyelid) reflex.

    • The palpebral reflex was tested by gently touching the medial canthus of the eye and observing for a blink response.

  • Pharmacokinetic Analysis:

    • Blood samples were collected at predetermined time points following drug administration.

    • Plasma concentrations of this compound and pentobarbital were determined using high-performance liquid chromatography (HPLC).

    • Pharmacokinetic parameters were calculated using a two-compartment open model.

Sheep_Anesthesia_Workflow Experimental Workflow for Anesthetic Efficacy in Sheep start Start animal_prep Acclimatize Adult Female Sheep start->animal_prep drug_admin Administer Anesthetic (IV Bolus) - this compound (13.2 mg/kg) - Pentobarbital (14.3 mg/kg) animal_prep->drug_admin monitoring Monitor Palpebral Reflex drug_admin->monitoring blood_sampling Collect Blood Samples at Timed Intervals drug_admin->blood_sampling endpoint Record Time to Return of Reflex monitoring->endpoint end End endpoint->end hplc Analyze Plasma Drug Concentrations (HPLC) blood_sampling->hplc pk_analysis Calculate Pharmacokinetic Parameters hplc->pk_analysis pk_analysis->end

Caption: Workflow for assessing anesthetic efficacy and pharmacokinetics in sheep.

Comparative Efficacy for Euthanasia in Mice

This protocol is adapted from a study evaluating this compound sodium as a euthanasia agent in mice.

  • Animal Model: Male and female laboratory mice.

  • Drug Administration:

    • This compound sodium and pentobarbital sodium were administered via intraperitoneal (IP) injection at a dose of 150 mg/kg.

    • Drugs were dissolved in saline to a final concentration of 25 mg/mL.

  • Assessment of Efficacy: The time to the following endpoints was recorded:

    • Immobilization: Cessation of voluntary movement.

    • Loss of Righting Reflex: Inability of the mouse to right itself when placed on its back.

    • Loss of Hindlimb Withdrawal Reflex: No withdrawal response to a firm toe pinch.

    • Respiratory Arrest: Cessation of breathing.

    • Cardiac Arrest: Cessation of heartbeat, confirmed by thoracotomy.

  • Statistical Analysis: Data were analyzed using appropriate statistical tests to compare the time to each endpoint between the two drug groups.

Discussion of Comparative Efficacy

The experimental data indicate that both this compound and pentobarbital are effective short-acting anesthetics. In sheep, this compound provided a slightly longer duration of anesthesia compared to pentobarbital at the doses tested.[1] When used in combination, a supra-additive effect on anesthesia time was observed, which was attributed to an additive effect of subanesthetic concentrations of the two drugs rather than a pharmacokinetic interaction.[1]

In the context of euthanasia in mice, both agents induced a rapid loss of consciousness and reflexes. However, at a dose of 150 mg/kg, this compound resulted in a significantly longer time to cardiac arrest in male mice compared to pentobarbital. This suggests that higher doses of this compound may be required to achieve the same speed of euthanasia as pentobarbital. A study suggests that a dose of 200 mg/kg or more of this compound exhibits effects equivalent to 150 mg/kg of pentobarbital for euthanasia in mice.

It is important to note that high concentrations of this compound may have the potential to affect renal and liver function, as indicated by altered blood chemistry in female mice. Therefore, the choice of agent and dosage should be carefully considered based on the specific experimental goals and the potential for confounding effects on research outcomes.

Conclusion

Both this compound and pentobarbital are effective short-acting barbiturate (B1230296) anesthetics with a primary mechanism of action involving the potentiation of GABA-A receptor activity. The choice between the two will depend on the specific requirements of the research protocol. This compound may offer a slightly longer duration of action, while pentobarbital may provide a faster time to cardiac arrest in the context of euthanasia at equivalent doses. Researchers should carefully consider the dosage, route of administration, and potential side effects of each agent in the context of their specific animal model and experimental design.

References

A Comparative Guide to Thiamylal and Ketamine-Xylazine for Rodent Surgical Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists conducting surgical procedures in rodent models, the choice of anesthetic is a critical determinant of experimental success and animal welfare. This guide provides a detailed comparison of two commonly used injectable anesthetic regimens: the barbiturate (B1230296) Thiamylal and the dissociative anesthetic cocktail of ketamine-xylazine. This analysis is based on available experimental data to assist drug development professionals and researchers in making informed decisions for their specific surgical needs.

Performance Comparison

The selection of an appropriate anesthetic depends on various factors, including the nature and duration of the surgical procedure, the species and strain of the rodent, and the physiological parameters being monitored. This compound, a short-acting thiobarbiturate, is known for its rapid induction of anesthesia. In contrast, the combination of ketamine, an NMDA receptor antagonist, and xylazine (B1663881), an α2-adrenergic agonist, typically provides a longer duration of surgical anesthesia with good muscle relaxation.

ParameterThis compoundKetamine-XylazineSpecies
Induction Time Rapid (seconds to minutes)5 +/- 3 minutesMice/Rats
Duration of Surgical Anesthesia 10 - 20 minutes (estimated)20 - 70 minutesMice/Rats
Recovery Time Relatively short110 - 120 minutes (total sleep time)Rats
Analgesia PoorGoodMice/Rats
Muscle Relaxation PoorGoodMice/Rats

Note on this compound Data: Quantitative data for this compound specifically for surgical anesthesia in rodents is limited in publicly available literature. The induction and duration times are estimations based on its known properties as a short-acting barbiturate and data from related compounds like thiopental (B1682321).[1] A study on this compound as a euthanasia agent in mice at high doses (150-300 mg/kg) showed a time to loss of righting reflex and respiratory arrest within minutes, suggesting a rapid onset of action.[2][3]

Ketamine-Xylazine Data: A combination of ketamine-xylazine-acepromazine has been shown to have a rapid induction time of 5 +/- 3 minutes and a long duration of surgical anesthesia of 70 +/- 10 minutes in both mice and rats.[4] For rats, a ketamine-xylazine cocktail can provide a surgical plane of anesthesia for 20-30 minutes, with a total sleep time of 120-240 minutes.[5] In mice, a single injection of a ketamine-xylazine combination can provide an average of 40 to 60 minutes of surgical anesthesia.[6]

Experimental Protocols

This compound Anesthesia Protocol (General Guideline)

Due to the limited availability of specific surgical protocols for this compound in rodents, the following is a general guideline based on the administration of similar barbiturates. It is crucial to perform pilot studies to determine the optimal dosage for the specific rodent strain and surgical procedure.

Materials:

  • This compound sodium powder

  • Sterile water for injection or sterile saline

  • Syringes (1 mL) with 25-27 gauge needles

  • Animal scale

Procedure:

  • Preparation of this compound Solution: Reconstitute this compound sodium powder with sterile water for injection or sterile saline to the desired concentration. A common concentration for similar barbiturates is 10 mg/mL.

  • Dosage: The dosage of this compound must be carefully determined. For rats, an intravenous dose of 30 mg/kg of the related compound thiopental provides approximately 10 minutes of surgical anesthesia.[5] Intraperitoneal administration would require a higher dose.

  • Administration: Administer the prepared this compound solution via intraperitoneal (IP) or intravenous (IV) injection. IV administration provides a more rapid onset and shorter duration of action.

  • Monitoring: Continuously monitor the animal for depth of anesthesia using the pedal withdrawal reflex (toe pinch). Also monitor respiratory rate and body temperature. Provide supplemental heat to prevent hypothermia.

Ketamine-Xylazine Anesthesia Protocol for Mice

Materials:

  • Ketamine HCl (100 mg/mL)

  • Xylazine HCl (20 mg/mL or 100 mg/mL)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Syringes (1 mL) with 25-27 gauge needles

  • Animal scale

Procedure:

  • Preparation of Anesthetic Cocktail:

    • For a common dosage of 100 mg/kg ketamine and 10 mg/kg xylazine, a mixture can be prepared as follows: 1.0 mL of ketamine (100 mg/mL), 0.5 mL of xylazine (20 mg/mL), and 8.5 mL of sterile saline. This results in a final concentration of 10 mg/mL ketamine and 1 mg/mL xylazine.

  • Dosage: Administer the cocktail at a volume of 0.1 mL per 10 grams of body weight via intraperitoneal (IP) injection.

  • Monitoring: After administration, monitor the mouse for the loss of the righting reflex to determine the onset of anesthesia. Check the pedal withdrawal reflex to confirm a surgical plane of anesthesia. Monitor respiratory rate and maintain body temperature with a heating pad.

Ketamine-Xylazine Anesthesia Protocol for Rats

Materials:

  • Ketamine HCl (100 mg/mL)

  • Xylazine HCl (20 mg/mL or 100 mg/mL)

  • Sterile saline or water for injection

  • Syringes (1 mL or 3 mL) with 23-25 gauge needles

  • Animal scale

Procedure:

  • Preparation of Anesthetic Cocktail:

    • For a dosage of 75-100 mg/kg ketamine and 5-10 mg/kg xylazine, a common cocktail can be prepared. For example, to achieve a dose of approximately 87.5 mg/kg ketamine and 12.5 mg/kg xylazine, mix 1.75 mL of ketamine (100 mg/mL) and 0.25 mL of xylazine (100 mg/mL) with 8 mL of sterile saline.

  • Dosage: Administer the prepared cocktail at a volume of 0.1 mL per 100 grams of body weight via intraperitoneal (IP) injection.[7]

  • Monitoring: Monitor the rat for the loss of righting and pedal withdrawal reflexes. Provide supplemental heat to prevent hypothermia and apply ophthalmic ointment to prevent corneal drying.

Signaling Pathways and Mechanisms of Action

This compound: GABAergic Inhibition

This compound, as a barbiturate, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, resulting in central nervous system depression and anesthesia.[8][9][10][11][12]

Thiamylal_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Enhances opening Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increases Cl- influx CNS_Depression CNS Depression (Anesthesia) Neuronal_Hyperpolarization->CNS_Depression Leads to

Caption: this compound's mechanism of action.

Ketamine-Xylazine: A Dual-Pronged Approach

The combination of ketamine and xylazine produces anesthesia through two distinct mechanisms.

Ketamine's NMDA Receptor Antagonism: Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking this receptor, it inhibits the excitatory neurotransmitter glutamate, leading to a state of "dissociative anesthesia" characterized by analgesia and amnesia.[13][14][15][16]

Ketamine_Pathway Ketamine Ketamine NMDA_Receptor NMDA Receptor Ketamine->NMDA_Receptor Blocks Calcium_Influx Calcium Influx NMDA_Receptor->Calcium_Influx Allows Neuronal_Excitation Reduced Neuronal Excitation Glutamate Glutamate (Excitatory) Glutamate->NMDA_Receptor Activates Calcium_Influx->Neuronal_Excitation Causes Anesthesia Dissociative Anesthesia (Analgesia, Amnesia) Neuronal_Excitation->Anesthesia Leads to

Caption: Ketamine's mechanism of action.

Xylazine's Alpha-2 Adrenergic Agonism: Xylazine is an agonist at α2-adrenergic receptors in the central nervous system. This activation inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system, resulting in sedation, muscle relaxation, and analgesia.[17][18][19][20]

Xylazine_Pathway Xylazine Xylazine Alpha2_Receptor Alpha-2 Adrenergic Receptor Xylazine->Alpha2_Receptor Activates Norepinephrine_Release Norepinephrine Release Alpha2_Receptor->Norepinephrine_Release Inhibits Sympathetic_Outflow Reduced Sympathetic Outflow Alpha2_Receptor->Sympathetic_Outflow Leads to Anesthesia_Effects Sedation Muscle Relaxation Analgesia Sympathetic_Outflow->Anesthesia_Effects Results in

Caption: Xylazine's mechanism of action.

Experimental Workflow

The following diagram illustrates a general experimental workflow for rodent surgery using injectable anesthetics.

Rodent_Surgery_Workflow start Start weigh_animal Weigh Animal start->weigh_animal calculate_dose Calculate Anesthetic Dose weigh_animal->calculate_dose prepare_anesthetic Prepare Anesthetic calculate_dose->prepare_anesthetic administer_anesthetic Administer Anesthetic (IP/IV) prepare_anesthetic->administer_anesthetic monitor_induction Monitor Anesthetic Induction (Loss of Righting Reflex) administer_anesthetic->monitor_induction check_anesthetic_depth Check Anesthetic Depth (Pedal Withdrawal Reflex) monitor_induction->check_anesthetic_depth apply_ointment Apply Ophthalmic Ointment check_anesthetic_depth->apply_ointment surgical_procedure Perform Surgical Procedure apply_ointment->surgical_procedure monitor_vitals Monitor Vital Signs (Respiration, Temperature) surgical_procedure->monitor_vitals Continuously post_op_care Post-operative Care (Analgesia, Warming) surgical_procedure->post_op_care monitor_vitals->surgical_procedure monitor_recovery Monitor Recovery (Return of Righting Reflex) post_op_care->monitor_recovery end End monitor_recovery->end

Caption: General rodent surgery workflow.

References

A Comparative Analysis of the Hemodynamic Effects of Thiamylal and Propofol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hemodynamic effects of two intravenous anesthetic agents, thiamylal and propofol (B549288). The information presented is supported by experimental data from clinical research, offering insights into their respective cardiovascular profiles.

This guide summarizes key quantitative data in structured tables, details the experimental protocols of a pivotal comparative study, and visualizes the proposed signaling pathways and experimental workflow to facilitate a comprehensive understanding of the hemodynamic responses to these agents.

Executive Summary

Propofol, a widely used intravenous anesthetic, generally induces more pronounced hemodynamic changes compared to the barbiturate (B1230296) anesthetic, this compound. Clinical evidence indicates that propofol administration is associated with significant decreases in mean arterial pressure (MAP) and systemic vascular resistance (SVR). In contrast, this compound demonstrates a more stable hemodynamic profile upon induction. While both drugs can influence heart rate (HR), the effects of propofol on the cardiovascular system are consistently reported to be of a greater magnitude.

Quantitative Hemodynamic Comparison

The following tables summarize the hemodynamic data from a key clinical study comparing the effects of propofol and this compound during the induction of anesthesia for myocardial revascularization.

Table 1: Hemodynamic Effects of Propofol (2.5 mg/kg) During Anesthetic Induction

ParameterControl1 min post-drug3 min post-drugPre-intubation1 min post-intubation
Heart Rate (beats/min)70 ± 1275 ± 1475 ± 1474 ± 1488 ± 15
Mean Arterial Pressure (mmHg)99 ± 1179 ± 1175 ± 1169 ± 1189 ± 20
Systemic Vascular Resistance (dynes·sec·cm⁻⁵)1373 ± 414948 ± 260895 ± 262821 ± 2351009 ± 345
Cardiac Index (L/min/m²)2.7 ± 0.62.9 ± 0.72.9 ± 0.73.0 ± 0.73.2 ± 0.8

*Data are presented as mean ± standard deviation. *Denotes a statistically significant change from the control value.

Table 2: Hemodynamic Effects of this compound (4 mg/kg) During Anesthetic Induction

ParameterControl1 min post-drug3 min post-drugPre-intubation1 min post-intubation
Heart Rate (beats/min)67 ± 1168 ± 1167 ± 1066 ± 1080 ± 12
Mean Arterial Pressure (mmHg)101 ± 1398 ± 1496 ± 1483 ± 15102 ± 21
Systemic Vascular Resistance (dynes·sec·cm⁻⁵)1463 ± 4601465 ± 4851421 ± 4551145 ± 368*1321 ± 425
Cardiac Index (L/min/m²)2.6 ± 0.62.5 ± 0.62.6 ± 0.62.7 ± 0.62.9 ± 0.7

*Data are presented as mean ± standard deviation. *Denotes a statistically significant change from the control value.

Experimental Protocols

The data presented above is derived from a study involving patients classified as ASA III-IV undergoing elective myocardial revascularization.[1]

Patient Population: The study included twenty-one patients, though statistical analysis was performed on sixteen individuals (eight in each group) after five were excluded due to airway issues or severe hypotension (one in the propofol group).[1]

Anesthetic Induction:

  • Propofol Group: Patients received an induction dose of 2.5 mg/kg of propofol.[1]

  • This compound Group: Patients received an induction dose of 4 mg/kg of this compound.[1]

Hemodynamic Monitoring: Hemodynamic parameters were recorded at the following time points:

  • Control (baseline)

  • One minute after drug administration (during spontaneous respiration)

  • Three minutes after drug administration (during spontaneous respiration)

  • Immediately prior to intubation (after the addition of halothane (B1672932) and pancuronium (B99182) with controlled ventilation)

  • One minute after intubation

Signaling Pathways and Mechanisms of Action

The hemodynamic effects of both this compound and propofol are primarily initiated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. However, their downstream effects on the cardiovascular system appear to diverge.

Propofol

Propofol's vasodilatory effect, leading to a decrease in systemic vascular resistance and blood pressure, is thought to be mediated by several mechanisms. One prominent pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, where it activates guanylate cyclase, resulting in increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation. Additionally, propofol may directly act on vascular smooth muscle by inhibiting L-type calcium channels and activating TRPA1 ion channels, further contributing to vasorelaxation.

propofol_signaling_pathway propofol Propofol gaba_a GABA-A Receptor (Endothelial Cell) propofol->gaba_a trpa1 TRPA1 Channel Activation (VSMC) propofol->trpa1 ca_channel L-type Ca²⁺ Channel Inhibition (VSMC) propofol->ca_channel enos eNOS Activation gaba_a->enos no_production Nitric Oxide (NO) Production enos->no_production guanylate_cyclase Guanylate Cyclase Activation (VSMC) no_production->guanylate_cyclase cgmp Increased cGMP guanylate_cyclase->cgmp vasodilation Vasodilation (Decreased SVR) cgmp->vasodilation trpa1->vasodilation ca_channel->vasodilation

Proposed signaling pathway for propofol-induced vasodilation.
This compound

As a barbiturate, this compound's primary mechanism of cardiovascular effect is through central nervous system depression. This leads to a reduction in sympathetic outflow from the vasomotor center in the brainstem. Decreased sympathetic tone results in peripheral venodilation and a reduction in cardiac contractility (negative inotropy), contributing to a decrease in mean arterial pressure. The effect on systemic vascular resistance is generally less pronounced than that of propofol.

thiamylal_signaling_pathway This compound This compound gaba_a_cns GABA-A Receptor (CNS) This compound->gaba_a_cns cns_depression CNS Depression gaba_a_cns->cns_depression sympathetic_outflow Decreased Sympathetic Outflow cns_depression->sympathetic_outflow venodilation Venodilation sympathetic_outflow->venodilation neg_inotropy Negative Inotropy (Myocardial Depression) sympathetic_outflow->neg_inotropy map_decrease Decreased MAP venodilation->map_decrease neg_inotropy->map_decrease

Proposed signaling pathway for this compound's hemodynamic effects.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow of the comparative study by Kaplan et al. (1988).

experimental_workflow start Patient Recruitment (ASA III-IV, Myocardial Revascularization) randomization Randomization start->randomization propofol_group Propofol Group (n=8) 2.5 mg/kg randomization->propofol_group thiamylal_group This compound Group (n=8) 4 mg/kg randomization->thiamylal_group control_measurement Control Hemodynamic Measurement propofol_group->control_measurement thiamylal_group->control_measurement drug_admin Drug Administration (Spontaneous Respiration) control_measurement->drug_admin post_drug_meas_1 Hemodynamic Measurement (1 min post-drug) drug_admin->post_drug_meas_1 post_drug_meas_3 Hemodynamic Measurement (3 min post-drug) post_drug_meas_1->post_drug_meas_3 ventilation Addition of Halothane & Pancuronium Controlled Ventilation post_drug_meas_3->ventilation pre_intubation_meas Hemodynamic Measurement (Pre-intubation) ventilation->pre_intubation_meas intubation Intubation pre_intubation_meas->intubation post_intubation_meas Hemodynamic Measurement (1 min post-intubation) intubation->post_intubation_meas end End of Study Period post_intubation_meas->end

References

A Comparative Analysis of Thiamylal and Carbon Dioxide as Euthanasia Agents in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Decision-Making

The selection of a humane and effective euthanasia agent is a critical ethical and scientific consideration in preclinical research. The ideal agent should induce a rapid loss of consciousness and death with minimal pain and distress to the animal, while also being reliable, safe for personnel, and having minimal impact on experimental data. This guide provides a detailed comparison of two commonly used euthanasia agents for rodents: thiamylal, a short-acting barbiturate, and carbon dioxide (CO2), an inhalant agent. This analysis is based on available experimental data to assist researchers in making informed decisions that align with the highest standards of animal welfare and scientific integrity.

Mechanism of Action

This compound: Potentiating Neural Inhibition

This compound, like other barbiturates, exerts its effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] By binding to a specific site on the GABA-A receptor, this compound potentiates the effect of GABA, leading to an increased influx of chloride ions into neurons.[1] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in widespread central nervous system depression, rapidly inducing sedation, anesthesia, and ultimately, euthanasia.[1][2]

Carbon Dioxide: A Cascade of Physiological Effects

Euthanasia with carbon dioxide is achieved through the induction of hypercapnia (elevated CO2 in the blood) and subsequent hypoxia (low oxygen levels).[3] Inhaled CO2 dissolves in the blood to form carbonic acid, leading to a decrease in blood pH (respiratory acidosis).[4] This acidosis, along with the direct effects of CO2, depresses the central nervous system.[5] Analgesia is induced at approximately 7.5% CO2 concentration, and anesthesia occurs at 30%, with prolonged exposure to concentrations of 30% and higher leading to death.[6] Recent research also suggests that hypercapnia-induced loss of consciousness may involve specific neural pathways, including the mesopontine tegmental anesthesia area (MPTA), a region also implicated in general anesthesia.[2][7]

Quantitative Comparison of Efficacy

Direct comparative studies between this compound and CO2 are limited. However, data from separate studies on this compound and a comparative study of pentobarbital (B6593769) (a closely related barbiturate) versus CO2 provide valuable insights into their respective timelines to achieve euthanasia.

ParameterThis compound (200 mg/kg IP in mice)[8]Pentobarbital-Phenytoin (IP in mice)[1]Carbon Dioxide (Gradual Fill)[1]
Time to Immobilization/Ataxia ~38 secondsSignificantly shorter than 15% and 30% CO2 CRRVaries with flow rate
Time to Loss of Righting Reflex ~55 seconds--
Time to "Nose Down" (Recumbency) -Significantly longer than 50% and 100% CO2 CRRVaries with flow rate
Time to Respiratory Arrest ~140 seconds--
Time to Cardiac Arrest/Death ~300 secondsSignificantly longer than all CO2 methodsFastest method overall

Cardiovascular Response:

Studies monitoring cardiovascular parameters during euthanasia have shown that both barbiturates and CO2 can induce stress responses. In one study, intraperitoneal injection of a pentobarbital-phenytoin solution led to an initial increase in heart rate.[1][9] Similarly, CO2 exposure also results in cardiovascular changes, though the magnitude and timing can be influenced by the flow rate.[9] A review of multiple studies indicated no significant differences in the overall stress response, as measured by cardiovascular values and ACTH levels, between CO2 and isoflurane (B1672236) (another inhalant anesthetic), suggesting that while stress is present with all methods, one is not consistently more stressful than the other.[9]

Experimental Protocols

This compound Administration (Intraperitoneal Injection)

This protocol is based on a study evaluating this compound as a euthanasia agent in mice.[8]

  • Preparation: this compound sodium is reconstituted with sterile water for injection to a final concentration of 25 mg/mL.

  • Dosage: A dose of 200 mg/kg is drawn into a sterile syringe with a 29-gauge needle. This dosage has been shown to be effective for euthanasia in mice.[8]

  • Administration: The mouse is securely restrained, and the this compound solution is administered via intraperitoneal (IP) injection into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Monitoring: Following injection, the animal is placed in a quiet, comfortable location and monitored continuously for the cessation of movement, loss of righting reflex, respiratory arrest, and finally, cardiac arrest.

  • Confirmation of Death: Death is confirmed by observing a lack of respiration and heartbeat for at least one minute. A secondary physical method of euthanasia (e.g., cervical dislocation or thoracotomy) is recommended to ensure irreversibility.

Carbon Dioxide Administration (Gradual Displacement Method)

This protocol is based on the 2020 American Veterinary Medical Association (AVMA) Guidelines for the Euthanasia of Animals.[6]

  • Chamber Setup: A euthanasia chamber of appropriate size for the animal(s) is used. The chamber should be clean and allow for clear observation of the animals. The use of the animal's home cage is recommended to minimize stress.[6]

  • Gas Supply: A compressed CO2 gas cylinder with a pressure-reducing regulator and a calibrated flow meter is required to ensure a precise and controlled gas flow.

  • Flow Rate Calculation: The CO2 flow rate is set to displace 30% to 70% of the chamber volume per minute.[6] The formula for calculating the flow rate is: Chamber Volume (in liters) x (0.30 to 0.70) = Flow Rate (in liters per minute)

  • Procedure: a. Place the animal(s) in the chamber. Do not pre-fill the chamber with CO2.[6] b. Introduce 100% CO2 at the calculated gradual displacement rate. c. Continuously observe the animals throughout the procedure. Expected time to unconsciousness is typically within 2 to 3 minutes.[10] d. Maintain CO2 flow for at least one minute after all respiratory movements have ceased.[6]

  • Confirmation of Death: After the gas flow is stopped, death must be confirmed by a secondary physical method, such as cervical dislocation, decapitation, or thoracotomy, to ensure irreversibility.[6]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

This compound Mechanism of Action

Thiamylal_Mechanism This compound This compound GABA_A_Receptor GABA-A Receptor (on postsynaptic neuron) This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion (Cl-) Channel Opening GABA_A_Receptor->Chloride_Channel Potentiates effect of GABA GABA GABA GABA->GABA_A_Receptor Binds to active site Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition CNS_Depression Central Nervous System Depression Inhibition->CNS_Depression Euthanasia Euthanasia CNS_Depression->Euthanasia

Caption: this compound enhances GABA-A receptor activity, leading to CNS depression.

CO2 Euthanasia Physiological Pathway

CO2_Pathway cluster_gas Gas Inhalation cluster_blood Blood Chemistry cluster_cns Central Nervous System Effects cluster_systemic Systemic Effects CO2_Inhalation CO2 Inhalation (Gradual Displacement) Hypercapnia Hypercapnia (Increased blood CO2) CO2_Inhalation->Hypercapnia Acidosis Respiratory Acidosis (Decreased blood pH) Hypercapnia->Acidosis MPTA Mesopontine Tegmental Anesthesia Area (MPTA) Modulation Hypercapnia->MPTA Chemoreceptors Central & Peripheral Chemoreceptor Stimulation Acidosis->Chemoreceptors CNS_Depression Widespread CNS Depression Chemoreceptors->CNS_Depression Loss_of_Consciousness Loss of Consciousness MPTA->Loss_of_Consciousness CNS_Depression->Loss_of_Consciousness Hypoxia Hypoxia (Decreased O2) Loss_of_Consciousness->Hypoxia Respiratory_Arrest Respiratory Arrest Hypoxia->Respiratory_Arrest Cardiac_Arrest Cardiac Arrest Respiratory_Arrest->Cardiac_Arrest Euthanasia Euthanasia Cardiac_Arrest->Euthanasia

Caption: CO2 induces a cascade of physiological changes leading to euthanasia.

Experimental Workflow for Comparative Euthanasia Study

Euthanasia_Workflow start Start: Rodent Subjects randomization Random Assignment to Groups start->randomization group_this compound Group 1: This compound (IP) randomization->group_this compound group_co2 Group 2: CO2 (Gradual Fill) randomization->group_co2 monitoring Continuous Monitoring: - Time to Events - Behavioral Scoring - Physiological Data group_this compound->monitoring group_co2->monitoring confirmation Confirmation of Death (Secondary Method) monitoring->confirmation data_collection Data Collection & Tissue Sampling confirmation->data_collection analysis Statistical Analysis & Comparison data_collection->analysis

Caption: Workflow for a comparative study of euthanasia agents.

Conclusion

Both this compound and carbon dioxide are effective euthanasia agents for rodents when administered correctly. This compound, as an injectable barbiturate, offers a rapid onset of action leading to a smooth induction of anesthesia and subsequent euthanasia. However, it requires animal handling and restraint for administration, which can be a source of stress.

Carbon dioxide, when administered via a gradual displacement method, is also an effective and widely used method that minimizes direct animal handling at the point of euthanasia. The speed of CO2 euthanasia is generally faster than that of intraperitoneally injected barbiturates. Concerns have been raised about the potential for distress during the induction phase of CO2 euthanasia, but adherence to a gradual fill rate of 30-70% of the chamber volume per minute is intended to mitigate this by inducing unconsciousness before CO2 concentrations become noxious.[6]

The choice between this compound and CO2 should be made on a case-by-case basis, considering the specific scientific objectives of the study, the skill and training of the personnel, and the institutional animal care and use committee (IACUC) guidelines. For studies where the lungs are a primary tissue of interest, CO2 may not be the ideal choice due to the potential for pathologic alterations.[1] Ultimately, the primary goal is to ensure a humane death for the research animals, and a thorough understanding of the mechanisms and practical considerations of each method is paramount.

References

A Comparative Guide to Thiamylal and Isoflurane for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of anesthetic is a critical parameter in the design of in vivo imaging studies, with the potential to significantly influence experimental outcomes. An ideal anesthetic agent should provide adequate immobilization and analgesia while minimizing physiological perturbations that could interfere with the biological processes under investigation and the imaging modality itself. This guide provides an objective comparison of two commonly used anesthetics in preclinical research: the injectable barbiturate (B1230296) thiamylal and the inhalant anesthetic isoflurane (B1672236).

Executive Summary

This compound, a short-acting barbiturate, offers rapid induction of anesthesia. In contrast, isoflurane, a volatile anesthetic, allows for precise control over the depth of anesthesia and rapid recovery. The selection between these two agents depends on the specific requirements of the imaging study, including the desired duration of anesthesia, the imaging modality employed, and the physiological parameters of interest. This guide presents a detailed comparison of their effects on key physiological systems, their impact on common in vivo imaging modalities, and standardized experimental protocols for their use.

Physiological Effects: A Head-to-Head Comparison

Anesthetics can induce significant changes in cardiovascular, respiratory, and metabolic functions. Understanding these effects is crucial for interpreting imaging data accurately.

Cardiovascular System:

Both this compound and isoflurane can induce dose-dependent cardiovascular depression. Isoflurane is known to cause vasodilation, which can lead to a decrease in blood pressure.[1] this compound can also cause a decrease in blood pressure and heart rate.

Respiratory System:

Respiratory depression is a known side effect of both anesthetics. Isoflurane can cause a significant decrease in respiratory rate.[2] this compound, as a barbiturate, also depresses the respiratory center.

Metabolic Effects:

Anesthetics can alter metabolic processes, which is a critical consideration for metabolic imaging techniques like PET. Isoflurane has been shown to affect glucose metabolism.[3] High concentrations of this compound may impact liver and kidney function, as indicated by changes in blood biomarkers.[4]

ParameterThis compoundIsofluraneReferences
Administration Route Intravenous (IV), Intraperitoneal (IP)Inhalation[3]
Induction Speed RapidRapid[3]
Recovery Speed ModerateRapid[2]
Control over Anesthetic Depth LimitedExcellent[5]
Analgesic Properties PoorPoor[5]

Impact on In Vivo Imaging Modalities

The choice of anesthetic can directly influence the signal acquisition and interpretation of various in vivo imaging techniques.

Bioluminescence Imaging (BLI)

Bioluminescence imaging relies on enzymatic reactions that produce light, a process that is dependent on cellular energy status (ATP) and oxygen. Anesthetic-induced physiological changes can, therefore, modulate the bioluminescent signal. Studies have shown that the choice of anesthetic and the oxygenation level can significantly impact the bioluminescent signal intensity. For instance, when using isoflurane, supplementing the carrier gas with oxygen is recommended to enhance the bioluminescent signal.

Fluorescence Imaging

In vivo fluorescence imaging involves the excitation of fluorescent probes and the detection of emitted light. The impact of anesthetics on fluorescence imaging is primarily related to their hemodynamic effects, which can alter the delivery and distribution of fluorescent probes to the tissue of interest. While direct comparative studies are limited, the vasodilatory effects of isoflurane could potentially influence the pharmacokinetics of fluorescent agents.[1]

Imaging ModalityThis compoundIsofluraneKey Considerations
Bioluminescence Imaging Potential for signal modulation due to metabolic effects.Signal intensity can be affected by respiratory depression and requires adequate oxygenation.Ensure consistent anesthetic depth and physiological monitoring.
Fluorescence Imaging Hemodynamic effects may alter probe distribution.Vasodilatory effects can influence probe delivery and clearance.Allow for sufficient probe distribution time and maintain stable hemodynamics.
Magnetic Resonance Imaging (MRI) Can be used for sedation during MRI scans.[6]Widely used for MRI studies due to stable and controllable anesthesia.[1][7]Both can be used, but isoflurane offers better control for long-duration scans.
Positron Emission Tomography (PET) Metabolic effects could interfere with radiotracer uptake and biodistribution.Can alter glucose metabolism, affecting FDG-PET studies.[3]Choose the anesthetic based on the specific radiotracer and metabolic pathway being studied.

Experimental Protocols

Consistent and reproducible anesthetic protocols are essential for obtaining reliable in vivo imaging data.

This compound Anesthesia Protocol (for Mice)
  • Preparation: Prepare a fresh solution of this compound sodium in sterile saline or water for injection. The concentration will depend on the desired dose and injection volume.

  • Dosage: For anesthetic induction, a dose of 50-80 mg/kg is typically administered intraperitoneally (IP).

  • Administration: Administer the calculated volume via IP injection.

  • Monitoring: Continuously monitor the animal's respiratory rate, heart rate, and body temperature. Use a heating pad to prevent hypothermia. Assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Maintenance: For prolonged procedures, additional smaller doses of this compound may be required. However, due to its cumulative effects, repeated dosing should be done with caution.

Isoflurane Anesthesia Protocol (for Mice)
  • Equipment: Use a calibrated vaporizer and an anesthetic chamber for induction, and a nose cone for maintenance. A scavenging system to remove waste anesthetic gas is essential.

  • Induction: Place the mouse in the induction chamber and deliver 3-4% isoflurane in oxygen (or a mix of oxygen and medical air) at a flow rate of 1-2 L/min.

  • Maintenance: Once the mouse is anesthetized (loss of righting reflex), transfer it to the imaging system and secure the nose cone. Reduce the isoflurane concentration to 1-2% for maintenance, adjusting as needed based on physiological monitoring. The flow rate can be reduced to 0.5-1 L/min.

  • Monitoring: Continuously monitor respiratory rate, heart rate, oxygen saturation (SpO2), and body temperature. A heating system is crucial to maintain normothermia.

Signaling Pathways and Mechanisms of Action

Both this compound and isoflurane exert their anesthetic effects primarily by modulating the activity of neurotransmitter receptors in the central nervous system, with the gamma-aminobutyric acid type A (GABAA) receptor being a key target.

This compound Signaling Pathway

This compound, like other barbiturates, enhances the inhibitory effects of GABA at the GABAA receptor. It binds to a specific site on the receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and reduced neuronal excitability.

Thiamylal_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to and positively modulates Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases duration of opening Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Anesthesia Anesthesia Reduced_Excitability->Anesthesia Isoflurane_Pathway Isoflurane Isoflurane GABA_A_Receptor GABA-A Receptor Isoflurane->GABA_A_Receptor Potentiates Glycine_Receptor Glycine Receptor Isoflurane->Glycine_Receptor Potentiates NMDA_Receptor NMDA Receptor Isoflurane->NMDA_Receptor Inhibits Inhibitory_Neurotransmission Enhanced Inhibitory Neurotransmission GABA_A_Receptor->Inhibitory_Neurotransmission Glycine_Receptor->Inhibitory_Neurotransmission Excitatory_Neurotransmission Reduced Excitatory Neurotransmission NMDA_Receptor->Excitatory_Neurotransmission Anesthesia Anesthesia Inhibitory_Neurotransmission->Anesthesia Excitatory_Neurotransmission->Anesthesia Experimental_Workflow cluster_pre_imaging Pre-Imaging cluster_imaging Imaging cluster_post_imaging Post-Imaging Animal_Prep Animal Preparation (e.g., fasting, shaving) Anesthetic_Induction Anesthetic Induction (this compound or Isoflurane) Animal_Prep->Anesthetic_Induction Physiological_Monitoring_Setup Physiological Monitoring Setup (ECG, SpO2, Temp) Anesthetic_Induction->Physiological_Monitoring_Setup Animal_Positioning Animal Positioning in Imaging System Physiological_Monitoring_Setup->Animal_Positioning Image_Acquisition Image Acquisition Animal_Positioning->Image_Acquisition Continuous_Monitoring Continuous Physiological Monitoring Image_Acquisition->Continuous_Monitoring Anesthesia_Withdrawal Anesthesia Withdrawal Image_Acquisition->Anesthesia_Withdrawal Continuous_Monitoring->Image_Acquisition Feedback for anesthetic adjustment Animal_Recovery Animal Recovery (on heating pad) Anesthesia_Withdrawal->Animal_Recovery Post_Procedure_Monitoring Post-Procedure Monitoring Animal_Recovery->Post_Procedure_Monitoring

References

A Comparative Guide to Histopathological Analysis Following Thiamylal Euthanasia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of euthanasia agent is a critical step that can significantly impact experimental outcomes. An ideal agent should not only ensure a humane death but also minimize artifacts in tissues intended for histopathological analysis. This guide provides a comparative analysis of Thiamylal and other common euthanasia methods, focusing on their histopathological implications.

Comparison of Histopathological Findings

The selection of a euthanasia agent can introduce microscopic artifacts that may be misinterpreted as experimental findings. The following table summarizes the observed histopathological changes associated with this compound and alternative euthanasia agents. It is important to note that direct comparative histopathological studies for this compound are limited. The data presented for this compound are largely inferred from biochemical markers and comparison with other barbiturates like pentobarbital (B6593769), while the findings for other agents are from direct histological examinations.

Euthanasia AgentPrimary Histopathological FindingsOrgans AffectedSpecies StudiedReference
This compound Sodium Potential for renal and liver damage, as indicated by increased AST and ALT levels and decreased chloride and calcium. Ischemic conditions may occur in various organs.[1]Liver, KidneysMice[1]
Anesthetic Overdose (e.g., Ketamine/Xylazine) Congestion, diffuse hemorrhage, perivascular edema, and pulmonary edema. These changes are generally more pronounced than with physical methods.[2]Lungs, Liver, Kidneys, Heart, BrainRats[2]
Carbon Dioxide (CO₂) Inhalation Severe pathologic alterations in the lungs.[3] Congestion in multiple organs and hepatic degeneration.[3]Lungs, Liver, Kidneys, Brain, Adrenal GlandRats[3]
Isoflurane (B1672236) Overexposure Minimal to mild histopathological alterations compared to other methods.Lungs, Liver, Kidneys, Brain, Adrenal GlandRats[3]
Decapitation Lowest incidence of lesions in most organs, but can cause significant pulmonary hemorrhage due to the traumatic nature of the procedure.[3]LungsRats[3]
Pentobarbital Sodium Emphysema and congestion in the lungs.[4] Circulatory changes in the kidney cortex.[4]Lungs, Spleen, KidneysMice, Rats, Guinea Pigs, Rabbits[4]

Experimental Protocols

Accurate and reproducible histopathological analysis relies on standardized procedures. Below are detailed methodologies for tissue processing and analysis following euthanasia.

Euthanasia Protocol: this compound Sodium (Intraperitoneal Injection)
  • Preparation: this compound sodium is reconstituted in sterile water to a desired concentration (e.g., 25 mg/mL).

  • Dosage: A dose of 200 mg/kg or higher is administered intraperitoneally to mice.[1] For rats, 150 mg/kg has been shown to be effective.[5]

  • Confirmation of Death: Death is confirmed by the absence of a heartbeat and respiration.

Alternative Euthanasia Protocols
  • Anesthetic Overdose (Ketamine/Xylazine): A combination of ketamine (e.g., 90 mg/kg) and xylazine (B1663881) (e.g., 10 mg/kg) is administered intraperitoneally at a lethal dose, typically three times the anesthetic dose.

  • CO₂ Inhalation: The animal is placed in a chamber, and CO₂ is introduced at a controlled displacement rate (e.g., 10% to 30% of the chamber volume per minute) to induce narcosis before respiratory arrest.

  • Isoflurane Overexposure: The animal is placed in a chamber with a high concentration of isoflurane (e.g., 5%) until cessation of respiration and heartbeat.

  • Decapitation: This physical method is performed with a guillotine on sedated or anesthetized animals to minimize distress.

Histopathological Processing and Staining
  • Tissue Collection: Immediately following confirmation of death, the organs of interest (e.g., liver, kidneys, lungs, heart, brain) are carefully dissected.

  • Fixation: Tissues are immersed in 10% neutral buffered formalin for at least 24 hours to preserve their morphology. The formalin-to-tissue volume ratio should be at least 10:1.

  • Dehydration: The fixed tissues are dehydrated through a series of graded ethanol (B145695) solutions (e.g., 70%, 80%, 95%, and 100%).

  • Clearing: Tissues are cleared using an agent like xylene to remove the alcohol.

  • Infiltration and Embedding: Tissues are infiltrated with and embedded in paraffin (B1166041) wax to form a solid block.

  • Sectioning: The paraffin blocks are sectioned into thin slices (e.g., 4-5 µm) using a microtome.

  • Staining: The tissue sections are mounted on glass slides and stained, most commonly with Hematoxylin and Eosin (H&E), to visualize cellular structures.

  • Microscopic Examination: The stained slides are examined under a light microscope by a qualified pathologist to identify and characterize any histopathological changes.

Visualizing Cellular Impact: A Potential Signaling Pathway

While direct evidence for this compound-induced signaling pathways leading to histopathological changes is not yet established, studies on other barbiturates like pentobarbital suggest a possible mechanism. High doses of barbiturates can lead to respiratory suppression and subsequent ischemia in organs like the liver and kidneys. This hypoxia can trigger a cascade of cellular events leading to apoptosis. The following diagram illustrates a potential signaling pathway involved in this process.

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Overdose RespSupp Respiratory Suppression This compound->RespSupp Ischemia Ischemia/ Hypoxia RespSupp->Ischemia HIF1a HIF-1α Stabilization Ischemia->HIF1a NFkB NF-κB Activation Ischemia->NFkB PI3K_MAPK PI3K/MAPK Pathways Ischemia->PI3K_MAPK Apoptosis Apoptosis Ischemia->Apoptosis Induces Bcl2 Bcl-2 Expression HIF1a->Bcl2 Upregulates NFkB->Bcl2 Upregulates PI3K_MAPK->Bcl2 Modulates Bcl2->Apoptosis Inhibits Damage Tissue Damage (e.g., Liver, Kidney) Apoptosis->Damage

Caption: Potential signaling pathway of barbiturate-induced tissue damage.

Experimental Workflow for Comparative Histopathological Analysis

To rigorously compare the histopathological effects of different euthanasia agents, a well-controlled experimental workflow is essential. The following diagram outlines the key steps in such a study.

G cluster_setup Experimental Setup cluster_euthanasia Euthanasia Methods cluster_processing Tissue Processing cluster_analysis Analysis Animals Randomized Animal Cohorts This compound This compound Animals->this compound AlternativeA Alternative A (e.g., CO2) Animals->AlternativeA AlternativeB Alternative B (e.g., Isoflurane) Animals->AlternativeB Necropsy Necropsy & Tissue Collection This compound->Necropsy AlternativeA->Necropsy AlternativeB->Necropsy Fixation Fixation (10% NBF) Necropsy->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtomy (4-5 µm) Embedding->Sectioning Staining H&E Staining Sectioning->Staining Microscopy Microscopic Examination Staining->Microscopy Scoring Histopathological Scoring Microscopy->Scoring Comparison Statistical Comparison Scoring->Comparison Conclusion Conclusion Comparison->Conclusion

References

Comparative study of recovery times from different anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recovery times and underlying neural mechanisms of commonly used anesthetics to inform clinical practice and guide future drug development.

This guide offers an objective comparison of the recovery profiles of four widely used anesthetic agents: Propofol (B549288), Sevoflurane (B116992), Desflurane (B1195063), and Isoflurane (B1672236). By presenting quantitative experimental data, detailed methodologies, and insights into the neurobiological pathways of anesthetic emergence, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Recovery Times: A Quantitative Overview

The choice of anesthetic agent significantly influences the immediate postoperative period. The following table summarizes key recovery benchmarks from comparative clinical trials, providing a clear quantitative comparison of the four anesthetics.

Anesthetic AgentTime to Spontaneous Eye Opening (minutes)Time to Follow Verbal Commands (minutes)Time to Tracheal Extubation (minutes)
Propofol 6.9 ± 1.7[1]8.9 ± 1.9[1]10.3 ± 2.0[1]
Sevoflurane 7.5 ± 1.6[1]9.2 ± 2.2[1]10.7 ± 2.3[1]
Desflurane 12 ± 7[2]17 ± 11[2]16 ± 6[2]
Isoflurane 24 ± 11[2]35 ± 19[2]33 ± 13[2]

Experimental Protocols: A Methodological Framework

The data presented in this guide are predominantly derived from prospective, randomized controlled trials. The following outlines a typical experimental protocol employed in such studies to ensure the objective and standardized assessment of anesthetic recovery.

Patient Selection and Blinding
  • Inclusion Criteria: Studies typically enroll adult patients classified under the American Society of Anesthesiologists (ASA) physical status I or II, who are scheduled for elective surgical procedures.

  • Exclusion Criteria: Common exclusion criteria include known allergies to the anesthetics being studied, significant pre-existing medical conditions (cardiovascular, respiratory, hepatic, or renal), and a history of substance abuse.

  • Blinding: To minimize bias, both the patients and the assessors who evaluate recovery are often blinded to the anesthetic agent administered.

Anesthesia and Monitoring
  • Induction: Anesthesia is generally induced using a standardized intravenous agent, such as propofol.

  • Maintenance: Following induction, patients are randomly assigned to receive one of the four anesthetic agents for the maintenance of anesthesia throughout the surgical procedure. The depth of anesthesia is carefully monitored and maintained at a consistent level, often guided by the Bispectral Index (BIS).

  • Analgesia: Intraoperative pain is managed with the administration of opioid analgesics.

Recovery Assessment
  • Upon completion of the surgery, the administration of the maintenance anesthetic is discontinued.

  • A trained observer, unaware of the patient's assigned anesthetic group, records the time taken to reach specific recovery milestones:

    • Time to Eye Opening: The interval from the cessation of the anesthetic to the patient spontaneously opening their eyes.

    • Time to Follow Commands: The time until the patient can purposefully respond to a verbal instruction, such as "squeeze my hand."

    • Time to Extubation: The time to the safe removal of the endotracheal tube.

The Neurobiology of Anesthetic Emergence: Key Signaling Pathways

Emergence from general anesthesia is an active neurological process involving the reactivation of specific arousal-promoting pathways in the brain. Understanding these pathways is crucial for developing novel strategies to enhance recovery.

Recent research has identified several key neurotransmitter systems that play a pivotal role in the return to consciousness.[3][4][5] These include dopaminergic neurons in the ventral tegmental area (VTA), cholinergic neurons in the basal forebrain, and orexinergic neurons in the lateral hypothalamus.[3][6][7][8] The coordinated reactivation of these arousal centers leads to increased cortical activity and the restoration of consciousness.

The following diagram illustrates the interplay between these critical signaling pathways during emergence from anesthesia.

Anesthetic_Emergence_Pathway Signaling Pathways in Anesthetic Emergence cluster_arousal_centers Arousal-Promoting Centers cluster_cortical_regions Cortical Activation & Consciousness VTA Ventral Tegmental Area (Dopaminergic) PrefrontalCortex Prefrontal Cortex VTA->PrefrontalCortex Dopamine (B1211576) BasalForebrain Basal Forebrain (Cholinergic) BasalForebrain->PrefrontalCortex Acetylcholine LateralHypothalamus Lateral Hypothalamus (Orexinergic) LateralHypothalamus->VTA Orexin LateralHypothalamus->BasalForebrain Orexin Consciousness Restoration of Consciousness PrefrontalCortex->Consciousness

Caption: Key neural pathways promoting emergence from general anesthesia.

References

Comparative Analysis of Thiamylal's Effect on Blood Parameters Versus Other Anesthetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of thiamylal on various blood parameters in contrast to other commonly used anesthetic agents. Due to the limited availability of direct comparative studies involving this compound in the current body of scientific literature, this guide synthesizes available data from direct, indirect, and qualitative comparisons to provide a comprehensive overview for research and drug development purposes.

Introduction

This compound, a barbiturate (B1230296) anesthetic, has a long history of use in clinical and research settings. Understanding its impact on hematological, biochemical, and coagulation parameters is crucial for interpreting experimental data and for the development of new anesthetic protocols. This guide aims to collate the existing, albeit sparse, data comparing this compound with other agents such as isoflurane (B1672236) and propofol (B549288), and provides context with data on other anesthetics where direct comparisons with this compound are unavailable.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data from a study comparing the effects of a high dose of this compound used for euthanasia with isoflurane anesthesia in mice. It is important to note that these findings are in the context of euthanasia and may not be directly translatable to a surgical anesthesia setting.

Table 1: Comparison of Serum Biomarkers in Female Mice [1]

ParameterIsoflurane (Control)This compound (200 mg/kg)Percentage Change
Chloride (mmol/L)115.0 ± 1.4108.3 ± 2.1-5.8%
Calcium (mg/dL)10.1 ± 0.29.1 ± 0.4-9.9%
AST (IU/L)114.3 ± 24.0258.3 ± 91.8+126.0%
ALT (IU/L)26.3 ± 4.560.3 ± 27.3+129.3%
*Statistically significant difference (P<0.05)
AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase

This study in female mice indicated that a high dose of this compound may impact renal and liver function, as suggested by the significant decrease in blood chloride and calcium levels and a marked increase in the liver damage markers AST and ALT when compared to isoflurane anesthesia.[1]

Qualitative and Indirect Comparisons

Direct quantitative comparisons of this compound with a broad range of other anesthetics are scarce. The following summarizes qualitative findings and data from studies using thiopental (B1682321), a closely related barbiturate, as a proxy.

This compound vs. Propofol/Enflurane
  • Hemodynamics: In patients undergoing myocardial revascularization, propofol was found to have more significant hemodynamic effects than this compound.

  • Blood Loss: A study comparing propofol with a this compound/isoflurane combination for caesarean sections found no significant difference in maternal blood loss between the two groups.

  • Intraoperative Hemodynamics: In outpatient laparoscopy, anesthesia with propofol was comparable to a this compound-enflurane combination, with no significant differences in intraoperative mean arterial pressure and heart rate.

Thiopental (as a proxy for this compound) vs. Propofol
  • Platelet Function: A study on patients undergoing thyroid surgery reported that thiopental-fentanyl-sevoflurane significantly reduced collagen-induced platelet aggregation. In contrast, propofol-fentanyl-sevoflurane had no discernible effect on platelets. The in vitro part of the study confirmed that thiopental dose-dependently inhibited platelet function, while propofol did not. This suggests that propofol may be a more "haemostatically safer" option compared to thiopental.

Effects of Other Anesthetic Agents on Blood Parameters

To provide a broader context, this section includes findings on the effects of other common anesthetics on blood parameters from studies that did not include this compound.

Isoflurane vs. Propofol (Total Intravenous Anesthesia - TIVA)
  • Liver Enzymes: In patients undergoing laparoscopic cholecystectomy, both TIVA (propofol-based) and isoflurane anesthesia were shown to affect liver enzyme levels. One study reported a significant difference in Alanine Aminotransferase (ALT) levels between the two groups, with the isoflurane group showing a greater increase. Another study found that isoflurane resulted in a significantly higher increase in 24-hour post-operative Aspartate Aminotransferase (AST) compared to propofol.

Ketamine
  • Coagulation: A preliminary study in patients undergoing open-heart surgery suggested that small doses of ketamine do not have a significant effect on the coagulation response (antithrombin III, fibrinogen, D-dimers, platelets) during and after cardiopulmonary bypass.

Experimental Protocols

Detailed methodologies for the key types of experiments cited in this guide are provided below. These are generalized protocols based on standard operating procedures.

Protocol 1: Blood Collection from Mice via Cardiac Puncture (Terminal)

This protocol is relevant to the study comparing this compound and isoflurane.

Materials:

  • Appropriate anesthetic agent (e.g., isoflurane or injectable anesthetic cocktail)

  • Syringe (1-3 mL) with an appropriately sized needle (23-27 gauge)

  • Disinfectant (e.g., 70% ethanol)

  • Blood collection tubes (with or without anticoagulant as required)

Procedure:

  • Deeply anesthetize the mouse using an approved anesthetic protocol. Confirm the appropriate plane of anesthesia by lack of response to a painful stimulus (e.g., toe pinch).

  • Place the animal in a supine position (dorsal recumbency).

  • Disinfect the chest area with 70% ethanol.

  • Insert the needle, bevel up, at a 15-45 degree angle, slightly to the left of the sternum.

  • Gently aspirate as the needle is advanced. A flash of blood in the hub of the needle indicates entry into the heart.

  • Slowly withdraw the desired volume of blood. Avoid rapid aspiration to prevent the collapse of the heart.

  • Once the blood collection is complete, immediately euthanize the animal using a secondary method (e.g., cervical dislocation or bilateral thoracotomy) without waiting for recovery from anesthesia.

  • Transfer the blood to the appropriate collection tubes.

Protocol 2: Platelet Aggregation Assay

This is a general protocol for assessing platelet function.

Materials:

  • Blood collection tubes with 3.2% or 3.8% sodium citrate (B86180).

  • Aggregometer.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Aggregating agents (e.g., ADP, collagen, arachidonic acid).

  • Pipettes and cuvettes for the aggregometer.

Procedure:

  • Collect whole blood by venipuncture into citrate tubes.

  • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.

  • Adjust the platelet count in the PRP using PPP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer to warm to 37°C.

  • Add the anesthetic agent being tested at the desired concentration and incubate for a specified period.

  • Add the aggregating agent to initiate platelet aggregation and record the change in light transmittance for a set period.

  • Analyze the aggregation curves to determine parameters such as maximal aggregation, slope, and lag phase.

Protocol 3: Liver Enzyme Analysis in Rodents

This protocol outlines the general steps for measuring liver enzymes from rodent blood samples.

Materials:

  • Blood collection supplies (as per Protocol 1 or other approved method).

  • Serum separator tubes or tubes with an appropriate anticoagulant for plasma.

  • Centrifuge.

  • Clinical chemistry analyzer.

  • Reagent kits for specific enzymes (e.g., ALT, AST).

Procedure:

  • Collect blood from the anesthetized or euthanized rodent.

  • If serum is required, allow the blood to clot at room temperature for 30-60 minutes in a serum separator tube.

  • Centrifuge the blood sample at approximately 1000-2000 x g for 10-15 minutes at 4°C.

  • Carefully collect the supernatant (serum or plasma) without disturbing the cell pellet.

  • Store the samples at -80°C until analysis if not analyzed immediately.

  • Thaw the samples and perform the enzyme assays using a clinical chemistry analyzer according to the manufacturer's instructions for the specific reagent kits.

  • Record the enzyme activities, typically reported in International Units per Liter (IU/L).

Mandatory Visualization

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Intervention Intervention Phase cluster_Data_Collection Data Collection Phase cluster_Analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Baseline_Sampling Baseline Blood Sampling Randomization->Baseline_Sampling Anesthetic_Admin Anesthetic Administration (this compound vs. Other Agents) Baseline_Sampling->Anesthetic_Admin Blood_Sampling Blood Sampling at Timed Intervals Anesthetic_Admin->Blood_Sampling Hematology Hematology Analysis (CBC, Differential) Blood_Sampling->Hematology Biochemistry Blood Chemistry Analysis (Liver/Renal Panels) Blood_Sampling->Biochemistry Coagulation Coagulation Assays (PT, aPTT, Platelet Aggregation) Blood_Sampling->Coagulation Data_Analysis Statistical Analysis Hematology->Data_Analysis Biochemistry->Data_Analysis Coagulation->Data_Analysis Comparison Comparison of Blood Parameters Data_Analysis->Comparison Conclusion Conclusion and Interpretation Comparison->Conclusion

References

Assessing the Analgesic Properties of Thiamylal in Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the analgesic properties of Thiamylal in rats, placed in context with alternative anesthetic agents, ketamine and pentobarbital (B6593769). Due to a notable scarcity of direct research on the analgesic effects of this compound, this document synthesizes information on closely related thiobarbiturates and barbiturates as a class to provide a comprehensive overview. In contrast, the well-documented analgesic properties of ketamine serve as a primary comparator.

Comparative Analysis of Analgesic Efficacy

The available scientific literature suggests that barbiturates, including this compound and its close analog thiopental, are generally considered to be poor analgesics and may even exhibit hyperalgesic effects at sub-anesthetic doses.[1] While they are potent sedative-hypnotics, their mechanism of action does not primarily target pain pathways. In contrast, ketamine is a potent analgesic, a property attributed to its distinct mechanism of action.

FeatureThis compound (inferred from Barbiturates)KetaminePentobarbital
Primary Mechanism Positive allosteric modulator of GABA-A receptorsNon-competitive NMDA receptor antagonistPositive allosteric modulator of GABA-A receptors
Analgesic Properties Generally considered poor to non-existent; potential for hyperalgesia at sub-anesthetic doses.[1]Potent analgesic and anti-hyperalgesic effects.[2]Minimal analgesic effect.[3]
Onset of Anesthesia RapidRapidRapid
Duration of Action Short-actingShort-actingShort to intermediate-acting
Cardiovascular Effects Myocardial depression, vasodilationStimulatory (increased heart rate and blood pressure)Cardiodepressive effects[3]
Respiratory Effects Respiratory depressionMinimal respiratory depressionRespiratory depression

Experimental Protocols for Analgesia Assessment in Rats

Standardized behavioral tests are crucial for evaluating the analgesic properties of pharmacological agents in rodent models. The following are detailed protocols for two commonly employed methods.

Hot-Plate Test

The hot-plate test is a method to evaluate thermal pain sensitivity, primarily reflecting supraspinal integrated responses.[4]

Apparatus:

  • A commercially available hot-plate apparatus with a surface that can be maintained at a constant temperature.

  • A transparent cylindrical enclosure to keep the rat on the heated surface.

Procedure:

  • Acclimation: Allow the rat to acclimate to the testing room for at least 30-60 minutes before the experiment.[5]

  • Baseline Latency: Set the hot-plate surface temperature to 55 ± 0.5°C. Gently place the rat on the hot plate and start a stopwatch simultaneously.

  • Endpoint: Observe the rat for signs of nociception, such as licking a hind paw or jumping. The time from placement on the hot plate to the first definitive sign of pain is recorded as the response latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time of 30-60 seconds is typically employed. If the rat does not respond within this period, it should be removed from the apparatus.[6]

  • Drug Administration: Administer this compound, the comparator drug, or a vehicle control to different groups of rats.

  • Post-treatment Latency: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the hot-plate test to determine the post-treatment response latency.

  • Data Analysis: An increase in the response latency compared to the baseline and/or the vehicle control group indicates an analgesic effect.

Tail-Flick Test

The tail-flick test measures the latency of a rat to withdraw its tail from a noxious thermal stimulus and is considered a measure of a spinal reflex.[7][8]

Apparatus:

  • A tail-flick analgesia meter, which provides a focused beam of radiant heat to the rat's tail.

  • A restraining device to hold the rat securely and comfortably during the procedure.

Procedure:

  • Acclimation: Acclimate the rat to the restrainer for several minutes before testing.

  • Baseline Latency: Gently place the rat in the restrainer. Position the tail over the radiant heat source.

  • Stimulus and Measurement: Activate the heat source, which starts a timer. The heat is focused on the ventral surface of the tail. The time taken for the rat to flick its tail away from the heat source is automatically recorded as the tail-flick latency.

  • Cut-off Time: A cut-off time of 10-12 seconds is typically used to avoid tissue damage.[9]

  • Drug Administration: Administer the test compounds or vehicle to respective groups of rats.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: A significant increase in the tail-flick latency in the drug-treated group compared to the control group suggests an analgesic effect.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound (Barbiturates)

This compound, like other barbiturates, exerts its primary effects by modulating the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

Thiamylal_Signaling_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to and positively modulates Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Prolongs opening of Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increases Cl- influx, causing Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Sedation_Anesthesia Sedation / Anesthesia Reduced_Excitability->Sedation_Anesthesia Leads to

Caption: this compound enhances GABAergic inhibition.

Signaling Pathway of Ketamine

Ketamine's analgesic effects are primarily mediated through the antagonism of the NMDA receptor, which plays a crucial role in central sensitization and pain transmission.

Ketamine_Signaling_Pathway Ketamine Ketamine NMDA_Receptor NMDA Receptor Ketamine->NMDA_Receptor Blocks Calcium_Channel Calcium Ion (Ca2+) Channel NMDA_Receptor->Calcium_Channel Prevents opening of Reduced_Excitability Reduced Neuronal Excitability & Central Sensitization Calcium_Channel->Reduced_Excitability Decreases Ca2+ influx, leading to Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Ketamine blocks NMDA receptor-mediated pain signaling.

Experimental Workflow for Analgesia Assessment

The following diagram illustrates a typical workflow for assessing the analgesic properties of a test compound in rats.

Analgesia_Workflow Start Start: Animal Acclimation Baseline Baseline Nociceptive Testing (Hot-Plate or Tail-Flick) Start->Baseline Grouping Random Assignment to Treatment Groups Baseline->Grouping Drug_Admin Drug Administration (this compound, Ketamine, Pentobarbital, Vehicle) Grouping->Drug_Admin Post_Treatment Post-Treatment Nociceptive Testing (at timed intervals) Drug_Admin->Post_Treatment Data_Analysis Data Collection & Statistical Analysis Post_Treatment->Data_Analysis Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Conclusion

References

A Comparative Guide to the Neuronal Impacts of Thiamylal and Sevoflurane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two common anesthetics, Thiamylal and Sevoflurane (B116992), on neuronal activity. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

At a Glance: Key Differences in Neuronal Impact

FeatureThis compoundSevoflurane
Primary Mechanism Positive allosteric modulator of GABA-A receptorsPositive allosteric modulator of GABA-A and glycine (B1666218) receptors; antagonist of NMDA receptors
Effect on GABA-A Receptors Increases the duration of chloride channel openingIncreases the frequency of chloride channel opening
Effect on Excitatory Neurotransmission Reduces glutamate-induced neuronal excitationInhibits presynaptic glutamate (B1630785) release and blocks NMDA receptors
Impact on Neuronal Firing General suppression of neuronal firingDose-dependent suppression of neuronal firing; can paradoxically increase firing in some contexts
EEG Signature Increased slow-wave activityIncreased power in delta, theta, and alpha bands

I. Mechanisms of Action: A Tale of Two Anesthetics

This compound, a barbiturate, and Sevoflurane, a volatile anesthetic, both induce a state of general anesthesia primarily by enhancing inhibitory neurotransmission and reducing excitatory signaling in the central nervous system. However, the specifics of their interactions with neuronal receptors and channels differ significantly.

This compound: A Classic GABAergic Modulator

This compound's primary mechanism of action is the potentiation of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[1] As a barbiturate, it binds to a specific site on the GABA-A receptor complex, increasing the duration of the chloride ion channel opening when GABA is bound.[2] This prolonged influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and leading to a general depression of neuronal activity.[1]

Beyond its principal action on GABA-A receptors, this compound also exhibits inhibitory effects on excitatory neurotransmission. Studies have shown that this compound can attenuate the increase in intracellular calcium concentration produced by N-methyl-D-aspartate (NMDA) receptor activation, suggesting an inhibitory effect on this key excitatory pathway.[3] It also reduces calcium influx through voltage-gated calcium channels (VGCCs).[3]

Sevoflurane: A Multi-Target Anesthetic

Sevoflurane exhibits a more complex pharmacological profile, interacting with multiple targets to produce its anesthetic effect. Similar to this compound, it enhances GABAergic inhibition, but it does so by increasing the frequency of the chloride channel opening rather than the duration.[4][5]

Crucially, Sevoflurane also significantly impacts excitatory neurotransmission through multiple mechanisms. It has been shown to reduce the presynaptic release of glutamate, the primary excitatory neurotransmitter.[6][7] Furthermore, it acts as an antagonist at NMDA receptors, directly blocking their function.[8][9] Sevoflurane also potentiates the action of glycine, another major inhibitory neurotransmitter, and can inhibit the function of certain sodium and potassium channels.[9] This multi-pronged approach of enhancing inhibition while simultaneously suppressing excitation from different angles contributes to its potent anesthetic properties.

II. Quantitative Comparison of Neuronal Effects

The following tables summarize the quantitative data available on the effects of this compound and Sevoflurane on various aspects of neuronal activity. It is important to note that direct comparative studies are limited, and data are often derived from different experimental models and conditions.

Table 1: this compound's Impact on Neuronal Activity
ParameterEffectConcentrationExperimental Model
GABA-A Receptor Modulation Potentiation of GABA-induced currents-Cultured mammalian spinal cord neurons[10]
NMDA Receptor-Mediated Calcium Influx Attenuation50-600 µmol/LRat hippocampal slices[3]
Voltage-Gated Calcium Channel (VGCC) Influx Attenuation50-600 µmol/LRat hippocampal slices[3]
Glutamate Response Diminished-Cultured mammalian spinal cord neurons[10]
Table 2: Sevoflurane's Impact on Neuronal Activity
ParameterEffectConcentrationExperimental Model
Presynaptic Glutamate Release Reduction of 45%2.5%Human cerebral cortex synaptosomes[6]
Reduction of 55%4.0%Human cerebral cortex synaptosomes[6]
NMDA Receptor Inhibition IC50 of ~2.4 mM-Recombinant NR1/NR2A receptors
GABA-A Receptor Modulation Increased sIPSC frequency (+25.5%) and amplitude (+87.5%)-Cerebellar granule cells[4]
Slowed sIPSC decay (+15.4%)-Cerebellar granule cells[4]
Neuronal Firing Rate Reduced probability of eliciting spikes (-52.8%)-Cerebellar granule cells[4]
Reduced total number of emitted spikes (-35.2%)-Cerebellar granule cells[4]
EEG Power Spectrum Increased power in delta, theta, and alpha bandsClinically relevant concentrationsHumans[6]

III. Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are summaries of the experimental protocols used in key studies cited in this guide.

This compound: Investigating NMDA Receptor and VGCC Inhibition
  • Objective: To compare the effects of Thiopental, this compound, and Phenobarbital (B1680315) on voltage-gated calcium channels (VGCC) and NMDA receptors in rat hippocampal slices.[3]

  • Model: Adult rat hippocampal slices.

  • Methodology:

    • Slices were perfused with Krebs solution at 37°C.

    • Intracellular calcium concentrations ([Ca2+]i) in the CA1 pyramidal cell layer were measured using the fluorescent indicator fura-2.

    • To activate VGCCs, slices were exposed to a high concentration of potassium (K+ 60 mmol/L) for up to 60 seconds.

    • To activate NMDA receptors, slices were exposed to NMDA (100 µmol/L) for 30 seconds.

    • This compound (50-600 µmol/L) was applied for 5 minutes before and during the high K+ or NMDA application.

    • Changes in [Ca2+]i were recorded and analyzed to determine the inhibitory effects of this compound.

Sevoflurane: Measuring Presynaptic Glutamate Release
  • Objective: To investigate the effect of Sevoflurane on synaptic glutamate release from isolated presynaptic terminals (synaptosomes) from the human cerebral cortex.[6]

  • Model: Synaptosomes prepared from human cerebral cortex tissue obtained from epilepsy surgery.

  • Methodology:

    • Glutamate release was measured by monitoring the fluorescence of NADPH.

    • Synaptosomes were depolarized with 4-aminopyridine (B3432731) to evoke Ca2+-dependent glutamate release.

    • Sevoflurane (2.5% and 4.0%) was administered to the synaptosome preparation.

    • The attenuation of the evoked glutamate release by Sevoflurane was quantified.

IV. Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.

Thiamylal_Mechanism This compound This compound GABAa_Receptor GABA-A Receptor This compound->GABAa_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABAa_Receptor->Chloride_Channel Increases duration of opening Neuron_Membrane Neuronal Membrane Chloride_Channel->Neuron_Membrane Increased Cl- influx Hyperpolarization Hyperpolarization Neuron_Membrane->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound's mechanism of action on the GABA-A receptor.

Sevoflurane_Mechanism cluster_inhibitory Inhibitory Pathways cluster_excitatory Excitatory Pathways GABAa_Receptor GABA-A Receptor Reduced_Neuronal_Excitability Reduced Neuronal Excitability GABAa_Receptor->Reduced_Neuronal_Excitability Glycine_Receptor Glycine Receptor Glycine_Receptor->Reduced_Neuronal_Excitability Presynaptic_Terminal Presynaptic Terminal Presynaptic_Terminal->Reduced_Neuronal_Excitability NMDA_Receptor NMDA Receptor NMDA_Receptor->Reduced_Neuronal_Excitability Sevoflurane Sevoflurane Sevoflurane->GABAa_Receptor Potentiates Sevoflurane->Glycine_Receptor Potentiates Sevoflurane->Presynaptic_Terminal Inhibits Glutamate Release Sevoflurane->NMDA_Receptor Antagonizes

Caption: Sevoflurane's multi-target mechanism of action.

Experimental_Workflow_Calcium_Imaging start Prepare Rat Hippocampal Slices load_dye Load with Fura-2 (Calcium Indicator) start->load_dye baseline Record Baseline [Ca2+]i load_dye->baseline stimulate Apply High K+ or NMDA baseline->stimulate apply_drug Apply this compound stimulate->apply_drug In the presence of record_effect Record [Ca2+]i Changes apply_drug->record_effect analyze Analyze Data record_effect->analyze

References

Safety Operating Guide

Personal protective equipment for handling Thiamylal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive, multi-section Safety Data Sheet (SDS) for Thiamylal sodium was not available in the public domain at the time of this writing. The following guidance is based on available safety data for a "this compound analytical standard" and established safety protocols for handling potent pharmaceutical compounds. All researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before commencing any work with this substance.

This compound is a barbiturate (B1230296) derivative that requires careful handling due to its potential health hazards. Safety information indicates that this compound is toxic if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn where there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or gown should be worn to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges (e.g., Type P2) should be used, especially when handling the powder outside of a certified chemical fume hood.

Hazard Information

The following table summarizes the known hazard classifications for this compound.

Hazard ClassGHS Category
Acute toxicity, OralCategory 3
Acute toxicity, DermalCategory 3
Acute toxicity, InhalationCategory 3

Signal Word: Danger

Hazard Statements: H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step guidance should be followed:

  • Preparation and Area Designation:

    • All work with this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.

    • Ensure that a calibrated analytical balance is available within the containment area for accurate weighing.

    • Verify the accessibility and functionality of safety equipment, including an eyewash station and a safety shower.

  • Personal Protective Equipment (PPE) Adherence:

    • Before entering the designated handling area, all personnel must don the required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Carefully weigh the required amount of this compound powder using appropriate weighing paper or a container.

    • Avoid any actions that could generate dust, such as rapid movements or pouring from a height.

    • Close the primary container immediately after use.

  • Solution Preparation:

    • If preparing a solution, slowly add the this compound powder to the solvent to prevent splashing.

    • The dissolution process should also be carried out within the chemical fume hood.

  • Spill Response:

    • In the event of a spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.

    • Consult the laboratory's specific spill cleanup procedure for potent compounds.

    • Only personnel trained in hazardous spill response should conduct the cleanup, wearing appropriate PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and contaminated labware, must be considered hazardous waste.

  • Containerization:

    • Solid waste should be collected in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled waste container.

  • Disposal Route: All this compound waste must be disposed of through the institution's official hazardous waste management program. Follow all institutional, local, and national regulations for the disposal of hazardous pharmaceutical waste. Under no circumstances should this compound waste be disposed of in the regular trash or down the drain.

Experimental Protocols

Detailed experimental protocols involving this compound are beyond the scope of this safety guide. Researchers should consult peer-reviewed scientific literature and established methodologies for their specific application. All experimental procedures should be reviewed and approved by the relevant institutional safety committees.

Safe Handling Workflow

The following diagram illustrates the logical progression of steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Designate Handling Area (e.g., Fume Hood) B Verify Safety Equipment (Eyewash, Shower) A->B C Don Appropriate PPE B->C D Weigh this compound Powder C->D E Prepare Solution (if applicable) D->E F Decontaminate Work Surfaces E->F G Segregate All Waste F->G H Doff PPE Correctly G->H I Store Waste in Labeled, Sealed Containers H->I J Arrange for Hazardous Waste Pickup I->J

Caption: A procedural workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiamylal
Reactant of Route 2
Thiamylal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.